Cytidine 5'-monophosphate disodium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6757-06-8 |
|---|---|
Molecular Formula |
C9H14N3NaO8P |
Molecular Weight |
346.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
ZRWPTARDKZMNQK-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
Appearance |
White Crystalline |
melting_point |
300°C |
Other CAS No. |
6757-06-8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Cytidine 5'-Monophosphate in RNA Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals.
Abstract
Cytidine (B196190) 5'-monophosphate (CMP), a fundamental pyrimidine (B1678525) nucleotide, serves as a critical node in cellular metabolism, connecting RNA degradation pathways to the synthesis of new transcripts. While not the direct substrate for RNA polymerases, CMP is the foundational precursor for cytidine 5'-triphosphate (CTP) through the nucleotide salvage pathway. The cellular availability of CTP, which is incorporated into nascent RNA chains, is meticulously regulated, primarily through the enzymatic activity of CTP synthase. Given that CTP pools are often the most limited among ribonucleotides, the pathways governing its synthesis represent a critical control point for cell proliferation, homeostasis, and development.[1][2] Dysregulation of these pathways is a hallmark of various pathological states, including cancer, making the involved enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of CMP's indirect but essential role in RNA biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols used to investigate these processes.
From Monophosphate to Activated Precursor: The Journey of Cytidine
Cytidine 5'-monophosphate (CMP) is a ribonucleoside monophosphate composed of a cytosine base, a ribose sugar, and a single phosphate (B84403) group.[3] While CMP is a constituent monomer of the final RNA polymer, the direct substrate for transcription is its high-energy, triphosphate derivative, Cytidine 5'-triphosphate (CTP).[1][4] CTP, along with ATP, GTP, and UTP, is one of the four essential building blocks that RNA polymerase uses to assemble the RNA strand.[5]
The cellular pool of CMP is primarily supplied by the salvage pathway, which recycles nucleotides from the degradation of RNA by ribonucleases.[3][6] This recycled CMP must be sequentially phosphorylated to become transcriptionally active.
-
Phosphorylation to CDP: CMP is first phosphorylated to cytidine 5'-diphosphate (CDP). This reaction is catalyzed by UMP/CMP kinase (EC 2.7.4.14), which transfers a phosphate group from a donor, typically ATP.[3][7]
-
Phosphorylation to CTP: CDP is then phosphorylated to CTP by nucleoside diphosphate (B83284) kinase (NDPK), a reaction that also primarily uses ATP as the phosphate donor.[8]
This salvage pathway is crucial for cellular economy, conserving the energy that would otherwise be expended on de novo synthesis.
The De Novo Pathway and its Regulation
In addition to the salvage pathway, cells can synthesize cytidine nucleotides de novo. The final and rate-limiting step of this pathway is the conversion of uridine (B1682114) 5'-triphosphate (UTP) to CTP, a reaction catalyzed by CTP synthase (CTPS; EC 6.3.4.2).[9][10] This enzyme utilizes the amide group from glutamine and the energy from ATP hydrolysis to aminate UTP, forming CTP.[9][11]
The activity of CTP synthase is a critical regulatory hub and is subject to complex control mechanisms:
-
Allosteric Regulation: CTPS is allosterically activated by GTP, which helps balance the pools of purine (B94841) and pyrimidine nucleotides. Conversely, the enzyme is subject to feedback inhibition by its own product, CTP.[4][12]
-
Oligomerization: Active CTPS exists as a homotetramer, and its assembly from inactive monomers is dependent on the presence of its substrates, ATP and UTP.[9][11] In some organisms and cellular conditions, CTPS can further polymerize into filamentous structures known as cytoophidia, which dynamically regulates its enzymatic activity.[10]
-
Phosphorylation: The activity of human CTPS isozymes can be inhibited by phosphorylation by kinases such as GSK3 and casein kinase 1, linking nucleotide synthesis to cellular signaling pathways.[9]
Quantitative Data Summary
The precise control of CTP synthesis is reflected in the kinetic parameters of the key enzymes and the resulting intracellular nucleotide concentrations. Cellular CTP levels are consistently reported to be the lowest among the four main ribonucleoside triphosphates, underscoring its role as a potentially limiting factor for RNA synthesis.[10][13]
Table 1: Kinetic Parameters of Key Enzymes in CTP Synthesis
| Enzyme | Organism/System | Substrate | Km / S0.5 (µM) | kcat (s-1) | Reference |
| UMP/CMP Kinase | Yersinia pseudotuberculosis | CMP | 28 | 91.9 | [3] |
| Yersinia pseudotuberculosis | ATP | 40 | 74.3 | [3] | |
| E. coli | CMP | 35 | - | [3] | |
| E. coli | ATP | 38 | - | [3] | |
| Human (recombinant) | CMP | 500 | 232 | [14] | |
| CTP Synthase | E. coli | UTP | 50 - 200 | - | [4] |
| E. coli | ATP | 155 - 330 | - | [4] | |
| Arabidopsis thaliana | UTP | 440 | - | [15] |
Note: Km (Michaelis constant) and S0.5 (substrate concentration at half-maximal velocity for allosteric enzymes) values can vary significantly based on assay conditions, such as the concentration of other substrates and allosteric effectors.
Table 2: Representative Intracellular Ribonucleotide Concentrations
| Cell Type | ATP (pmol/106 cells) | GTP (pmol/106 cells) | UTP (pmol/106 cells) | CTP (pmol/106 cells) | Reference |
| Human Leukemia (MOLT-4) | 3380 ± 290 | 690 ± 60 | 480 ± 50 | 180 ± 20 | [16] |
| Human Leukemia (K562) | 4120 ± 350 | 980 ± 90 | 650 ± 70 | 250 ± 30 | [16] |
| Human Lymphoma (H9) | ~4000 | ~1000 | ~600 | ~200 | [6] |
| Various Mammalian Cells | - | - | - | - | [17][18][19] |
Note: Absolute concentrations vary widely depending on the cell type, growth phase, and extraction/quantification methodology.
Experimental Protocols
Protocol: In Vitro Transcription (IVT) Assay
This protocol outlines a standard method for synthesizing RNA from a DNA template in vitro, a fundamental technique for studying transcription and producing RNA for various applications.[8][20]
Materials:
-
Linearized plasmid DNA or PCR product containing a phage promoter (e.g., T7, SP6) upstream of the sequence of interest (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Solution Mix (10 mM each of ATP, GTP, CTP, UTP)
-
RNase Inhibitor (e.g., 40 U/µl)
-
Phage RNA Polymerase (e.g., T7 or SP6 RNA Polymerase, 20 U/µl)
-
(Optional) Radiolabeled rNTP, e.g., [α-³²P] UTP or CTP for transcript visualization
-
RNA Gel Loading Buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol, 20 mM EDTA)
-
DNase I (RNase-free)
Methodology:
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed.
-
Nuclease-free water: to a final volume of 20 µl
-
10x Transcription Buffer: 2 µl
-
Ribonucleotide Solution Mix: 2 µl (for 1 mM final conc. each)
-
DNA Template: X µl (to a final amount of 1 µg)
-
RNase Inhibitor: 1 µl
-
RNA Polymerase: 2 µl
-
-
Incubation: Gently mix by pipetting, centrifuge briefly, and incubate the reaction at 37°C for 1-2 hours. For very short transcripts, the incubation time can be extended.
-
Template Removal: Add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Reaction Quenching & Analysis: Stop the reaction by adding an equal volume of RNA Gel Loading Buffer. Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (Urea-PAGE) followed by staining (e.g., SYBR Gold) or autoradiography if radiolabeled nucleotides were used.
Protocol: Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of ribonucleotides (including CMP, CDP, and CTP) from mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][16]
Materials:
-
Cultured mammalian cells (~5-10 x 10⁶ cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 60% Methanol (B129727) (or other extraction solvent like 0.5 M perchloric acid)
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase)
-
Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)
-
Nucleotide standards for calibration curves
Methodology:
-
Cell Harvesting: Rapidly aspirate culture medium and wash cells twice with ice-cold PBS to remove extracellular contaminants.
-
Metabolite Quenching and Extraction: Immediately add 1 ml of ice-cold 60% methanol to the cell pellet. Vortex vigorously for 1 minute to lyse cells and quench metabolic activity.
-
Incubation & Sonication: Incubate the mixture at -20°C for 30 minutes. Further disrupt cells by sonicating in an ice bath for 15 minutes.[16]
-
Clarification: Centrifuge the cell extract at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble nucleotides, to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in a known, small volume (e.g., 100-200 µl) of the initial LC mobile phase. Vortex and centrifuge again to remove any insoluble material.
-
LC-MS/MS Analysis: Inject a defined volume of the reconstituted sample into the LC-MS/MS system. Separate nucleotides using a gradient elution program. Detect and quantify each nucleotide (CMP, CDP, CTP, etc.) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern using multiple reaction monitoring (MRM).
-
Data Analysis: Calculate the intracellular concentration of each nucleotide by comparing its peak area to the standard curve generated from known concentrations of nucleotide standards, normalizing to the initial cell number.
Therapeutic Implications
The critical role of CTP synthesis in providing the necessary building blocks for RNA and DNA makes the enzymes in this pathway compelling targets for drug development, particularly in oncology and virology. Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication and RNA synthesis, often leading to an upregulation of CTP synthase activity.[10][13] Therefore, inhibitors of CTPS have been investigated as anti-cancer agents. The glutamine analog Acivicin, for example, targets the glutaminase (B10826351) domain of CTPS, effectively blocking CTP production. Understanding the intricate regulation of CTPS and the kinetics of CMP phosphorylation is essential for designing next-generation therapeutics that can selectively target these pathways in diseased cells.
Conclusion
Cytidine 5'-monophosphate, while not a direct substrate for RNA polymerase, is indispensable for sustained RNA synthesis. Its primary role is to fuel the CTP pool via the nucleotide salvage pathway, complementing the de novo synthesis route. The cellular concentration of CTP is maintained at a relatively low, tightly controlled level, positioning its synthesis as a rate-limiting step for the production of RNA and DNA. The central enzyme in this control, CTP synthase, is a highly regulated, multi-domain protein, making it a key node that integrates metabolic status with the demands of cell growth and proliferation. For researchers in basic science and drug development, a thorough understanding of the pathways converting CMP to CTP and their complex regulation is fundamental to deciphering the control of gene expression and developing novel therapeutic strategies.
References
- 1. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure and function of cytidine monophosphate kinase from Yersinia pseudotuberculosis, essential for virulence but not for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. CTP synthetase - Wikipedia [en.wikipedia.org]
- 9. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptools.vaccinium.org [ptools.vaccinium.org]
- 12. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 13. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Characterization of filament-forming CTP synthases from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular ribonucleotide pools as a tool for monitoring the physiological state of in vitro cultivated mammalian cells during production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring of intracellular ribonucleotide pools is a powerful tool in the development and characterization of mammalian cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cytidine 5'-Monophosphate (CMP) Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) 5'-monophosphate (CMP), a central molecule in cellular metabolism, serves as a critical building block for the synthesis of nucleic acids and plays a pivotal role in the biosynthesis of essential phospholipids (B1166683) and glycoproteins.[1] The metabolic pathways governing the synthesis, degradation, and utilization of CMP are tightly regulated and present significant interest for therapeutic intervention in various diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the core biochemical pathways involving CMP, including detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics and metabolite concentrations, and visual representations of the metabolic and signaling networks.
Introduction to Cytidine 5'-Monophosphate (CMP)
Cytidine 5'-monophosphate is a ribonucleotide composed of a cytosine base, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1] As a fundamental component of RNA, its primary role is in the storage and transfer of genetic information. Beyond this, CMP and its phosphorylated derivatives, cytidine diphosphate (B83284) (CDP) and cytidine triphosphate (CTP), are integral to a multitude of cellular processes. The intracellular pool of CMP is maintained through a delicate balance of de novo synthesis, salvage pathways, and catabolism.
Core Biochemical Pathways Involving CMP
De Novo Pyrimidine (B1678525) Synthesis
The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules. This energy-intensive process is crucial for rapidly proliferating cells.[2] The pathway culminates in the synthesis of uridine (B1682114) monophosphate (UMP), which is then converted to other pyrimidine nucleotides, including CTP.
The key steps leading to the synthesis of CTP from UMP are:
-
UMP to UDP: UMP is phosphorylated to uridine diphosphate (UDP) by uridine monophosphate kinase (UMP/CMP kinase).
-
UDP to UTP: UDP is further phosphorylated to uridine triphosphate (UTP) by nucleoside diphosphate kinase.
-
UTP to CTP: CTP is synthesized from UTP by the enzyme CTP synthetase, which catalyzes the amination of UTP, with glutamine typically serving as the nitrogen donor.[3][4] This step is a critical regulatory point in pyrimidine metabolism.
Salvage Pathway
The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids and from dietary sources. This pathway is less energy-consuming than de novo synthesis and is vital in non-proliferating cells or tissues with limited de novo synthesis capacity.[2][5]
Key reactions in the CMP-related salvage pathway include:
-
Cytidine to CMP: Cytidine can be phosphorylated to CMP by uridine-cytidine kinase.[5]
-
Deoxycytidine to dCMP: Deoxycytidine is phosphorylated to deoxycytidine monophosphate (dCMP) by deoxycytidine kinase. dCMP can then be converted to other deoxyribonucleotides for DNA synthesis.
CMP Degradation Pathway
The catabolism of pyrimidine nucleotides, including CMP, leads to the formation of β-amino acids.[6]
The degradation of CMP involves the following key steps:
-
CMP to Cytidine: CMP is dephosphorylated to cytidine by 5'-nucleotidase.[6]
-
Cytidine to Uridine: Cytidine is deaminated to uridine by cytidine deaminase.[6]
-
Uridine to Uracil (B121893): Uridine is then cleaved to uracil and ribose-1-phosphate (B8699412) by uridine phosphorylase.
-
Uracil Degradation: Uracil is further catabolized to β-alanine, CO2, and ammonia.
Role of CMP in Phospholipid Synthesis (CDP-Choline Pathway)
CMP is a key component in the synthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes, through the CDP-choline pathway (also known as the Kennedy pathway).[7][8]
The central steps are:
-
Choline Phosphorylation: Choline is phosphorylated to phosphocholine.
-
CDP-Choline Synthesis: Phosphocholine reacts with CTP to form CDP-choline and pyrophosphate, a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). This is a rate-limiting step in the pathway.[6][9]
-
Phosphatidylcholine Synthesis: CDP-choline then reacts with diacylglycerol (DAG) to form phosphatidylcholine, releasing CMP.[6]
Role of CMP in Glycosylation (CMP-Sialic Acid Pathway)
CMP is essential for the synthesis of sialylated glycoproteins and glycolipids, which are crucial for cell-cell recognition, signaling, and immune responses.[10]
The key reaction is:
-
CMP-Sialic Acid Synthesis: Sialic acid is activated by reacting with CTP to form CMP-sialic acid and pyrophosphate. This reaction is catalyzed by CMP-sialic acid synthetase.[11][12]
-
Sialyltransferase Activity: CMP-sialic acid then serves as the donor substrate for sialyltransferases, which transfer the sialic acid moiety to the terminal positions of glycan chains on proteins and lipids.[10]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of CMP biochemical pathways.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes involved in CMP metabolism. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/mg/min) or kcat (s⁻¹) | Reference |
| CTP Synthetase | UTP | Human Lymphocytes (resting) | 280 ± 310 | 83 ± 20 (pmol/min) | [13] |
| CTP Synthetase | UTP | Human Lymphocytes (activated) | 230 ± 280 | 379 ± 90 (pmol/min) | [13] |
| Human UMP/CMP Kinase | CMP | Human (recombinant) | 5 - 500 | 1.7 - 248 (s⁻¹) | [2] |
| Human UMP/CMP Kinase | dCMP | Human (recombinant) | 404 - 1600 | 2.5 - 216 (s⁻¹) | [2] |
| Human UMP/CMP Kinase | UMP | Human (recombinant) | 50 - 1600 | 0.6 - 140 (s⁻¹) | [2] |
| Aspartate Transcarbamoylase | Carbamoyl Phosphate | Toxoplasma gondii | 26.2 ± 3.5 | - | [14] |
| Aspartate Transcarbamoylase | L-Aspartate | Toxoplasma gondii | 17.6 ± 8.5 | - | [14] |
| Orotidylate Decarboxylase | Orotidine 5'-monophosphate | Toxoplasma gondii | 0.41 ± 0.04 | - | [14] |
Intracellular Nucleotide Concentrations
The intracellular concentrations of CMP and related nucleotides can vary significantly between different cell types and physiological states.
| Nucleotide | Cell Type | Concentration (µM) | Reference |
| CTP | Mammalian Cells (average) | 278 ± 242 | [15] |
| dCTP | Dividing Mammalian Cells | 29 ± 19 | [15] |
| ATP | Mammalian Cells (average) | 3,152 ± 1,698 | [15] |
| ATP | Normal Cells | Higher than cancer cells | [16] |
| ATP | Cancer Cells | Lower than normal cells | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Spectrophotometric Assay for CTP Synthetase Activity
This continuous spectrophotometric assay measures CTP synthase activity by monitoring the increase in absorbance at 291 nm, which corresponds to the formation of CTP.[13]
Materials:
-
Purified CTP synthase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
UTP stock solution
-
ATP stock solution
-
Glutamine stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 291 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, UTP, ATP, and glutamine at desired final concentrations.
-
Assay Setup: Add the reaction mixture to the wells of the 96-well plate.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add a specific amount of purified CTP synthase to each well to initiate the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 291 nm over time. The initial linear rate of the reaction is used to calculate enzyme activity.
Coupled Enzyme Assay for UMP/CMP Kinase Activity
This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified UMP/CMP kinase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
CMP stock solution
-
ATP stock solution
-
Phosphoenolpyruvate (PEP) stock solution
-
NADH stock solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, CMP, ATP, PEP, NADH, PK, and LDH.
-
Assay Setup: Add the reaction mixture to the wells of the 96-well plate.
-
Initiate Reaction: Add UMP/CMP kinase to initiate the reaction.
-
Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the UMP/CMP kinase activity.
Fluorometric Assay for Cytidine Deaminase Activity
This assay measures the deamination of cytidine to uridine, which is coupled to a developer that generates a fluorescent product.
Materials:
-
Cytidine Deaminase Assay Kit (e.g., from commercial suppliers)
-
Cell or tissue lysate
-
96-well white microplate with a flat bottom
-
Fluorometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Centrifuge to remove debris.
-
Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., ammonium (B1175870) chloride).
-
Reaction Setup: Add the sample and reaction mix (containing substrate and developer) to the wells.
-
Incubation: Incubate the plate according to the kit's instructions.
-
Measure Fluorescence: Read the fluorescence at the specified excitation and emission wavelengths. The activity is calculated based on the standard curve.
Quantification of Intracellular CMP by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular CMP levels.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Extraction Solution (e.g., 80% methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
CMP standard
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat as required.
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solution to the cells.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the protein and debris.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it down (e.g., under a stream of nitrogen). Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatography method to separate CMP from other metabolites. Use multiple reaction monitoring (MRM) for specific detection and quantification of CMP based on its precursor and product ion masses.
-
Data Analysis: Quantify the CMP concentration in the samples by comparing the peak areas to a standard curve prepared with known concentrations of CMP.
Visualizations of Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate the biochemical pathways and experimental workflows.
De Novo Pyrimidine Synthesis Pathway
Caption: De novo synthesis of CTP from simple precursors.
Pyrimidine Salvage Pathway
Caption: Recycling of pyrimidine nucleosides via the salvage pathway.
CMP Degradation Pathway
Caption: Catabolic pathway of Cytidine 5'-Monophosphate.
CDP-Choline Pathway for Phosphatidylcholine Synthesis
Caption: Synthesis of phosphatidylcholine via the CDP-choline pathway.
CMP-Sialic Acid Pathway for Glycosylation
Caption: Activation and transfer of sialic acid for glycosylation.
Experimental Workflow for Intracellular CMP Quantification
Caption: Workflow for quantifying intracellular CMP using LC-MS/MS.
Conclusion
The biochemical pathways revolving around cytidine 5'-monophosphate are fundamental to cellular life, impacting everything from genetic information transfer to the structural integrity of membranes and cell surface interactions. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in basic science and drug development. The intricate regulation of CMP metabolism offers numerous potential targets for therapeutic intervention, and the methodologies outlined in this guide provide the tools necessary to explore these possibilities. The continued investigation into the nuances of CMP biochemistry will undoubtedly uncover new insights into cellular function and disease, paving the way for novel therapeutic strategies.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Differential Intracellular Protein Distribution in Cancer and Normal Cells—Beta-Catenin and CapG in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the CDP-choline pathway by sterol regulatory element binding proteins involves transcriptional and post-transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cytidine 5'-Monophosphate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) 5'-monophosphate (CMP) and its highly stable disodium (B8443419) salt form are pivotal nucleotides essential to numerous fundamental biological processes. As a core component of ribonucleic acid (RNA), CMP is integral to the synthesis of nucleic acids. Beyond this primary role, it serves as a crucial precursor in various metabolic and signaling pathways, including the synthesis of phospholipids (B1166683) and glycolipids.[1] Its involvement in cellular metabolism, energy transfer, and the regulation of immune function makes it a compound of significant interest in biochemical research, pharmaceutical development, and nutritional science.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and applications of cytidine 5'-monophosphate disodium salt, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.
Structure and Core Properties
Cytidine 5'-monophosphate is a nucleotide composed of three constituent parts: the nitrogenous base cytosine, a ribose pentose (B10789219) sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[4][5] The disodium salt form enhances the compound's stability and solubility, making it particularly suitable for use in aqueous solutions for research and industrial applications.[6][7]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | References |
| Synonyms | 5'-CMP disodium salt, CMP-Na2, Disodium 5'-cytidylate | [2] |
| CAS Number | 6757-06-8 | [2][6][8] |
| Molecular Formula | C₉H₁₂N₃Na₂O₈P | [2][6][8] |
| Molecular Weight | 367.16 g/mol | [2][6][8] |
| Appearance | White or off-white crystalline powder | [2][6][9] |
| Purity (HPLC) | ≥98% | [6][10] |
| Melting Point | ~300 °C | [2][3][11] |
| Solubility in Water | 100 mg/mL | [2][11] |
| Storage Temperature | 2-8 °C | [7] |
| IUPAC Name | disodium [(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | [12] |
Biological Role and Signaling Pathways
Cytidine 5'-monophosphate is a central node in nucleotide metabolism. It serves as a substrate for CMP kinase, which phosphorylates it to cytidine diphosphate (B83284) (CDP).[13][14] Subsequent phosphorylation yields cytidine triphosphate (CTP), an essential precursor for the synthesis of RNA and DNA.[4][14] This phosphorylation cascade is a critical pathway for maintaining the nucleotide pools necessary for cell proliferation and function.
Beyond nucleic acid synthesis, CMP is involved in the biosynthesis of phospholipids, such as phosphatidylcholine, and plays a role in cell signaling.[1][4][13] It also acts as a carrier for sugars in certain metabolic reactions.[2] Research has indicated that CMP can enhance immune function, promote lipid metabolism, and support the repair of damaged tissues like the liver and intestines.[2][3]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CMP-Na2 CAS 6757-06-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. nbinno.com [nbinno.com]
- 5. Human Metabolome Database: Showing metabocard for Cytidine monophosphate (HMDB0000095) [hmdb.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 6757-06-8 | NC05637 [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. ruifuchems.com [ruifuchems.com]
- 11. chembk.com [chembk.com]
- 12. Cytidine-5'-monophosphate disodium salt, 99+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 14. ≥99% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Discovery and History of Cytidine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) Monophosphate (CMP), a ribonucleotide, is a fundamental building block of ribonucleic acid (RNA) and a key intermediate in various metabolic pathways. Its discovery and the subsequent elucidation of its biological roles have been pivotal in advancing our understanding of genetics, cellular metabolism, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the historical milestones, key experiments, and evolving understanding of CMP, from its initial isolation to its place in complex biochemical pathways.
Early Discoveries and Isolation of Cytidine and its Nucleotides
The journey to understanding Cytidine Monophosphate began with the foundational discoveries of nucleic acids and their constituent bases.
The Discovery of Cytosine
The story of CMP begins with the identification of its nucleobase, cytosine. In 1894 , Albrecht Kossel, a German biochemist, first isolated and named cytosine from the hydrolysis of calf thymus DNA. His work, for which he received the Nobel Prize in Physiology or Medicine in 1910, laid the groundwork for identifying the fundamental components of nucleic acids.
First Isolation of the Nucleoside: Cytidine
While the base was identified in the late 19th century, the isolation of the corresponding nucleoside, cytidine (cytosine linked to a ribose sugar), came several decades later. A significant breakthrough was the work of D. T. Elmore in 1950 , who developed an improved method for isolating both uridine (B1682114) and cytidine from yeast ribonucleic acid.[1][2]
This protocol is based on the improved method described by D. T. Elmore in the Journal of the Chemical Society.[1]
-
Hydrolysis: 100g of yeast ribonucleic acid was hydrolyzed using 50% aqueous pyridine. This method was an improvement on earlier techniques which often resulted in incomplete hydrolysis.
-
Removal of Purine Nucleosides: Guanosine and adenosine (B11128) were removed from the hydrolysate.
-
Separation of Pyrimidine (B1678525) Nucleosides: The remaining solution containing uridine and cytidine was passed through a column of the cation-exchange resin "Zeo-Karb 215." Cytidine, being more basic, was retained by the resin, while uridine passed through.
-
Elution of Cytidine: The retained cytidine was then eluted from the column using a 0.1N ammonia (B1221849) solution.
-
Crystallization and Purification: The eluate containing cytidine was evaporated to dryness, yielding crystalline cytidine. The product was further purified by recrystallization.
This pioneering work provided a reliable method for obtaining cytidine for further study. The workflow for this isolation process is illustrated below.
Isolation of Cytidine Nucleotides
Following the isolation of the nucleoside, the next crucial step was the isolation of its phosphorylated form, the nucleotide. In 1954, J. Baddiley and A. P. Mathias reported the isolation of cytidine nucleotides from Lactobacillus arabinosus.[3] This work was significant as it demonstrated the natural occurrence of phosphorylated cytidine, including what we now know as CMP, CDP, and CTP.
The early separation and characterization of these nucleotides heavily relied on the then-emerging technique of paper chromatography , first developed by Synge and Martin in 1943.[4] This technique allowed for the separation of purines, pyrimidines, and nucleosides based on their differential partitioning between a stationary phase (the paper) and a mobile solvent phase.[4][5]
Elucidation of the Biosynthetic Pathways of Cytidine Monophosphate
The discovery of CMP in biological systems spurred research into its synthesis. Two primary pathways were identified: the de novo pathway and the salvage pathway.
The De Novo Biosynthesis Pathway
The de novo pathway builds the pyrimidine ring from simple precursors. The elucidation of this pathway was a collaborative effort by many researchers over several years. The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP). UMP is then phosphorylated to uridine triphosphate (UTP). The final step in the synthesis of cytidine nucleotides is the amination of UTP to form cytidine triphosphate (CTP), a reaction catalyzed by the enzyme CTP synthetase .
Cytidine monophosphate is subsequently formed from the turnover of RNA or through the dephosphorylation of CTP and cytidine diphosphate (B83284) (CDP) by various nucleotidases.
The key enzymatic steps leading to the formation of cytidine nucleotides in the de novo pathway are as follows:
-
Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[6][7]
-
Aspartate Transcarbamoylase: This enzyme condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.
-
Dihydroorotase: Ring closure to form dihydroorotate.
-
Dihydroorotate Dehydrogenase: Oxidation to orotate.
-
Orotate Phosphoribosyltransferase: Addition of a ribose-5-phosphate (B1218738) group to form orotidine-5'-monophosphate (OMP).
-
OMP Decarboxylase: Decarboxylation of OMP to yield uridine monophosphate (UMP).
-
Phosphorylation to UTP: UMP is sequentially phosphorylated to UDP and then UTP by kinases.
-
CTP Synthetase: Amination of UTP to form cytidine triphosphate (CTP).
The Salvage Pathway
The salvage pathway for pyrimidine biosynthesis recycles pre-existing nucleobases and nucleosides from the degradation of DNA and RNA.[4][8] This pathway is more energy-efficient than the de novo pathway. In the context of CMP, the salvage pathway primarily involves the phosphorylation of cytidine to CMP by the enzyme uridine-cytidine kinase .
The discovery and characterization of the salvage pathway highlighted the metabolic flexibility of cells in maintaining their nucleotide pools.
Quantitative Data from Early Studies
The early characterization of cytidine and its nucleotides involved quantitative analyses to determine their properties and abundance.
| Parameter | Value | Method/Reference |
| Yield of Crystalline Cytidine | 71% | Hydrolysis of yeast ribonucleic acid followed by ion-exchange chromatography (Elmore, 1950)[1] |
| Melting Point of Cytidine | 209-211 °C | Elmore, 1950[1] |
| Nitrogen Content of Cytidine | Found: 17.0%; Calculated: 17.3% | Elmore, 1950[1] |
| Melting Point of Cytidine Sulphate | 224-225 °C (decomposition) | Elmore, 1950[1] |
| Specific Rotation of Cytidine Sulphate | [α]D +37.5° (c, 1.5 in 1% aqueous H2SO4) | Elmore, 1950[1] |
Conclusion
The discovery and history of cytidine monophosphate is a testament to the incremental and collaborative nature of scientific progress. From the initial identification of its constituent base, cytosine, by Albrecht Kossel, to the elegant isolation of cytidine by D. T. Elmore, and the subsequent elucidation of its complex biosynthetic pathways, our understanding of CMP has grown immensely. These foundational discoveries, underpinned by the development of new analytical techniques like paper chromatography, have paved the way for a deeper understanding of nucleic acid metabolism and its role in health and disease, and continue to inform modern drug development and biomedical research.
References
- 1. 427. The isolation of uridine and cytidine from yeast ribonucleic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 427. The isolation of uridine and cytidine from yeast ribonucleic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Cytidine nucleotides. Part I. Isolation from lactobacillus arabinosus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. peer.tamu.edu [peer.tamu.edu]
- 6. sips.org.in [sips.org.in]
- 7. microbenotes.com [microbenotes.com]
- 8. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytidine 5'-Monophosphate Disodium Salt: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) 5'-monophosphate (CMP) disodium (B8443419) salt is a pivotal nucleotide with significant roles in various biochemical and cellular processes. As a fundamental component of ribonucleic acid (RNA), it is integral to the flow of genetic information. Beyond this primary function, CMP and its derivatives are crucial mediators in cellular metabolism and signaling. This technical guide provides an in-depth overview of the physicochemical properties, experimental applications, and biological significance of cytidine 5'-monophosphate disodium salt, with a focus on its utility in research and drug development. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate its practical application in a laboratory setting.
Physicochemical Properties
This compound is the sodium salt of cytidine monophosphate. It is a white crystalline powder with high solubility in water, making it well-suited for use in aqueous solutions for various in vitro and cell-based assays.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₃Na₂O₈P | [2][3][4][5] |
| Molecular Weight | 367.16 g/mol | [1][2][3][4] |
| Appearance | White crystalline powder | [1][2] |
| Solubility | Soluble in water (100 mg/mL) | [1] |
| Melting Point | 300 °C | [1] |
| CAS Number | 6757-06-8 | [1][2] |
Biological Significance
Role in Pyrimidine (B1678525) Metabolism
Cytidine 5'-monophosphate is a central intermediate in the de novo and salvage pathways of pyrimidine nucleotide synthesis. These pathways are essential for providing the necessary precursors for DNA and RNA synthesis. In the de novo pathway, Uridine Monophosphate (UMP) is converted to Uridine Diphosphate (UDP) and then Uridine Triphosphate (UTP). CTP synthetase then catalyzes the amination of UTP to form Cytidine Triphosphate (CTP), a direct precursor for RNA synthesis. CMP can be formed from the breakdown of RNA or can be phosphorylated to Cytidine Diphosphate (CDP) and subsequently CTP to re-enter the nucleotide pool.
Involvement in Cellular Signaling
Recent research has identified the involvement of a "CmP signaling network" in the tumorigenesis of certain cancers, particularly triple-negative breast cancer.[2] This network involves the interplay between the Cerebral Cavernous Malformation (CCM) signaling complex, membrane progesterone (B1679170) receptors (mPRs), and progesterone (PRG). While the direct role of cytidine 5'-monophosphate in this specific signaling cascade is still under investigation, the nomenclature suggests a potential, yet-to-be-elucidated connection that warrants further exploration by researchers in the field.
Experimental Protocols
Preparation of a 100 mM Stock Solution for Cell Culture
This protocol describes the preparation of a sterile 100 mM stock solution of this compound, suitable for use as a supplement in cell culture media.
Materials:
-
This compound (Molecular Weight: 367.16 g/mol )
-
Nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 367.16 mg of this compound. This amount is for the preparation of 10 mL of a 100 mM stock solution.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add approximately 8 mL of nuclease-free water or sterile PBS.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water or sterile PBS.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Ecto-5'-Nucleotidase (CD73) Inhibition Assay
Cytidine 5'-monophosphate can be investigated as a potential inhibitor or substrate of ecto-5'-nucleotidase (CD73), an enzyme that plays a crucial role in adenosine-mediated immunosuppression in the tumor microenvironment. This protocol provides a general framework for a colorimetric assay to screen for CD73 inhibitors.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) as the substrate
-
This compound (as a potential test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM CMP disodium salt in assay buffer).
-
Prepare a stock solution of the substrate (e.g., 10 mM AMP in assay buffer).
-
Dilute the recombinant CD73 enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add assay buffer only.
-
Enzyme Control (No Inhibitor): Add assay buffer and the diluted CD73 enzyme.
-
Inhibitor Test: Add the diluted CD73 enzyme and serial dilutions of the test compound (CMP).
-
-
Pre-incubation: Add the enzyme and the test compound (or vehicle control) to the respective wells. Incubate the plate for 15-30 minutes at 37°C to allow for potential inhibitor binding.
-
Reaction Initiation: Add the AMP substrate to all wells (except the blank) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate produced by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of CD73 activity inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Conclusion
This compound is a versatile and essential nucleotide for researchers in molecular biology, biochemistry, and pharmacology. Its fundamental role in RNA synthesis and pyrimidine metabolism, coupled with its emerging implications in cellular signaling, underscores its importance in both basic research and as a potential tool in drug discovery and development. The provided data and protocols serve as a comprehensive resource to facilitate the effective use of this compound in a variety of experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Pyrimidine Nucleotides: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Pyrimidine (B1678525) nucleotides are fundamental biomolecules essential for a vast array of cellular processes. As core components of nucleic acids, they are integral to the storage and transfer of genetic information. Beyond this central role, pyrimidines are critical for the synthesis of phospholipids (B1166683) and glycoproteins, function as energy carriers, and participate in cellular signaling cascades. The metabolic pathways that synthesize and degrade pyrimidines are tightly regulated and present key targets for therapeutic intervention in various diseases, including cancer and viral infections. This technical guide provides an in-depth exploration of the biological significance of pyrimidine nucleotides, tailored for researchers, scientists, and drug development professionals. It details their core biological functions, presents quantitative data on their cellular concentrations, outlines key experimental protocols for their study, and visualizes the intricate pathways in which they operate.
Core Biological Roles of Pyrimidine Nucleotides
The biological importance of pyrimidine nucleotides—cytidine triphosphate (CTP), uridine (B1682114) triphosphate (UTP), and thymidine (B127349) triphosphate (TTP)—stems from their diverse and critical functions within the cell.
Building Blocks of Nucleic Acids
The most recognized role of pyrimidine nucleotides is as essential precursors for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Cytosine (C) is found in both DNA and RNA, while thymine (B56734) (T) is exclusive to DNA, and uracil (B121893) (U) is found in RNA. The precise pairing of pyrimidines with their complementary purine (B94841) bases (C with guanine, and T or U with adenine) is fundamental to the double helix structure of DNA and the transcriptional and translational processes that underpin all life.[3][4]
Energy Currency and Metabolic Activation
While adenosine (B11128) triphosphate (ATP) is the primary cellular energy currency, UTP and CTP also play significant roles as energy carriers in specific metabolic pathways.[5]
-
UTP in Carbohydrate Metabolism: UTP is crucial for the activation of glucose in the formation of UDP-glucose, a key intermediate in glycogen (B147801) synthesis and galactose metabolism.[6] UTP is also essential for the synthesis of UDP-sugars required for the production of glycoproteins and proteoglycans.[6][7]
-
CTP in Phospholipid Synthesis: CTP is a critical activating molecule in the biosynthesis of glycerophospholipids, which are major components of cellular membranes.[2][8] It reacts with phosphocholine (B91661) and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively, essential intermediates in the synthesis of phosphatidylcholine and phosphatidylethanolamine.[2]
Cellular Signaling
Extracellular pyrimidine nucleotides, particularly UTP and UDP, act as signaling molecules by activating a specific class of G protein-coupled receptors known as P2Y receptors.[2][9] Activation of these receptors can trigger a variety of downstream signaling cascades, influencing processes such as cell proliferation, differentiation, and immune responses.[1][10] There are several subtypes of P2Y receptors, with P2Y2, P2Y4, and P2Y6 receptors being preferentially activated by uracil nucleotides.[9][10]
Pyrimidine Nucleotide Metabolism
Cells maintain a balanced pool of pyrimidine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo pathway constructs pyrimidine rings from simple precursors such as bicarbonate, aspartate, and glutamine.[2][11] This energy-intensive process is tightly regulated to meet the cell's demands.[2] The key regulatory enzyme in mammals is carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which is allosterically inhibited by the end-product UTP and activated by the purine nucleotide ATP.[2][12]
Caption: De novo pyrimidine nucleotide synthesis pathway.
Salvage Pathway
The salvage pathway is a less energy-consuming route that recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[2][5] This pathway is particularly important in non-proliferating cells and for the activation of certain pyrimidine-based drugs.[8] Key enzymes in this pathway include uridine-cytidine kinase and thymidine kinase.[5]
Caption: Pyrimidine nucleotide salvage pathway.
Quantitative Data on Pyrimidine Nucleotide Pools
The intracellular concentrations of pyrimidine nucleotides are tightly regulated and can vary significantly between different cell types and metabolic states. Rapidly proliferating cells, such as cancer cells, generally exhibit higher nucleotide pools to support increased DNA and RNA synthesis.
| Nucleotide | Tissues (µM ± SD) | Normal Cells (µM ± SD) | Tumor Cells (µM ± SD) |
| UTP | 367 ± 84 | 227 ± 230 | 686 ± 542 |
| CTP | 92 ± 41 | 91 ± 103 | 290 ± 240 |
| ATP | 3,533 ± 795 | 2,537 ± 1,217 | 3,134 ± 2,135 |
| GTP | 469 ± 227 | 232 ± 202 | 473 ± 214 |
| Table 1: Comparison of intracellular nucleotide concentrations in tissues, normal cultured cells, and tumor cells. Data adapted from Traut, T.W. (1994). Mol Cell Biochem, 140(1), 1-22. |
Experimental Protocols
The study of pyrimidine metabolism relies on a variety of robust experimental techniques. Below are outlines of key protocols for assessing enzyme activity and quantifying nucleotide pools.
Dihydroorotate Dehydrogenase (DHODH) Activity Assay
This colorimetric assay measures the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.
Principle: DHODH activity is determined by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add assay buffer, DHODH enzyme, and inhibitor dilutions.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-20 minutes.
-
Calculate the reaction rate and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
CTP Synthetase (CTPS) Activity Assay
This spectrophotometric assay measures the formation of CTP from UTP.
Principle: The formation of CTP is monitored by the increase in absorbance at 291 nm.
Materials:
-
Purified CTP synthase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
UTP, ATP, and L-glutamine stock solutions
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add assay buffer, UTP, ATP, L-glutamine, and inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding purified CTP synthase to each well.
-
Immediately monitor the increase in absorbance at 291 nm over time.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
Quantification of Intracellular Pyrimidine Nucleotides by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular pyrimidine nucleotide pools.
Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Materials:
-
Cell culture and harvesting reagents
-
Extraction Solution: Methanol:Acetonitrile:Water (2:2:1)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate analytical column (e.g., C18 or porous graphitic carbon)
-
Internal standards (stable isotope-labeled nucleotides)
Procedure:
-
Cell Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Lyse cells and extract metabolites using a cold extraction solution.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under nitrogen or by lyophilization.
-
-
Sample Preparation:
-
Reconstitute the dried extract in the initial mobile phase.
-
Add internal standards.
-
Filter the sample to remove particulates.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the nucleotides using a suitable chromatographic gradient.
-
Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for each nucleotide using known concentrations.
-
Calculate the concentration of each nucleotide in the samples, normalizing to cell number or protein content.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Pyrimidine Nucleotides in Signaling
Extracellular pyrimidine nucleotides, particularly UTP and UDP, are important signaling molecules that mediate their effects through P2Y receptors.
Caption: P2Y receptor signaling pathway.
Conclusion and Future Directions
Pyrimidine nucleotides are indispensable for life, playing multifaceted roles in genetic information, metabolism, and cellular signaling. The intricate pathways governing their synthesis and degradation are tightly controlled and represent significant targets for therapeutic intervention. The methodologies outlined in this guide provide a framework for the detailed investigation of pyrimidine metabolism and its role in health and disease. Future research will likely focus on further elucidating the complex regulatory networks that control pyrimidine nucleotide pools and their crosstalk with other metabolic and signaling pathways. A deeper understanding of these processes will undoubtedly pave the way for the development of novel and more effective therapeutic strategies targeting pyrimidine metabolism for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. ssgopalganj.in [ssgopalganj.in]
- 5. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential Intracellular Protein Distribution in Cancer and Normal Cells—Beta-Catenin and CapG in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of pyrimidine metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
The Salvage Pathway: A Technical Guide on the Synthesis of CTP from the Precursor CMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) triphosphate (CTP) is an essential nucleotide required for numerous cellular processes, including the synthesis of RNA, DNA, and phospholipids. While the de novo synthesis of CTP from UTP is a well-characterized pathway, the salvage pathway, which utilizes pre-existing pyrimidine (B1678525) nucleosides and nucleotides, offers an alternative and vital route for maintaining cellular CTP pools. This technical guide provides an in-depth exploration of the synthesis of CTP from its precursor, Cytidine Monophosphate (CMP). We will delve into the core enzymatic reactions, present quantitative kinetic data, and provide detailed experimental protocols for studying this pathway. Furthermore, this guide includes mandatory visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
The intracellular pool of CTP is the smallest among the four ribonucleoside triphosphates, making its synthesis a critical and tightly regulated process. The salvage pathway for CTP synthesis begins with the phosphorylation of CMP. This pathway is particularly important in cells that have a limited capacity for de novo synthesis or under conditions where nucleotide precursors are readily available from the extracellular environment or through the breakdown of nucleic acids. Understanding the kinetics and regulation of the enzymes involved in this pathway is crucial for developing therapeutic strategies that target nucleotide metabolism, particularly in the context of cancer and viral infections where the demand for nucleotides is high.
The Enzymatic Pathway: From CMP to CTP
The conversion of CMP to CTP is a two-step phosphorylation cascade catalyzed by two key enzymes: UMP/CMP Kinase and Nucleoside Diphosphate (B83284) Kinase (NDPK) .
Step 1: Phosphorylation of CMP to CDP by UMP/CMP Kinase
The first committed step in the salvage synthesis of CTP is the phosphorylation of CMP to Cytidine Diphosphate (CDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (EC 2.7.4.14), which transfers a phosphate (B84403) group from a nucleoside triphosphate, typically ATP, to CMP.
Reaction: CMP + ATP ⇌ CDP + ADP
Step 2: Phosphorylation of CDP to CTP by Nucleoside Diphosphate Kinase
The final step is the phosphorylation of CDP to CTP, a reaction catalyzed by the broadly specific enzyme Nucleoside Diphosphate Kinase (NDPK; EC 2.7.4.6). NDPK facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate donor (commonly ATP or GTP) to CDP.
Reaction: CDP + ATP (or GTP) ⇌ CTP + ADP (or GDP)
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the CMP to CTP salvage pathway are dictated by the kinetic properties of the involved enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k_cat) represents the turnover number of the enzyme.[1][2][3][4][5] The ratio k_cat/Kₘ is a measure of the enzyme's catalytic efficiency.[6]
| Enzyme | Organism/Source | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |
| UMP/CMP Kinase | Human | CMP | - | - | - | - | [7] |
| UMP | - | - | - | - | [7] | ||
| Arabidopsis thaliana | CMP | 266 | - | - | - | ||
| UMP | 153 | - | - | - | |||
| ATP (with CMP) | 292 | - | - | - | |||
| ATP (with UMP) | 29 | - | - | - | |||
| Nucleoside Diphosphate Kinase | Dictyostelium discoideum | TDP | - | - | 1100 | 1.2 x 10⁷ | [8] |
| 3'-deoxyTDP | - | - | - | 1 x 10³ | [8] | ||
| 3'-azido-3'-deoxyTDP | - | - | - | - | [8] | ||
| 3'-fluoro-2',3'-dideoxyUDP | - | - | - | - | [8] |
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay for UMP/CMP Kinase Activity
This protocol is adapted from established methodologies for characterizing nucleoside monophosphate kinases and measures the production of ADP, which is coupled to the oxidation of NADH.[7][9]
Principle: The production of ADP by UMP/CMP kinase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) through the action of pyruvate (B1213749) kinase (PK). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the CMP kinase activity.
Reaction Scheme:
-
CMP + ATP --(UMP/CMP Kinase)--> CDP + ADP
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
Materials:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.6
-
CMP stock solution (10 mM)
-
ATP stock solution (100 mM)
-
Phosphoenolpyruvate (PEP) stock solution (20 mM)
-
NADH stock solution (10 mM)
-
Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Purified UMP/CMP Kinase enzyme
-
Spectrophotometer capable of reading absorbance at 340 nm[10]
-
Cuvettes
Procedure:
-
Prepare Reagent Stocks: Prepare concentrated stock solutions of CMP, ATP, PEP, and NADH in the assay buffer.
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, CMP, PEP, NADH, PK, and LDH to the desired final concentrations (e.g., 1 mM CMP, 1 mM PEP, 0.2 mM NADH, 10 units/mL PK, 10 units/mL LDH).
-
Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.[7]
-
Initiate the Reaction: Initiate the reaction by adding a small volume of ATP solution to the cuvette (final concentration e.g., 1-2 mM) and mix quickly and thoroughly.[7][10]
-
Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the data for a period where the reaction rate is linear (typically 3-5 minutes).[7]
-
Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[10] To determine the Kₘ and Vₘₐₓ for CMP, repeat the assay with varying concentrations of CMP while keeping the ATP concentration constant and saturating.[7]
Protocol 2: Coupled-Enzyme Spectrophotometric Assay for Nucleoside Diphosphate Kinase (NDPK) Activity
This protocol is a standard method for measuring NDPK activity by coupling the production of a nucleoside triphosphate to the reduction of NADP⁺ or the oxidation of NADH.[11][12]
Principle: The activity of NDPK is determined by measuring the formation of ATP from ADP and a phosphate donor (in the reverse reaction, or the formation of a specific NTP in the forward reaction). The ATP formation is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase and hexokinase. Alternatively, ADP formation can be coupled to NADH oxidation as in the CMP kinase assay.
Materials:
-
Assay Buffer: 100 mM Triethanolamine, pH 7.6
-
CDP stock solution (e.g., 20 mM)
-
ATP stock solution (e.g., 30 mM)
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 30 mM)
-
NADH stock solution (e.g., 10 mM)
-
MgCl₂/KCl solution (e.g., 500 mM MgCl₂ and 2 M KCl)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mixed enzyme solution
-
Purified NDPK enzyme
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the assay buffer, CDP, PEP, NADH, MgCl₂/KCl solution, and the PK/LDH enzyme mix.
-
Equilibration: Incubate the mixture at 25°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to the mixture.
-
Monitor Reaction: Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.[12]
-
Data Analysis: Calculate the enzyme activity based on the rate of NADH oxidation. One unit of NDPK is defined as the amount of enzyme that converts 1.0 µmole each of a nucleoside diphosphate and ATP to the corresponding nucleoside triphosphate and ADP per minute at a specific pH and temperature.[12]
Protocol 3: Quantification of Intracellular CMP, CDP, and CTP by HPLC
This protocol outlines a general procedure for the extraction and quantification of cytidine nucleotides from mammalian cells using reversed-phase ion-pair high-performance liquid chromatography (HPLC).[13][14]
Principle: Cellular nucleotides are extracted and separated on a C18 reversed-phase column using an ion-pairing agent in the mobile phase. The separated nucleotides are detected by their UV absorbance at 254 nm or 260 nm and quantified by comparison to known standards.[13][15][16]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solution: 6% Trichloroacetic acid (TCA), ice-cold[13]
-
Neutralization Solution: 5 M K₂CO₃[13]
-
HPLC system with a UV detector and a C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm)[13]
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9[13]
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0[13]
-
CMP, CDP, and CTP standards
Procedure:
-
Cell Harvesting and Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add a defined volume of ice-cold 6% TCA to the cell pellet.
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Add 5 M K₂CO₃ dropwise to neutralize the extract to approximately pH 7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge to pellet the precipitate. The supernatant contains the nucleotide extract.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm syringe filter.
-
Inject a known volume of the extract onto the HPLC column.
-
Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be: 0-30 min, 40-60% B; 30-60 min, 60% B.[13]
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Identify the peaks for CMP, CDP, and CTP based on the retention times of the standards.[15]
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.
-
Mandatory Visualizations
Signaling Pathway: CMP to CTP Synthesis
Caption: The enzymatic pathway for the synthesis of CTP from CMP.
Experimental Workflow: UMP/CMP Kinase Coupled-Enzyme Assay
Caption: Workflow for the coupled-enzyme spectrophotometric assay of UMP/CMP Kinase.
Experimental Workflow: HPLC Quantification of Cytidine Nucleotides
Caption: Workflow for the quantification of intracellular cytidine nucleotides by HPLC.
Conclusion
The salvage pathway for CTP synthesis, proceeding through the sequential phosphorylation of CMP, represents a critical route for maintaining cellular nucleotide homeostasis. The enzymes UMP/CMP kinase and NDPK are central to this pathway, and their activities are tightly regulated to meet the metabolic demands of the cell. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate this pathway in detail. A thorough understanding of the CMP to CTP salvage pathway is not only fundamental to our knowledge of cellular metabolism but also holds significant potential for the development of novel therapeutic interventions targeting nucleotide synthesis in various disease states.
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cs.tufts.edu [cs.tufts.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing Cytidine 5'-Monophosphate Disodium Salt in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-monophosphate (CMP), a fundamental pyrimidine (B1678525) nucleotide, is a critical component in numerous cellular processes, including the synthesis of RNA and phospholipids.[1][2][3] Its disodium (B8443419) salt is a highly soluble and stable form, making it an ideal supplement for cell culture media.[1] The addition of cytidine 5'-monophosphate disodium salt to cell culture media can bolster cellular growth, enhance viability, and influence differentiation and metabolic activities.[4] This makes it a valuable tool for researchers in various fields, including regenerative medicine, drug screening, and cell-based therapies.[4][5]
These application notes provide a comprehensive guide to the use of this compound in cell culture, with a particular focus on its role in promoting myogenic differentiation. Detailed protocols for the preparation of stock solutions and for conducting cell differentiation assays are provided, along with a summary of relevant quantitative data and a diagram of the implicated signaling pathway.
Data Presentation
For optimal experimental design, it is crucial to use the appropriate form and concentration of CMP. The following table summarizes the key properties of cytidine 5'-monophosphate and its disodium salt, as well as a summary of its effects on muscle cell differentiation.
Table 1: Properties of Cytidine 5'-Monophosphate and its Disodium Salt
| Property | Cytidine 5'-Monophosphate (Acid Form) | This compound |
| Molecular Formula | C₉H₁₄N₃O₈P | C₉H₁₂N₃Na₂O₈P[1] |
| Molecular Weight | 323.2 g/mol [1] | 367.16 g/mol [1] |
| Appearance | Solid | White crystalline powder[1] |
| Solubility in Water | Soluble | 100 mg/mL[1] |
| Solubility in PBS (pH 7.2) | 2 mg/mL[1] | High solubility[1] |
| Storage Temperature | +4°C[1] | 2-8°C[1] |
| Purity (HPLC) | - | ≥98%[5] |
Table 2: Summary of Quantitative Effects of 5'-CMP on C2C12 Muscle Cell Differentiation
| Parameter | Treatment | Result |
| Myogenin mRNA Levels | 5'-CMP (1 mM and 5 mM) | Increased expression, promoting myoblast differentiation[6] |
| PGC-1α mRNA Levels | 5'-CMP (1 mM and 5 mM) | Increased expression, enhancing mitochondrial biogenesis[6] |
| Muscular Atrophy | Dexamethasone-induced | 5'-CMP was observed to alleviate muscular atrophy in C2C12 myotubes[6] |
Signaling Pathway
Cytidine 5'-monophosphate has been demonstrated to promote the differentiation of myoblasts into myotubes and enhance mitochondrial biogenesis.[6] This is primarily achieved through the activation of key regulatory factors: myogenin, a muscle-specific transcription factor crucial for terminal differentiation, and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6] The upregulation of both myogenin and PGC-1α mRNA levels has been observed in C2C12 cells following treatment with 5'-CMP.[6]
References
Application Notes and Protocols for In Vitro Transcription with 5'-Monophosphate Terminus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Nucleotides in In Vitro Transcription
Standard in vitro transcription (IVT) is a robust method for synthesizing RNA from a DNA template. This process, catalyzed by phage RNA polymerases such as T7, T3, or SP6, fundamentally requires ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP) as the building blocks for the nascent RNA strand.[1][2][3] The energy released from the cleavage of the triphosphate group is essential for the formation of the phosphodiester bonds that constitute the RNA backbone. Therefore, for general RNA synthesis, ribonucleoside monophosphates like Cytidine Monophosphate (CMP) are not used as the primary substrates for elongation.
However, a specialized application of IVT allows for the generation of RNA transcripts with a 5'-monophosphate terminus. This is achieved by initiating the transcription reaction with a high concentration of a specific ribonucleoside monophosphate, such as Guanosine Monophosphate (GMP).[4] This protocol can be adapted for the use of Cytidine Monophosphate (CMP) to produce RNA with a 5'-cytidine monophosphate, a useful tool for specific downstream applications like RNA ligation or studies of RNA processing. It has been shown that T7 RNA polymerase can initiate transcription with a nucleoside monophosphate, as it does not strongly interact with the 5'-phosphate of the initiating nucleotide.[5][6]
This document provides a detailed protocol for the in vitro transcription of RNA with a 5'-monophosphate end, with a specific focus on the use of CMP for initiation.
Protocol: In Vitro Transcription for 5'-Monophosphate RNA Synthesis
This protocol is designed to produce RNA transcripts with a 5'-monophosphate by initiating the reaction with a high concentration of CMP.
Experimental Workflow
Caption: Workflow for 5'-monophosphate RNA synthesis.
Materials
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonucleoside Triphosphates (ATP, GTP, UTP)
-
Cytidine Monophosphate (CMP)
-
Ribonuclease (RNase) Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents (e.g., lithium chloride precipitation or column-based kits)
Reaction Setup
The following table outlines the components for a standard 20 µL in vitro transcription reaction to generate 5'-monophosphate RNA.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free Water | - | to 20 µL | - |
| 10x Transcription Buffer | 10x | 2 | 1x |
| ATP, GTP, UTP Mix | 25 mM each | 2 | 2.5 mM each |
| CMP | 100 mM | 2 | 10 mM |
| Linearized DNA Template | 1 µg/µL | 1 | 50 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 | 2 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 | 5 U/µL |
| Total Volume | - | 20 | - |
Procedure
-
Reaction Assembly: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the order listed in the table. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
Mechanism of 5'-Monophosphate Initiation
The following diagram illustrates the difference between a standard IVT initiation and an initiation event that results in a 5'-monophosphate RNA.
Caption: Comparison of IVT initiation mechanisms.
Expected Results and Quantitative Data
The yield of in vitro transcribed RNA can vary significantly depending on the template sequence, purity of reagents, and optimization of reaction conditions. While specific quantitative data for CMP-initiated transcription is not widely published, data from GMP-initiated reactions can provide a useful benchmark.
| Initiating Nucleotide | Relative Yield (Compared to standard GTP initiation) | Reference Application |
| GTP (Standard) | 100% | Standard mRNA synthesis |
| GMP | 35-50% | Generation of 5'-monophosphate RNA for ligation or capping |
It is expected that the yield of CMP-initiated transcription will be lower than that of a standard reaction initiated with CTP. Optimization of the CMP and MgCl₂ concentrations may be necessary to maximize the yield for a specific template.
Conclusion
The protocol detailed above provides a framework for the synthesis of RNA with a 5'-cytidine monophosphate terminus using in vitro transcription. This specialized technique expands the utility of IVT for applications requiring a 5'-monophosphate, such as enzymatic ligation and the study of RNA processing enzymes. Researchers should be aware that this method typically results in a lower yield compared to standard IVT and may require optimization for specific experimental needs. Careful purification and quality control are essential to ensure the integrity of the final RNA product.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. T7 RNA polymerase does not interact with the 5'-phosphate of the initiating nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CMP in Enzymatic Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) Monophosphate (CMP) is a pivotal nucleotide involved in a myriad of cellular processes, including the synthesis of RNA, DNA, and various cytidine-containing coenzymes.[1] Its intracellular concentration is meticulously regulated, playing a crucial role in cellular metabolism, proliferation, and signaling pathways. Consequently, the accurate measurement of CMP and the characterization of enzymes that either produce, consume, or are inhibited by CMP are of paramount importance in biomedical research and drug development.
These application notes provide detailed protocols and quantitative data for enzymatic assays involving CMP, focusing on key enzymes such as UMP-CMP Kinase (CMPK), CMP-Neu5Ac Hydroxylase (CMAH), CMP-Sialic Acid Synthetase (CMAS), and Polysialyltransferases (polySTs). The methodologies described herein are essential for researchers studying nucleotide metabolism, developing novel therapeutics, and investigating disease states associated with aberrant pyrimidine (B1678525) nucleotide pathways.
UMP-CMP Kinase (CMPK): Quantification of CMP
UMP-CMP kinase (EC 2.7.4.14) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of CMP and UMP to their corresponding diphosphates.[2][3][4] This activity is crucial for maintaining the cellular pool of pyrimidine nucleotides required for nucleic acid synthesis.[3][4] Furthermore, CMPK is involved in the activation of several pyrimidine analog prodrugs used in cancer and viral therapies.[2][5]
Application Note:
A widely used method for the quantification of CMP in biological samples is a coupled-enzyme spectrophotometric assay involving CMPK.[1][2] The principle of this assay is based on the phosphorylation of CMP to Cytidine Diphosphate (CDP) by CMPK, using ATP as the phosphate (B84403) donor. The produced ADP is then utilized by Pyruvate (B1213749) Kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, Lactate Dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of CMP in the sample.[1]
Signaling Pathway and Experimental Workflow
Quantitative Data
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Source |
| CMP | Human UMP-CMP Kinase | 5 - 20 | Varies with conditions | [2] |
| dCMP | Human UMP-CMP Kinase | 100 - 500 | Lower than for CMP | [2] |
| ATP | Human UMP-CMP Kinase | 50 - 200 | - | [2] |
Note: Kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, ion concentrations).
Experimental Protocol: Spectrophotometric Assay for CMP Quantification
Materials and Reagents:
-
UMP-CMP Kinase (Human, recombinant)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.6
-
5'-CMP Standard Stock Solution (10 mM)
-
ATP Solution (100 mM)
-
Phosphoenolpyruvate (PEP) Solution (50 mM)
-
NADH Solution (10 mM)
-
Perchloric Acid (PCA), 0.6 M
-
Potassium Carbonate (K₂CO₃), 2 M
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Sample Preparation (from Cell Culture):
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 400 µL of ice-cold 0.6 M PCA.
-
Incubate on ice for 30 minutes, vortexing every 5 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 100 µL of 2 M K₂CO₃ to neutralize the PCA.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.
-
The supernatant containing the nucleotide extract is ready for the assay.[1]
Assay Procedure:
-
Prepare a Reaction Mixture containing:
-
800 µL Assay Buffer
-
20 µL ATP Solution (final concentration: 2 mM)
-
20 µL PEP Solution (final concentration: 1 mM)
-
10 µL NADH Solution (final concentration: 0.1 mM)
-
5 µL Pyruvate Kinase (10 units)
-
5 µL Lactate Dehydrogenase (10 units)
-
-
Prepare a blank by adding 900 µL of the Reaction Mixture and 100 µL of deionized water to a cuvette.
-
Prepare standards by adding 900 µL of the Reaction Mixture and 100 µL of diluted 5'-CMP standards to separate cuvettes.
-
Add 900 µL of the Reaction Mixture and 100 µL of the prepared sample to a cuvette.
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of UMP-CMP Kinase (1 unit) to each cuvette (except the blank).
-
Mix gently and immediately start monitoring the decrease in absorbance at 340 nm until the reaction is complete (absorbance stabilizes).[1]
Data Analysis:
-
Calculate the change in absorbance (ΔA₃₄₀) for each standard and sample.
-
Plot the ΔA₃₄₀ of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of 5'-CMP in the samples using the standard curve. The concentration can also be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]
CMP-Neu5Ac Hydroxylase (CMAH): Conversion of CMP-Neu5Ac to CMP-Neu5Gc
CMP-N-acetylneuraminic acid hydroxylase (CMAH) is a monooxygenase that catalyzes the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc).[6] This is the key and sole enzymatic step responsible for the expression of Neu5Gc-containing glycoconjugates on the cell surface in many animal tissues.[6] Humans have an inactivated CMAH gene, making Neu5Gc a xenoantigen.[6][7]
Application Note:
The activity of CMAH is typically measured by quantifying the conversion of CMP-Neu5Ac to CMP-Neu5Gc. A common method involves incubating the enzyme with its substrate and then separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC) with UV detection.[6] This assay is crucial for studying the biological roles of Neu5Gc and for understanding the implications of its absence in humans.[6]
Signaling Pathway and Experimental Workflow
Quantitative Data
| Substrate | Enzyme | Km (µM) | Source |
| CMP-Neu5Ac | Mouse CMAH | ~10 | [6] |
| NADH | Mouse CMAH | ~1 | [6] |
Note: Kinetic parameters are estimates and can vary based on the specific assay conditions.
Experimental Protocol: HPLC-based Assay for CMAH Activity
Materials and Reagents:
-
Enzyme source (e.g., purified CMAH, cell lysate)
-
Reaction Buffer: 10 mM Tris-HCl, pH 7.5, containing 0.1 mM DTT
-
Reaction Mixture: 10 mM Tris-HCl, pH 7.5, containing 34 nmol of NADH, 2 nmol of CMP-Neu5Ac, and 5 mM DTT
-
Ice-cold ethanol
-
HPLC system with a C18 reversed-phase column
-
Elution Buffer: 50 mM NH₄H₂PO₄
-
UV detector set to 271 nm
Assay Procedure:
-
To 40 µL of the enzyme source or sample buffer (as a negative control), add 10 µL of the "reaction mixture".
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 0.3 mL of ice-cold ethanol.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[6]
-
Inject an aliquot of the supernatant into the HPLC system.
-
Elute the compounds isocratically with the elution buffer at a flow rate of 0.5 mL/min.
-
Monitor the absorbance at 271 nm to detect and quantify CMP-Neu5Ac and CMP-Neu5Gc.[6]
Data Analysis:
-
Identify the peaks corresponding to CMP-Neu5Ac and CMP-Neu5Gc based on their retention times compared to standards.
-
Integrate the peak areas to determine the amount of substrate consumed and product formed.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
CMP-Sialic Acid Synthetase (CMAS): Synthesis of CMP-Sialic Acid
CMP-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase, catalyzes the activation of sialic acid to CMP-sialic acid, a crucial step for the synthesis of all sialoglycoconjugates.[8] This enzyme transfers a CMP moiety from CTP to sialic acid, forming CMP-sialic acid and pyrophosphate.[8]
Application Note:
The activity of CMAS is essential for providing the donor substrate for all sialyltransferases.[8] Assaying CMAS activity is important for understanding the regulation of sialylation in various biological processes. The in vitro activity is typically measured by incubating the enzyme with CTP and sialic acid, followed by the quantification of the product, CMP-sialic acid, by HPLC.[8]
Signaling Pathway and Experimental Workflow
Quantitative Data
| Substrate | Enzyme | Km (mM) | Source |
| Neu5Ac | Neisseria meningitidis CMAS | ~1 | [9] |
| CTP | Neisseria meningitidis CMAS | ~0.3 | [9] |
| Neu5Ac | Mouse CMAS | Prefers Neu5Ac over Kdn | [8] |
Note: Kinetic parameters can vary between species and with different sialic acid substrates.
Experimental Protocol: In Vitro HPLC-based Assay for CMAS Activity
Materials and Reagents:
-
Purified CMAS protein
-
Reaction Buffer: 100 mM Tris-HCl, pH 9.0
-
Sialic Acid (e.g., Neu5Ac) solution (10 mM)
-
CTP solution (50 mM)
-
MgCl₂ solution (200 mM)
-
Na₃VO₄ (phosphatase inhibitor) solution (1 mM)
-
Alkaline phosphatase (32 units/µL) in 200 mM NaOH-glycine, pH 10.0
-
HPLC system with a resource Q column
-
Elution Buffers: A (20 mM Tris-HCl, pH 8.0), B (20 mM Tris-HCl, pH 8.0 with 0.2 M NaCl)
-
UV detector set to 271 nm
Assay Procedure:
-
Prepare a 25 µL reaction mixture containing:
-
Appropriate amount of purified CMAS protein
-
1.0 mM Sia (Neu5Ac, Neu5Gc, or Kdn)
-
2–5.0 mM CTP
-
20 mM MgCl₂
-
0.1 mM Na₃VO₄
-
in 100 mM Tris-HCl buffer (pH 9.0 for vertebrate CMAS).[8]
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for vertebrate CMAS) for 1 hour.[8]
-
Stop the reaction by adding 25 µL of 32 units of alkaline phosphatase in 200 mM NaOH-glycine (pH 10.0) and incubate at 37°C for 3 hours.[8]
-
Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.[8]
-
Inject the supernatant into the HPLC system.
-
Elute with a linear gradient of 0–0.2 M NaCl in 20 mM Tris-HCl buffer (pH 8.0) over 10 minutes at a flow rate of 1.0 mL/min.
-
Monitor the absorbance at 271 nm to quantify the CMP-Sia product.[8]
Data Analysis:
-
Quantify the CMP-Sia peak area by integrating the elution profile.
-
Use a standard curve of authentic CMP-Neu5Ac for accurate quantification.
-
Define one unit of CMAS activity as the amount of enzyme that produces 1 µmol of CMP-Sia per minute under the specified conditions.[8]
Polysialyltransferases (polySTs): Inhibition by CMP
Polysialyltransferases (polySTs) are a family of enzymes that catalyze the transfer of sialic acid residues from CMP-sialic acid to acceptor molecules, forming polysialic acid (polySia) chains.[10] PolySia is a large, negatively charged glycan that plays a crucial role in neural development, cell migration, and cancer metastasis by modulating cell-cell adhesion.[1][11] CMP is a known competitive inhibitor of polySTs.[10][12]
Application Note:
The development of polyST inhibitors is a promising strategy for anti-cancer therapies. An efficient assay to identify and quantify polyST inhibitors is essential. A common method is an HPLC-fluorescence-based assay that measures the incorporation of a fluorescently labeled sialic acid from CMP-sialic acid into an acceptor molecule.[10] The inhibition by compounds like CMP can be quantified by determining their IC₅₀ or Kᵢ values.[10]
Signaling Pathway and Experimental Workflow
Quantitative Data
| Inhibitor | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source |
| CMP | Polysialyltransferase | Varies with substrate concentration | ~250-500 | Competitive | [10][12] |
Note: IC₅₀ values are dependent on the substrate concentration used in the assay. The Kᵢ value is a more absolute measure of inhibitor potency.
Experimental Protocol: HPLC-Fluorescence-based Assay for polyST Inhibition
Materials and Reagents:
-
Polysialyltransferase (polyST) enzyme
-
Assay Buffer (e.g., 10 mM cacodylate, pH 5.8, containing 20 mM MnCl₂)
-
CMP-sialic acid (CMP-Sia) substrate
-
Fluorescent acceptor substrate (e.g., DMB-DP3)
-
CMP or other potential inhibitors
-
HPLC system with a fluorescence detector
Assay Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of the fluorescent acceptor, and varying concentrations of the inhibitor (e.g., CMP).
-
Add the polyST enzyme to initiate the reaction.
-
Incubate the plate at the optimal temperature (e.g., 25°C) for a set period (e.g., 1-5 hours).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Analyze the reaction products by HPLC with fluorescence detection to separate and quantify the unreacted fluorescent acceptor and the polysialylated product.
Data Analysis:
-
Calculate the initial reaction velocities from the amount of product formed over time.
-
For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For Kᵢ determination, perform the assay with varying concentrations of both the substrate (CMP-Sia) and the inhibitor (CMP). Plot the data using a Lineweaver-Burk or Dixon plot to determine the Kᵢ value and the type of inhibition. The experimentally observed Kᵢ value for CMP, a competitive polyST inhibitor, has been shown to be strongly correlated with the predicted Kᵢ value based on the Cheng-Prusoff equation.[10]
References
- 1. Polysialic acid, a unique glycan that is developmentally regulated by two polysialyltransferases, PST and STX, in the central nervous system: from biosynthesis to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Active human UMP-CMP kinase enzyme [novocib.com]
- 6. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence | MDPI [mdpi.com]
- 8. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic overview of protein-specific polysialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytidine 5'-Monophosphate as a Substrate for CMP Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cytidine (B196190) 5'-monophosphate (CMP), a ribonucleoside monophosphate, is a critical intermediate in cellular metabolism. Its phosphorylation to cytidine 5'-diphosphate (CDP) is catalyzed by the enzyme CMP kinase (also known as UMP/CMP kinase or cytidylate kinase; EC 2.7.4.14).[1] This reaction is a key step in the de novo and salvage pathways of pyrimidine (B1678525) nucleotide biosynthesis, providing precursors for DNA and RNA synthesis.[2][3] Furthermore, CMP kinase plays a crucial role in the activation of several pyrimidine analog prodrugs used in antiviral and anticancer therapies.[1][4][5] Understanding the kinetics and mechanism of CMP phosphorylation by CMP kinase is therefore essential for both basic research and therapeutic development. These application notes provide detailed protocols for assaying CMP kinase activity, quantitative data on substrate kinetics, and visualizations of the relevant metabolic pathway and experimental workflows.
Data Presentation
The kinetic parameters of CMP kinase for its substrate, cytidine 5'-monophosphate (CMP), and the phosphate (B84403) donor, adenosine (B11128) triphosphate (ATP), are crucial for understanding its catalytic efficiency. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.
Table 1: Kinetic Parameters of CMP Kinase for CMP and ATP
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Yersinia pseudotuberculosis | CMP | 0.028 | 91.9 | [6] |
| Yersinia pseudotuberculosis | ATP | 0.04 | 74.3 | [6] |
Note: Kinetic parameters can vary depending on the specific reaction conditions (e.g., pH, temperature, ion concentrations).
Signaling and Metabolic Pathways
CMP kinase is a key enzyme in the pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides required for nucleic acid synthesis. The following diagram illustrates the central role of CMP kinase in this pathway.
Caption: Pyrimidine biosynthesis pathway highlighting the role of CMP kinase.
Experimental Protocols
The activity of CMP kinase can be determined using various methods. The most common are the coupled-enzyme spectrophotometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay.
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[1][6] The reaction cascade is as follows:
-
CMP + ATP → CDP + ADP (catalyzed by CMP Kinase)
-
ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate (catalyzed by Pyruvate Kinase)
-
Pyruvate + NADH + H+ → Lactate + NAD+ (catalyzed by Lactate Dehydrogenase)
Materials and Reagents:
-
Recombinant or purified CMP kinase[1]
-
Cytidine 5'-monophosphate (CMP)[1]
-
Adenosine 5'-triphosphate (ATP)[1]
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl, and 1 mM Dithiothreitol (DTT)[1]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Stocks: Prepare concentrated stock solutions of CMP, ATP, PEP, and NADH in the assay buffer.
-
Prepare Enzyme Solutions: Dilute PK and LDH in the assay buffer to the required working concentrations.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
100 mM KCl
-
1 mM DTT
-
1 mM PEP
-
0.2 mM NADH
-
5 units/mL PK
-
10 units/mL LDH
-
Variable concentrations of CMP (for Km determination)
-
Saturating concentration of ATP (e.g., 1-2 mM)
-
-
Equilibration: Add the CMP kinase to the reaction mixture and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.
-
Reaction Initiation: Initiate the reaction by adding ATP to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. Record data for a period where the reaction rate is linear (typically 3-5 minutes).
-
Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). To determine the Km and Vmax for CMP, repeat the assay with varying concentrations of CMP while keeping the ATP concentration constant and saturating. Plot the initial velocities against the CMP concentrations and fit the data to the Michaelis-Menten equation.
Caption: Workflow for the coupled-enzyme spectrophotometric assay.
This method allows for the direct measurement of the conversion of CMP to CDP by separating and quantifying the nucleotides using High-Performance Liquid Chromatography (HPLC).[1]
Materials and Reagents:
-
Recombinant or purified CMP kinase[1]
-
Cytidine 5'-monophosphate (CMP)[1]
-
Adenosine 5'-triphosphate (ATP)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT[1]
-
Quenching Solution: e.g., 0.5 M Perchloric acid or ice-cold methanol
-
Neutralization Solution (if using perchloric acid): e.g., 2 M K₂CO₃
-
HPLC system with a suitable anion-exchange or reverse-phase C18 column
-
Mobile Phase: Dependent on the column used (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) for reverse-phase)
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, CMP, and CMP kinase. Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the reactions by adding ATP to each tube.
-
Time Points and Quenching: Incubate the reactions. At various time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction in individual tubes by adding the quenching solution.
-
Sample Preparation for HPLC:
-
If using perchloric acid, neutralize the samples with the neutralization solution and centrifuge to remove the precipitate.
-
If using methanol, centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis: Filter the supernatant through a 0.22 µm filter and inject it into the HPLC system.
-
Data Analysis: Separate and quantify the amounts of CMP and CDP based on the retention times and peak areas compared to known standards. Calculate the rate of product (CDP) formation over time.
Caption: Workflow for the HPLC-based CMP kinase assay.
Applications in Drug Development
CMP kinase is a critical enzyme in the activation of pyrimidine nucleoside analog prodrugs, which are widely used as antiviral and anticancer agents.[1][4] These drugs, such as gemcitabine (B846) and lamivudine, must be phosphorylated to their active triphosphate forms to exert their therapeutic effects.[7] The initial phosphorylation to the monophosphate is typically carried out by other kinases, while the subsequent phosphorylation from the monophosphate to the diphosphate (B83284) is often catalyzed by CMP kinase. Therefore, the study of CMP kinase is essential for:
-
Understanding the mechanism of action of existing drugs.
-
Designing novel nucleoside analogs with improved activation kinetics.
-
Investigating mechanisms of drug resistance, which can arise from mutations in CMP kinase.
The study of cytidine 5'-monophosphate as a substrate for CMP kinase is fundamental to understanding nucleotide metabolism and its implications for drug development. The provided data, pathways, and protocols offer a robust framework for researchers to investigate the kinetics and mechanism of CMP kinase, screen for potential inhibitors or activators, and further explore its role in cellular physiology and disease. The methodologies described can be adapted to specific research needs, enabling a deeper insight into the function of this crucial enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMP kinase - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of cytidine monophosphate kinase from Yersinia pseudotuberculosis, essential for virulence but not for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active human UMP-CMP kinase enzyme [novocib.com]
Application Notes and Protocols: The Role of CMP Disodium Salt in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viruses are obligate intracellular parasites that exploit the host cell's metabolic pathways for their replication.[1] A critical pathway for many viruses, particularly RNA viruses, is the de novo synthesis of pyrimidine (B1678525) nucleotides, which provides the necessary building blocks for viral genome replication.[2] Cytidine triphosphate (CTP) is an essential precursor for the synthesis of viral RNA and DNA, as well as for the production of phospholipids (B1166683) required for viral membranes. The final and rate-limiting step in the de novo synthesis of CTP is catalyzed by CTP synthetase (CTPS), which converts uridine (B1682114) triphosphate (UTP) to CTP.[1][3] This makes CTPS a compelling target for the development of broad-spectrum antiviral drugs.[1]
Cytidine Monophosphate (CMP) disodium (B8443419) salt, as a precursor to CTP, can be a valuable tool in antiviral drug discovery for studying the CTP synthesis pathway and for screening potential antiviral inhibitors. These application notes provide an overview of the potential uses of CMP disodium salt and detailed protocols for relevant antiviral assays.
Potential Applications of CMP Disodium Salt in Antiviral Research
While not a direct antiviral agent itself, CMP disodium salt can be utilized in several key aspects of antiviral drug discovery:
-
Substrate for Salvage Pathway Studies: In cell-based assays, CMP can be used to bypass the de novo pyrimidine synthesis pathway. This is crucial for "rescue" experiments to confirm if an antiviral compound's mechanism of action is the on-target inhibition of CTP synthase.[4]
-
Control Compound: In enzymatic and cell-based assays, CMP can serve as a negative control to ensure that the observed antiviral effects of other nucleotide analogs are not due to non-specific interactions.
-
Biochemical Assay Component: CMP can be a starting material for the enzymatic synthesis of CTP analogs to be tested as inhibitors of viral polymerases.
-
Investigating Cellular Kinases: The conversion of CMP to its di- and tri-phosphate forms is dependent on cellular kinases. CMP can be used to study the activity of these kinases in the context of viral infection.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CTP biosynthesis pathway and a general workflow for screening antiviral compounds targeting this pathway.
Caption: CTP Biosynthesis Pathway and Viral Hijacking.
Caption: General Workflow for Screening CTPS Inhibitors.
Data Presentation
The following tables present hypothetical data for a novel CTPS inhibitor, "Compound X," to illustrate how quantitative data from antiviral assays should be structured.
Table 1: In Vitro Activity of Compound X Against CTP Synthetase 1
| Parameter | Value |
| IC50 (nM) | 50 |
| Assay Type | ADP-Glo Kinase Assay |
| Enzyme Source | Recombinant Human CTPS1 |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity of Compound X
| Cell Line | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | SARS-CoV-2 | Plaque Reduction Assay | 0.5 | >50 | >100 |
| A549 | Influenza A | TCID50 Assay | 1.2 | >50 | >41.7 |
| Huh-7 | Hepatitis C Virus | Reporter Gene Assay | 0.8 | >50 | >62.5 |
Experimental Protocols
Protocol 1: CTP Synthetase (CTPS) Biochemical Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening to measure the amount of ADP produced, which is directly proportional to CTPS activity.[4]
Materials:
-
Purified recombinant human CTPS1 enzyme
-
ATP, UTP, GTP, L-Glutamine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, 0.01% Pluronic F-127
-
Test compounds (e.g., Compound X) and CMP disodium salt (as a negative control) dissolved in DMSO
-
384-well white, opaque assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound or control into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme Preparation: Prepare a solution of CTPS1 in assay buffer. The final enzyme concentration should be optimized for a robust signal-to-background ratio.
-
Enzyme Addition: Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Substrate Mix Preparation: Prepare a substrate mix in assay buffer containing ATP, UTP, GTP, and L-Glutamine.
-
Reaction Initiation: Add 5 µL of the substrate mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition of CTPS activity against the logarithm of the compound concentration.
Protocol 2: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates
-
Virus stock of known titer
-
Test compounds and controls (CMP disodium salt)
-
Cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to 95-100% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection:
-
Wash the cell monolayers with sterile PBS.
-
Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment and Overlay:
-
Aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compounds.
-
Include a "no drug" virus control and a "no virus" cell control.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Protocol 3: TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used for viruses that do not form plaques and determines the virus titer by observing the cytopathic effect (CPE).[6][7]
Materials:
-
Host cells in a 96-well plate
-
Virus stock
-
Test compounds and controls (CMP disodium salt)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to 80-90% confluency.[6]
-
Virus and Compound Preparation: Prepare serial dilutions of the virus and test compounds.
-
Infection and Treatment:
-
Add the test compounds to the cell monolayers.
-
Add the serially diluted virus to the wells.
-
Include virus controls (no compound) and cell controls (no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C and observe daily for CPE. The incubation period can range from 3 to 7 days depending on the virus.
-
CPE Assessment: After the incubation period, score each well for the presence or absence of CPE.
-
Data Analysis:
-
Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method.
-
Determine the EC50 value of the test compound by assessing the reduction in viral titer at different compound concentrations.
-
Conclusion
Targeting the host CTP synthesis pathway is a promising strategy for the development of broad-spectrum antiviral therapies. CMP disodium salt serves as a valuable research tool for elucidating the mechanisms of action of potential antiviral drugs that inhibit this pathway. The detailed protocols provided herein offer a framework for the systematic evaluation of such compounds, from initial high-throughput screening to the characterization of their antiviral efficacy in cell-based models.
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Viral Reprogramming of Nucleotide Synthesis and Its Impact on Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for ligand binding modes of CTP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brainvta.tech [brainvta.tech]
- 7. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for the Preparation of Nucleotide Stock Solutions with Cytidine 5'-Monophosphate Disodium Salt (CMP-Na2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine (B196190) 5'-monophosphate (CMP) is a fundamental pyrimidine (B1678525) nucleotide essential for various biological processes. It serves as a monomer for the synthesis of RNA and is a precursor for the formation of cytidine 5'-diphosphate (CDP) and cytidine 5'-triphosphate (CTP), which are vital for DNA and RNA biosynthesis.[1] CMP is also an intermediate in the synthesis of phospholipids.[1] The disodium (B8443419) salt of CMP (CMP-Na2) is a highly water-soluble and stable form of CMP, making it ideal for the preparation of stock solutions for in vitro and cell culture experiments.[2] In pharmaceutical research and drug development, CMP and its derivatives are utilized in the synthesis of various nucleotides and nucleosides and are explored for their therapeutic potential in treating diseases like cancer and viral infections.[3] Accurate and consistent preparation of CMP-Na2 stock solutions is paramount for obtaining reliable and reproducible experimental outcomes.
Data Presentation: Quantitative Properties of CMP-Na2
For optimal experimental design, it is crucial to use the correct parameters for CMP-Na2. The following table summarizes the key quantitative data for Cytidine 5'-monophosphate disodium salt.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₃Na₂O₈P | [2][3] |
| Molecular Weight | 367.16 g/mol | [2][3] |
| Appearance | White crystalline powder | [3][4] |
| Solubility in Water | 100 mg/mL | [2][3] |
| Storage Temperature (Solid) | 2-8°C | [2][4][5] |
| Storage of Stock Solution | -20°C (1 month) to -80°C (6 months) | [6] |
| Stability (Solid) | ≥ 4 years (when stored properly) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile CMP-Na2 Stock Solution
This protocol details the preparation of a sterile stock solution of CMP-Na2, which is recommended for most research applications, including cell culture, due to its enhanced solubility and stability.
Materials and Equipment:
-
This compound (CMP-Na2, ≥99% purity)
-
Nuclease-free water (cell culture grade)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL) or amber glass vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Calculation of Mass: Determine the mass of CMP-Na2 required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 100 mM (0.1 M) stock solution: Mass (g) = 0.1 mol/L x 0.001 L x 367.16 g/mol = 0.0367 g or 36.7 mg
-
-
Weighing CMP-Na2:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully and aseptically weigh the calculated amount of CMP-Na2 powder into the tared tube.
-
-
Dissolution:
-
Using a sterile pipette with a filtered tip, add the required volume of nuclease-free water to the tube containing the CMP-Na2 powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[2] Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[6]
-
-
Sterilization:
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can degrade the nucleotide.
-
Clearly label each aliquot with the name of the compound (CMP-Na2), concentration (100 mM), date of preparation, and your initials.
-
For short-term storage (up to one month), aliquots can be stored at -20°C.[6]
-
For long-term storage (up to six months), store the aliquots at -80°C.[6] Always protect the solution from light.[6]
-
Protocol 2: Preparation of Working Solutions from Stock
Working solutions are prepared by diluting the concentrated stock solution in an appropriate buffer or cell culture medium immediately before use.
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the frozen CMP-Na2 stock solution from the freezer and thaw it at room temperature.
-
Dilution:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume.
-
Formula: V₁C₁ = V₂C₂ (where V = volume, C = concentration)
-
Example for preparing 10 mL of a 1 mM working solution from a 100 mM stock:
-
V₁ = (V₂C₂) / C₁ = (10 mL x 1 mM) / 100 mM = 0.1 mL or 100 µL
-
-
Add 100 µL of the 100 mM CMP-Na2 stock solution to 9.9 mL of the desired sterile buffer or cell culture medium.
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Use: Use the freshly prepared working solution for your experiment immediately. Do not store diluted working solutions for extended periods.
Mandatory Visualizations
Signaling Pathway Involving CMP
Caption: Simplified metabolic pathway of CMP phosphorylation and its role in biosynthesis.
Experimental Workflow for CMP-Na2 Stock Solution Preparation
References
Application Notes and Protocols for Incorporating Cytidine 5'-Monophosphate in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing cytidine (B196190) 5'-monophosphate (CMP) and its derivatives to study gene expression. The following sections detail the role of CMP in RNA synthesis, methods for its incorporation and detection, and the impact of its availability on transcription.
Introduction
Cytidine 5'-monophosphate (CMP) is a fundamental nucleotide, serving as a monomeric unit in the synthesis of ribonucleic acid (RNA).[1][2] Its cellular concentration, and that of its phosphorylated derivatives, cytidine 5'-diphosphate (CDP) and cytidine 5'-triphosphate (CTP), is crucial for the accurate and efficient transcription of genes.[3] The primary intracellular source of CMP is the degradation of existing RNA, and it can be phosphorylated to CTP, the direct precursor for RNA synthesis by RNA polymerase.[1][3] The study of CMP incorporation into RNA provides valuable insights into the dynamics of gene expression, including transcription rates, RNA stability, and the effects of metabolic status on gene regulation.
Key Applications
The incorporation of CMP and its analogs into RNA is a cornerstone of several powerful techniques for studying gene expression:
-
Metabolic Labeling of Nascent RNA: This technique allows for the specific labeling and subsequent isolation or visualization of newly transcribed RNA. By introducing modified cytidine analogs that can be distinguished from their endogenous counterparts, researchers can measure rates of RNA synthesis and decay.
-
In Vitro Transcription (IVT) Assays: IVT is a fundamental tool for studying the mechanics of transcription, including the roles of promoters, enhancers, and transcription factors. CTP is a required component of the nucleotide mix in these reactions.
-
Nuclear Run-On Assays: This method measures the rate of transcription initiation for specific genes by labeling elongating RNA transcripts in isolated nuclei.
Data Presentation
The availability of nucleotide pools, including CTP derived from CMP, can significantly impact gene expression. While precise quantitative effects are gene and cell-type specific, the following table illustrates the conceptual relationship between CTP concentration and transcriptional output.
| CTP Concentration | Relative Transcription Rate | Observed Effects on Gene Expression |
| High | Optimal | Normal rates of transcription and gene expression. |
| Sub-optimal | Reduced | Decreased transcription of many genes; potential for increased transcription of genes involved in nucleotide biosynthesis as a compensatory mechanism. |
| Low | Severely Reduced | Widespread downregulation of gene expression; can lead to replication stress and genomic instability.[4][5][6] |
| Imbalanced (relative to other NTPs) | Variable | Increased rate of transcriptional errors and potential for altered gene expression profiles.[3][7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA using 5-Ethynylcytidine (B1258090) (EC)
This protocol describes the labeling of newly synthesized RNA in cultured cells using the cytidine analog 5-ethynylcytidine (EC).[8][9] The ethynyl (B1212043) group allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via a "click" chemistry reaction, enabling visualization or purification of the nascent RNA.
Materials:
-
5-Ethynylcytidine (EC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit (e.g., TRIzol)
-
Click chemistry labeling kit (containing a fluorescent azide (B81097) or biotin azide, copper (I) catalyst, and a reducing agent)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of EC in DMSO.
-
Add EC to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
-
RNA Isolation:
-
Wash the cells twice with ice-cold PBS.
-
Isolate total RNA using a standard RNA isolation protocol (e.g., TRIzol).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the isolated RNA (1-5 µg) with the components of the click chemistry labeling kit according to the manufacturer's instructions.
-
This typically involves adding the fluorescent or biotin azide, the copper catalyst, and the reducing agent.
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA from the reaction mixture using an RNA purification kit or by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
Fluorescently labeled RNA can be visualized by microscopy.
-
Biotinylated RNA can be enriched using streptavidin-coated beads for subsequent analysis by RT-qPCR or RNA sequencing.
-
Protocol 2: In Vitro Transcription (IVT) with Radiolabeled CTP
This protocol describes a standard in vitro transcription reaction to synthesize a specific RNA from a DNA template, incorporating radiolabeled CTP for detection.[1][10]
Materials:
-
Linearized DNA template containing a T7, SP6, or T3 promoter upstream of the sequence of interest
-
T7, SP6, or T3 RNA polymerase
-
10x transcription buffer (typically contains Tris-HCl, MgCl2, DTT, and spermidine)
-
NTP mix (ATP, GTP, UTP at 10 mM each)
-
CTP (10 mM)
-
[α-³²P]-CTP (10 mCi/mL)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, assemble the following components on ice in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x transcription buffer
-
1 µg of linearized DNA template
-
2 µL of 100 mM DTT
-
1 µL of RNase inhibitor
-
2 µL of NTP mix (without CTP)
-
1 µL of 10 mM CTP
-
1 µL of [α-³²P]-CTP
-
1 µL of RNA polymerase
-
-
-
Incubation:
-
Mix the components gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Purify the radiolabeled RNA using a suitable method, such as a spin column-based RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
The radiolabeled RNA can be visualized and quantified by gel electrophoresis followed by autoradiography or phosphorimaging.
-
Protocol 3: Nuclear Run-On Assay
This protocol is for measuring the rate of transcription of specific genes in isolated nuclei.[2][11][12]
Materials:
-
Cultured cells
-
Swelling buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl2, 3 mM CaCl2)
-
Lysis buffer (Swelling buffer with 0.5% Igepal CA-630)
-
Freezing buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl2, 0.1 mM EDTA)
-
2x Reaction buffer (e.g., 300 mM KCl, 10 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
NTP mix (ATP, CTP, GTP at 10 mM each)
-
[α-³²P]-UTP (or [α-³²P]-CTP)
-
RNase inhibitor
-
DNase I
-
Proteinase K
-
Hybridization buffer
-
Gene-specific DNA probes immobilized on a membrane
Procedure:
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in swelling buffer and incubate on ice for 5 minutes.
-
Lyse the cells by adding lysis buffer and passing the suspension through a syringe with a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Wash the nuclei with swelling buffer and resuspend in freezing buffer. Nuclei can be stored at -80°C.
-
-
Run-On Reaction:
-
Thaw the nuclei on ice.
-
Set up the run-on reaction by mixing the nuclei with 2x reaction buffer, NTP mix, [α-³²P]-UTP (or CTP), and RNase inhibitor.
-
Incubate at 30°C for 5-30 minutes.
-
-
RNA Isolation:
-
Stop the reaction by adding DNase I and incubating for 5 minutes at 30°C.
-
Add proteinase K and SDS to digest proteins.
-
Isolate the labeled RNA by phenol-chloroform extraction and ethanol precipitation.
-
-
Hybridization:
-
Hybridize the labeled RNA to a membrane containing immobilized gene-specific DNA probes.
-
Wash the membrane to remove non-specifically bound RNA.
-
-
Detection:
-
Detect the hybridized radioactive signal by autoradiography or phosphorimaging. The signal intensity is proportional to the transcription rate of the corresponding gene.
-
Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Nuclear Run On Transcription Assay [protocols.io]
- 3. academic.oup.com [academic.oup.com]
- 4. Nucleotide Pool Depletion Induces G-Quadruplex-Dependent Perturbation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nucleotide Deficiency Promotes Genomic Instability in Early Stages of Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nucleotide Metabolism Using Cytidine Monophosphate (CMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine Monophosphate (CMP), a central molecule in nucleotide metabolism, serves as a building block for the synthesis of RNA, CTP, and various cytidine-containing coenzymes. The study of CMP metabolism is crucial for understanding fundamental cellular processes, and for the development of therapeutic agents targeting nucleotide synthesis pathways in cancer and viral diseases. These application notes provide detailed protocols for key experimental methods involving CMP to investigate enzyme kinetics, pathway flux, and cellular nucleotide pools.
Application Note 1: Quantification of CMP using a Coupled Enzymatic Assay
This method provides a sensitive and reliable spectrophotometric approach to quantify CMP in biological samples. The assay relies on a cascade of enzymatic reactions where the consumption of NADH is directly proportional to the initial amount of CMP.[1]
Signaling Pathway: Coupled Enzymatic Reaction for CMP Quantification
References
Application Notes: Cytidine Monophosphate (CMP) as a Supplement for Enhancing Cell Growth and Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) Monophosphate (CMP) is a ribonucleoside monophosphate that plays a fundamental role in cellular metabolism as a key component of RNA and a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for various biological processes, including DNA synthesis.[1][2] In cell culture, providing an exogenous source of nucleotides can be beneficial, particularly for rapidly dividing cells or cells under metabolic stress. The salvage pathway allows cells to utilize extracellular nucleosides and nucleotides, bypassing the energy-intensive de novo synthesis pathways.[3][4] Supplementing cell culture media with CMP may, therefore, support robust cell proliferation and maintain high viability by ensuring an adequate supply of pyrimidine (B1678525) precursors.
The impact of nucleotide supplementation can be cell-type dependent. For instance, normal, rapidly proliferating cells may show a greater positive response to exogenous nucleotides compared to some cancer cell lines that possess highly active endogenous nucleotide synthesis pathways.[5] Research has shown that a mixture of nucleotides, including CMP, can promote the proliferation of normal rat intestinal crypt cells (IEC-6).[5] Similarly, supplementation with a combination of nucleosides, including cytidine, has been demonstrated to improve the growth rate of Chinese Hamster Ovary (CHO) cells, which are commonly used in the production of therapeutic proteins.[6]
These application notes provide a comprehensive overview of the use of CMP as a cell culture supplement, including its potential mechanisms of action, and detailed protocols for evaluating its effects on cell growth, viability, and cell cycle progression.
Mechanism of Action
Exogenously supplied CMP is primarily utilized by cells through the nucleotide salvage pathway. While nucleotides themselves are generally thought to not be readily transported across the cell membrane, they can be dephosphorylated to their corresponding nucleosides (cytidine in this case) by ectonucleotidases present on the cell surface. Cytidine is then transported into the cell by specific nucleoside transporters.
Once inside the cell, cytidine can be re-phosphorylated back to CMP by uridine-cytidine kinase (UCK).[7] CMP can then be further phosphorylated to cytidine diphosphate (B83284) (CDP) and subsequently to cytidine triphosphate (CTP). CTP is a vital precursor for both DNA and RNA synthesis. By providing a direct source for CTP production, CMP supplementation can alleviate the metabolic burden on cells, freeing up energy and substrates for other essential processes, thereby potentially enhancing proliferation and viability.
Quantitative Data Summary
The following tables summarize the effects of nucleotide and nucleoside supplementation on cell growth from published studies. While data for CMP supplementation alone is limited, these findings provide a strong rationale for investigating its specific effects.
Table 1: Effect of Nucleotide Mixture (including CMP) on the Proliferation of Intestinal Epithelial Cells
| Cell Line | Treatment | Proliferation Effect | Reference |
| IEC-6 (normal rat intestinal crypt cells) | Nucleotide Mixture (AMP, CMP, IMP, GMP, UMP at 10 mg/L each) | Increased proliferation under normal culture conditions | [5] |
| Caco-2 (human colon cancer cells) | Nucleotide Mixture (AMP, CMP, IMP, GMP, UMP at 10 mg/L each) | No effect on proliferation under normal culture conditions | [5] |
Table 2: Effect of Nucleoside Mixture (including Cytidine) on the Growth Rate of CHO Cells
| Cell Line | Treatment | Growth Rate Improvement | Reference |
| CHO Clone A | 100 µM each of Cytidine, Hypoxanthine, Uridine, and Thymidine (CHUT) | Significant increase in growth rate | [6] |
| CHO Clone B | 100 µM each of Cytidine, Hypoxanthine, Uridine, and Thymidine (CHUT) | Significant increase in growth rate | [6] |
Experimental Protocols
To empirically determine the optimal concentration and effects of CMP supplementation for a specific cell line, the following detailed protocols are provided.
Protocol 1: Assessment of Cell Proliferation using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cytidine Monophosphate (CMP)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
CMP Treatment:
-
Prepare a stock solution of CMP in sterile water or PBS. The final concentration in the wells should be determined by a dose-response experiment (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Add 100 µL of medium containing the desired final concentration of CMP to each well. For the control wells, add 100 µL of medium without CMP.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with CMP as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation agent like Accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells treated with CMP.
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of CMP supplementation.
Caption: Simplified metabolic pathway for the utilization of exogenous CMP.
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide supplements alter proliferation and differentiation of cultured human (Caco-2) and rat (IEC-6) intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of growth rates through nucleoside media supplementation of CHO clones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Experimental Use of Cytidine Monophosphate (CMP) in Signal Transduction Research
Introduction
Cytidine Monophosphate (CMP) is a ribonucleoside monophosphate primarily known for its fundamental role as a monomer in RNA synthesis and as an intermediate in nucleotide metabolism.[1] Unlike cyclic adenosine (B11128) monophosphate (cAMP), CMP is not considered a classical second messenger in canonical signal transduction pathways. However, emerging research indicates that CMP can exert regulatory effects on specific cellular processes, acting as a competitive inhibitor and potentially influencing metabolic signaling. These application notes provide detailed protocols for investigating the experimental uses of CMP in signal transduction research, focusing on its roles beyond a simple metabolic intermediate.
Application Note 1: CMP as a Competitive Inhibitor of Polysialyltransferases
Background
Polysialylation, the addition of long chains of sialic acid (polysialic acid or polySia) to glycoproteins like the Neural Cell Adhesion Molecule (NCAM), is a post-translational modification that plays a crucial role in cell-cell adhesion, migration, and invasion. The enzymes responsible for this process are polysialyltransferases (polySTs). Overexpression of polySia on NCAM is associated with increased cancer cell migration and metastasis.[2] Cytidine monophosphate (CMP) has been identified as a competitive inhibitor of polySTs, making it a valuable tool for studying the effects of hypersialylation and a potential lead for therapeutic development.[2]
Data Presentation
| Compound | Target Enzyme | Inhibition (%) at 0.25 mM | IC50 (mM) | Reference |
| CMP | ST8Sia-II | ~50 | Not specified | [3] |
| 2'-O-methyl CMP | ST8Sia-II | ~50 | Not specified | [3] |
| 5-methyl CMP | ST8Sia-II | ~25 | Not specified | [3] |
| CMP | ST8Sia-IV | ~20 | Not specified | [3] |
| 2'-O-methyl CMP | ST8Sia-IV | ~50 | Not specified | [3] |
| 5-methyl CMP | ST8Sia-IV | Moderate | Not specified | [3] |
| 2'-O-methyl CMP | ST3Gal-III | ~67 | Not specified | [3] |
| 5-methyl CMP | ST3Gal-III | Moderate | Not specified | [3] |
| 2'-O-methyl CMP | ST6Gal-I | No inhibition | Not specified | [3] |
| 5-methyl CMP | ST6Gal-I | Moderate | Not specified | [3] |
Experimental Protocol: In Vitro Polysialyltransferase (polyST) Inhibition Assay
This protocol describes a method to measure the inhibitory effect of CMP on the activity of a specific polyST, such as ST8Sia-IV, by quantifying the transfer of radiolabeled sialic acid from CMP-[14C]-NeuAc to NCAM.
Materials:
-
Recombinant human ST8Sia-IV
-
Recombinant human NCAM (acceptor substrate)
-
CMP-[14C]-NeuAc (radiolabeled donor substrate)
-
Cytidine Monophosphate (CMP) (inhibitor)
-
Assay Buffer: 50 mM MES, pH 6.5, 10 mM MnCl2, 0.5% Triton X-100
-
SDS-PAGE gels and buffers
-
Fluorography reagents
-
Scintillation counter
-
96-well microplate
Procedure:
-
Prepare a stock solution of CMP in ultrapure water. Create a series of dilutions to test a range of concentrations (e.g., 0.05 mM to 1 mM).
-
In a 96-well microplate, set up the reaction mixtures. For each reaction, add:
-
10 µL of Assay Buffer
-
5 µL of NCAM solution (final concentration ~1 µg/µL)
-
5 µL of CMP-[14C]-NeuAc (final concentration ~0.5 mM)
-
5 µL of CMP solution at various concentrations (or water for the control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of recombinant ST8Sia-IV solution (final concentration ~0.1 µg/µL).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the radiolabeled NCAM from the unincorporated CMP-[14C]-NeuAc.
-
After electrophoresis, fix the gel and treat with a fluorography enhancer.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Quantify the bands corresponding to polysialylated NCAM using densitometry or by excising the bands and measuring the radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each CMP concentration relative to the control (no CMP).
Mandatory Visualization
Caption: Competitive inhibition of polysialyltransferase (polyST) by CMP.
Application Note 2: Investigating the Regulatory Role of Intracellular CMP Levels
Background
While not a classical second messenger, the intracellular concentration of CMP can fluctuate based on the rates of RNA degradation and nucleotide salvage pathways.[1] These fluctuations have the potential to act as a metabolic signal. For instance, in the developing lung, an increase in CMP concentration is thought to promote the synthesis of phosphatidylglycerol (PG) at the expense of phosphatidylinositol (PI), indicating a regulatory role in lipid metabolism.[4] Investigating the dynamics of the intracellular CMP pool can provide insights into its potential role in metabolic signaling and regulation.
Experimental Protocol: Quantification of Intracellular CMP by HPLC
This protocol provides a method for extracting and quantifying CMP from cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells (e.g., A549 lung carcinoma cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
0.6 M Perchloric acid (PCA), ice-cold
-
3 M Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M KH2PO4, pH 6.0
-
Mobile Phase B: 100% Methanol
-
CMP standard solution (for calibration curve)
-
Microcentrifuge
Procedure:
-
Cell Culture and Harvesting:
-
Grow cells to ~80-90% confluency in a 10 cm dish.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Extraction of Nucleotides:
-
Add 1 mL of ice-cold 0.6 M PCA to the dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (this contains the acid-soluble nucleotides).
-
-
Neutralization:
-
Add 3 M K2CO3 dropwise to the supernatant while vortexing until the pH reaches 6-7. The formation of a precipitate (KClO4) will be observed.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using known concentrations of CMP standard.
-
Set up the HPLC system with the C18 column. A typical gradient could be:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Return to 100% A
-
-
Set the UV detector to 271 nm.
-
Inject 20 µL of the neutralized cell extract onto the column.
-
Identify the CMP peak by comparing its retention time to the CMP standard.
-
-
Quantification:
-
Integrate the area of the CMP peak.
-
Calculate the concentration of CMP in the sample using the standard curve.
-
Normalize the CMP amount to the total protein content or cell number of the original sample.
-
Mandatory Visualization
Caption: Metabolic pathways influencing intracellular CMP levels.
Application Note 3: Screening for Novel CMP-Binding Proteins
Background
The identification of proteins that specifically bind to CMP could uncover novel signaling pathways or regulatory mechanisms. Affinity chromatography is a powerful technique to isolate potential CMP-binding proteins from a complex mixture like a cell lysate. By immobilizing CMP on a solid support (e.g., agarose (B213101) beads), proteins that interact with CMP can be captured, washed, and then eluted for identification by mass spectrometry.
Experimental Protocol: Affinity Chromatography Pulldown of CMP-Binding Proteins
This protocol outlines a workflow to identify proteins that bind to CMP.
Materials:
-
CMP-Agarose beads (or N-hydroxysuccinimide activated agarose for custom coupling)
-
Control Agarose beads (without CMP)
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail
-
Wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution buffer: 0.1 M Glycine-HCl, pH 2.5 or high concentration of free CMP (e.g., 100 mM)
-
Neutralization buffer: 1 M Tris-HCl, pH 8.5
-
Cultured cells
-
Sonicator
-
Spin columns
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate). Determine the protein concentration using a Bradford or BCA assay.
-
-
Affinity Chromatography:
-
Equilibrate 50 µL of CMP-Agarose beads and 50 µL of control Agarose beads by washing them three times with 1 mL of lysis buffer in separate spin columns.
-
Add 1 mg of clarified cell lysate to each column.
-
Incubate on a rotator at 4°C for 2-4 hours to allow binding.
-
-
Washing:
-
After incubation, centrifuge the columns to remove the unbound lysate.
-
Wash the beads five times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the bound proteins, add 100 µL of elution buffer to the column.
-
Incubate for 5 minutes at room temperature.
-
Centrifuge and collect the eluate. If using glycine (B1666218) buffer, immediately neutralize the eluate by adding 10 µL of neutralization buffer.
-
Repeat the elution step once more and pool the eluates.
-
-
Protein Identification:
-
Concentrate the eluted proteins using a protein concentrator or by TCA precipitation.
-
Resolve the proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the CMP-Agarose eluate but absent or significantly reduced in the control agarose eluate.
-
Submit the excised bands for identification by mass spectrometry (e.g., LC-MS/MS).
-
Mandatory Visualization
References
Troubleshooting & Optimization
troubleshooting failed in vitro transcription reactions with CMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with in vitro transcription (IVT) reactions, with a specific focus on challenges related to cytidine (B196190) monophosphate (CMP) and other nucleotides.
Troubleshooting Guide
Low or No RNA Yield
Question: My in vitro transcription reaction failed, and I see little to no RNA on my gel. What are the common causes and how can I fix this?
Answer:
A failed IVT reaction can be due to several factors, ranging from the quality of your DNA template to the integrity of your reagents. Here is a step-by-step guide to troubleshoot the issue.
1. DNA Template Quality and Integrity:
-
Problem: The quality of the DNA template is paramount for a successful IVT reaction.[1][] Contaminants such as salts or ethanol (B145695) from the purification process can inhibit RNA polymerase.[3][4] The template must also be fully linearized to prevent the production of longer-than-expected transcripts.[][4]
-
Solution:
-
Ensure your DNA template is of high purity. If you suspect contamination, re-precipitate the DNA with ethanol and resuspend it in nuclease-free water.[3]
-
Verify complete linearization of your plasmid DNA by running an aliquot on an agarose (B213101) gel.[][5]
-
Confirm the sequence and restriction map of your template to ensure the promoter sequence is intact and correctly positioned.[][4]
-
2. Enzyme and Reagent Issues:
-
Problem: The activity of the RNA polymerase and the quality of the nucleotides are critical. Repeated freeze-thaw cycles can lead to degradation of enzymes and nucleotides.[]
-
Solution:
3. Suboptimal Nucleotide Concentrations:
-
Problem: The concentration of each nucleotide, including CTP, is crucial for efficient transcription. Low nucleotide concentrations can be a limiting factor in the reaction, leading to incomplete transcripts.[4][7]
-
Solution:
-
Ensure that the concentration of each NTP is sufficient. Standard protocols often use 1-2 mM of each nucleotide.[] For troubleshooting, you can increase the concentration.
-
The ratio of magnesium ions (Mg²⁺) to NTPs is also critical for RNA polymerase activity.[][8] An imbalance can inhibit the enzyme.
-
4. RNase Contamination:
-
Problem: RNases are ubiquitous and can rapidly degrade your newly synthesized RNA.[][6] Contamination can be introduced through tips, tubes, water, or the lab environment.
-
Solution:
Incorrect Transcript Size
Question: My IVT reaction produced RNA, but it's not the correct size. What could be the issue?
Answer:
Incorrect transcript size can manifest as either shorter or longer products than expected.
1. Shorter Transcripts (Incomplete Transcription):
-
Problem: Premature termination of transcription can be caused by several factors.
-
Causes and Solutions:
-
Low Nucleotide Concentration: If the concentration of any NTP, including CTP, is too low, the polymerase may stall.[4][7] Increase the concentration of all NTPs.
-
GC-Rich Templates: Templates with high GC content can form stable secondary structures that cause the polymerase to dissociate prematurely.[4] To address this, try lowering the reaction temperature to 30°C from the standard 37°C.[4]
-
Cryptic Termination Sites: The DNA template itself may contain sequences that act as cryptic termination signals for the phage RNA polymerase.[4] If you suspect this, you may need to subclone your template into a different vector with a different polymerase promoter.[4]
-
2. Longer Transcripts:
-
Problem: The presence of transcripts longer than the expected size is often due to issues with the DNA template.
-
Causes and Solutions:
-
Incomplete Linearization: If the plasmid template is not fully digested, the RNA polymerase can continue transcribing beyond the intended endpoint, resulting in longer RNA molecules.[4] Always check for complete linearization on an agarose gel before starting the IVT reaction.[][5]
-
3' Overhangs: Some restriction enzymes create 3' overhangs. The RNA polymerase can use this overhang as a template to add extra nucleotides to the transcript.[5] Use a restriction enzyme that generates blunt ends or 5' overhangs.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CMP (CTP) in an in vitro transcription reaction?
A1: The optimal concentration of each nucleotide, including CTP, typically ranges from 1 mM to 2 mM.[] However, the ideal concentration can be template-dependent. For troubleshooting low yields, you can try increasing the concentration of all NTPs. One study found that for self-amplifying RNA, the highest yield was achieved with 10 mM of each NTP, combined with 75 mM MgOAc₂.
Q2: How does the ratio of Magnesium (Mg²⁺) to NTPs affect the IVT reaction?
A2: The Mg²⁺:NTP ratio is a critical parameter.[8] Magnesium ions are an essential cofactor for RNA polymerase.[8] An excess of free NTPs relative to Mg²⁺ can inhibit the enzyme, while an excess of Mg²⁺ can also be detrimental. The optimal ratio needs to be determined empirically for your specific template and reaction conditions.
Q3: My IVT reaction mixture becomes cloudy or turbid. Is this normal?
A3: Yes, a slight turbidity in the reaction mixture after about 15 minutes of incubation can be an indicator of a successful reaction.[6] This is due to the precipitation of the newly synthesized RNA. If your reaction remains clear after an hour, it may indicate a failed reaction.[6]
Q4: Can I use PCR products directly as templates for in vitro transcription?
A4: Yes, PCR products can be used as templates for IVT, provided they contain a complete double-stranded promoter sequence (e.g., T7 promoter) upstream of the sequence to be transcribed. Ensure the PCR product is purified and free of contaminants from the PCR reaction.
Q5: How can I prevent RNase contamination in my experiments?
A5: Preventing RNase contamination is crucial for working with RNA. Always wear gloves and change them frequently. Use certified RNase-free pipette tips, microcentrifuge tubes, and water. Designate a specific area of your lab for RNA work and use RNase decontamination solutions to clean your bench and equipment. Incorporating an RNase inhibitor in your reactions provides an extra layer of protection.[][3]
Data Presentation
Table 1: Effect of Nucleotide Concentration on mRNA Yield
| Total NTP Concentration (each) | Relative mRNA Yield | Notes |
| 5 mM | Moderate | Yield can be limiting for some templates. |
| 10 mM | High | Often optimal for high-yield reactions.[8] |
| 15 mM | Reduced | High NTP concentrations can sometimes be inhibitory, leading to lower yields.[8] |
Table 2: Impact of Mg²⁺:NTP Ratio on IVT Reaction
| Mg²⁺:NTP Ratio | Observation | Implication |
| Low (e.g., <1:1) | Reduced RNA polymerase activity | Insufficient cofactor for the enzyme.[] |
| Optimal (e.g., ~1.9:1 for total NTPs) | High RNA yield | Balanced conditions for optimal enzyme function. |
| High (e.g., >2.5:1) | Potential for RNA degradation and dsRNA formation | Excess Mg²⁺ can be detrimental to RNA integrity and reaction specificity.[] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Reaction Setup (20 µL)
This protocol is a general guideline and may require optimization for your specific template and application.
Materials:
-
Linearized DNA template (0.5-1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, CTP, GTP, UTP solutions (e.g., 100 mM stocks)
-
RNA Polymerase (e.g., T7, T3, or SP6)
-
RNase Inhibitor
Procedure:
-
Thaw all reagents on ice. Keep the RNA polymerase on ice at all times.
-
In a nuclease-free microcentrifuge tube, assemble the following components at room temperature to prevent precipitation of the buffer:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 0.5 µL | 2.5 mM |
| 100 mM CTP | 0.5 µL | 2.5 mM |
| 100 mM GTP | 0.5 µL | 2.5 mM |
| 100 mM UTP | 0.5 µL | 2.5 mM |
| Linearized DNA Template | X µL | 0.5 - 1 µg |
| RNase Inhibitor | 1 µL | 20 units |
| RNA Polymerase | 2 µL | 40 units |
-
Gently mix the components by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended.
-
(Optional) After incubation, add DNase I to the reaction to remove the DNA template.
-
Analyze the transcription products by agarose gel electrophoresis.
Protocol 2: Troubleshooting Low Yield by Optimizing Nucleotide Concentration
This protocol describes a method to determine the optimal nucleotide concentration for your IVT reaction.
Procedure:
-
Set up a series of four 20 µL IVT reactions as described in Protocol 1.
-
In each reaction, vary the final concentration of each NTP (ATP, CTP, GTP, UTP) as follows:
-
Reaction 1: 1 mM each NTP
-
Reaction 2: 2.5 mM each NTP (Standard)
-
Reaction 3: 5 mM each NTP
-
Reaction 4: 7.5 mM each NTP
-
-
Ensure that for each reaction, you adjust the volume of nuclease-free water to maintain a final volume of 20 µL.
-
Incubate all reactions at 37°C for 2 hours.
-
Run 1-2 µL of each reaction on an agarose gel to visualize the RNA yield.
-
Quantify the RNA from the remaining reaction volume to determine the optimal NTP concentration for your template.
Mandatory Visualization
Caption: Troubleshooting workflow for a failed in vitro transcription reaction.
Caption: Standard experimental workflow for in vitro transcription.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 3. neb.com [neb.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. go.zageno.com [go.zageno.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cytidine 5'-Monophosphate (CMP) Concentration in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Cytidine (B196190) 5'-Monophosphate (CMP) in cell culture media. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of Cytidine 5'-Monophosphate (CMP) in cell culture?
A1: Cytidine 5'-Monophosphate (CMP) is a crucial nucleotide that serves as a fundamental building block for RNA synthesis.[1] When added to culture media, it provides a readily available source of cytidine and phosphate, which are essential for various cellular processes.[1] Supplementing media with CMP can support cellular growth, differentiation, and metabolic functions, leading to improved cell viability, increased proliferation rates, and enhanced differentiation potential, particularly in cells with high metabolic demands like stem cells.[1][2]
Q2: What is the difference between CMP and its disodium (B8443419) salt form?
A2: While both forms provide cytidine monophosphate, the disodium salt of CMP exhibits significantly higher solubility and stability in aqueous solutions, including cell culture media.[3] For this reason, the disodium salt is generally recommended for cell culture applications to ensure consistent and effective delivery of CMP to the cells.[3]
Q3: In which types of cell culture applications is CMP supplementation most beneficial?
A3: CMP supplementation is particularly advantageous for rapidly proliferating cells, such as pluripotent stem cells, and for primary cell cultures used in drug screening and regenerative medicine.[1] It has also been shown to promote myogenic differentiation in C2C12 myoblast cell lines, making it a person of interest in muscle physiology research.[3]
Q4: Can CMP supplementation have negative effects on cell cultures?
A4: Yes, while beneficial for some cell types, CMP supplementation can have inhibitory effects on others, such as Chinese Hamster Ovary (CHO) cells, where it has been observed to negatively impact cell growth and productivity. In contrast, in the same study, CMP had no pro-apoptotic effects on CHO cells.[4] Therefore, it is crucial to determine the optimal concentration for each specific cell line.
Q5: How stable is CMP in cell culture media?
A5: The stability of CMP in culture media can be influenced by factors such as pH, temperature, and the presence of enzymes in serum supplements.[5] It is recommended to prepare fresh CMP-supplemented media regularly and to assess the stability of CMP under your specific experimental conditions, especially for long-term cultures.[2] A protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Sub-optimal Cell Growth or Viability After CMP Supplementation
Question: I've added CMP to my culture medium, but my cells are not growing as expected, or I'm observing increased cell death. What could be the problem?
Answer: This issue can arise from either a suboptimal CMP concentration (too high or too low) or problems with the CMP solution itself. Follow these troubleshooting steps:
Visual Inspection:
-
Low Concentration: Cells may exhibit signs of nutrient deficiency, such as reduced proliferation rate, decreased cell size, and a "starved" appearance.
-
High Concentration (Toxicity): Observe for signs of cellular stress, including rounding of adherent cells, detachment, increased floating dead cells, and the presence of cellular debris. In some cases, an imbalance in nucleotide pools can lead to a decoupling of cell growth and proliferation, resulting in larger, non-proliferating cells.[6][7][8]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect CMP Concentration | The optimal CMP concentration is highly cell-type dependent. Perform a dose-response experiment (see "Protocol for Determining Optimal CMP Concentration") to identify the ideal range for your specific cell line. |
| CMP Solution Instability | CMP may degrade over time, especially at 37°C. Prepare fresh stock solutions and add them to the media immediately before use. For long-term experiments, change the media with freshly prepared CMP-supplemented media every 48-72 hours.[3] |
| Precipitation of CMP | Visually inspect your stock solution and culture media for any precipitates. The disodium salt of CMP is more soluble.[3] If using the acid form, ensure it is fully dissolved. You may need to adjust the pH of the stock solution. |
| Contamination of Stock Solution | Filter-sterilize your CMP stock solution through a 0.22 µm filter before adding it to the culture medium to prevent microbial contamination.[3] |
| Interaction with Media Components | Certain components in the basal media or serum could potentially interact with CMP. To investigate this, you can test the effect of CMP in a simpler, serum-free medium if your cells can tolerate it. |
Issue 2: Inconsistent or Irreproducible Experimental Results
Question: I'm observing high variability in my results between different experiments or even between replicate wells. What could be the cause?
Answer: Inconsistent results are often due to variations in the preparation and handling of the CMP-supplemented media.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use appropriate pipetting techniques to accurately dispense the CMP stock solution into your media. |
| Inhomogeneous Mixing | After adding the CMP stock solution to the media, ensure it is thoroughly mixed before dispensing it to your culture vessels. |
| Lot-to-Lot Variability of Media or Serum | Different batches of basal media or serum can have slight variations in their composition, which may affect how cells respond to CMP supplementation. When starting a new lot, it is advisable to re-validate the optimal CMP concentration. |
| Degradation of CMP Stock Solution | Avoid repeated freeze-thaw cycles of your CMP stock solution by preparing single-use aliquots. Store them at the recommended temperature (typically -20°C). |
Quantitative Data Summary
The optimal concentration of CMP can vary significantly between cell lines. The following table summarizes some reported concentrations. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Application | Effective CMP Concentration Range | Source |
| C2C12 (mouse myoblasts) | Induction of myogenic differentiation | 1 - 5 mM | [3] |
| CHO (Chinese Hamster Ovary) | Recombinant protein production | Reported to have a negative effect on cell growth. | [4] |
| Type II pneumonocytes (rat) | Stimulation of phosphatidylglycerol synthesis | Half-maximal stimulation at approx. 0.1 mM |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM CMP Stock Solution
This protocol describes the preparation of a sterile stock solution of CMP disodium salt, which is recommended for its higher solubility and stability.[3]
Materials:
-
Cytidine 5'-monophosphate disodium salt (high purity, ≥99%)
-
Nuclease-free water or cell culture grade phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood or biological safety cabinet
-
Analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the required amount of CMP disodium salt powder. To prepare 10 mL of a 100 mM stock solution, weigh 367.16 mg.[3]
-
Dissolution: Transfer the powder to a sterile conical tube. Add approximately 8 mL of nuclease-free water or PBS. Vortex thoroughly until the powder is completely dissolved.[3]
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water or PBS.[3]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Determining the Optimal CMP Concentration for a Specific Cell Line
This protocol outlines a dose-response experiment to determine the optimal CMP concentration for your cell line of interest.
Materials:
-
Your cell line of interest in the exponential growth phase
-
Complete growth medium for your cell line
-
Sterile 100 mM CMP stock solution (from Protocol 1)
-
Multi-well plates (e.g., 24- or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of Test Concentrations: Prepare a series of dilutions of your 100 mM CMP stock solution in your complete growth medium to achieve a range of final concentrations. A good starting point is a logarithmic or two-fold serial dilution (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.313 mM, 0.156 mM, 0.078 mM, and a 0 mM control).
-
Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with the media containing the different concentrations of CMP. Include a vehicle control (medium with the same amount of solvent used for the CMP stock, if any) and an untreated control.
-
Incubation: Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability and Proliferation: At the end of the incubation period, assess cell viability and/or proliferation using your chosen method. This could involve:
-
Visual inspection: Observe cell morphology, density, and any signs of toxicity under a microscope.
-
Cell counting: Harvest the cells and perform a cell count to determine the cell number in each condition.
-
Viability assay: Perform a quantitative viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cell viability or proliferation as a function of the CMP concentration. The optimal concentration will be the one that gives the desired effect (e.g., maximal proliferation or differentiation) without causing significant cytotoxicity.
Protocol 3: Assessing CMP Stability in Culture Medium
This protocol provides a general method to determine the stability of CMP in your specific cell culture medium over time.
Materials:
-
Complete cell culture medium (including serum and other supplements)
-
Sterile 100 mM CMP stock solution
-
Sterile tubes
-
Incubator at 37°C with 5% CO2
-
Analytical method for quantifying CMP (e.g., HPLC)
Procedure:
-
Preparation: Prepare your complete cell culture medium and supplement it with a known concentration of CMP (e.g., 1 mM).
-
Incubation: Aliquot the CMP-supplemented medium into sterile tubes for each time point you wish to test (e.g., 0, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.[2]
-
Sample Collection: At each designated time point, remove one tube and store it at -80°C until analysis. The 0-hour time point serves as your initial concentration.
-
Quantification: Analyze the concentration of CMP in each sample using a suitable analytical method like HPLC.
-
Data Interpretation: Plot the concentration of CMP against time. A significant decrease in concentration over time indicates instability. This information will help you decide on the frequency of media changes for your experiments.[2]
Visualizations
Caption: A generalized workflow for determining the optimal CMP concentration.
Caption: Metabolic pathway of exogenous CMP and its cellular effects.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Cytidine Monophosphate (CMP) Solubility in Aqueous Buffers
Welcome to the technical support center for Cytidine Monophosphate (CMP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common solubility challenges encountered when working with CMP in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of CMP and how do their solubilities compare?
A1: Cytidine Monophosphate is commercially available in two primary forms: the free acid form (CMP) and the disodium (B8443419) salt form (CMP-Na₂). The disodium salt exhibits significantly higher aqueous solubility and stability compared to the free acid form, making it the recommended choice for most applications, especially in cell culture.
Data Presentation: Solubility of CMP Forms
| Property | Cytidine Monophosphate (Acid Form) | Cytidine Monophosphate Disodium Salt |
| Molecular Formula | C₉H₁₄N₃O₈P | C₉H₁₂N₃Na₂O₈P |
| Molecular Weight | 323.2 g/mol | 367.16 g/mol |
| Appearance | Solid | White crystalline powder |
| Solubility in Water | Soluble | 100 mg/mL |
| Solubility in PBS (pH 7.2) | 2 mg/mL | High solubility (~11.11 mg/mL)[1] |
| Storage Temperature | +4°C | 2-8°C |
| Stability | Stable for ≥ 4 years (solid) | High stability in solution |
Q2: What factors influence the solubility of CMP in aqueous buffers?
A2: The solubility of CMP is influenced by several key factors:
-
pH: The ionization state of the phosphate (B84403) group and the cytosine base is pH-dependent. Generally, solubility is higher in neutral to slightly alkaline conditions.
-
Temperature: For many solids, solubility increases with temperature. Gentle warming can aid in the dissolution of CMP.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact solubility. High concentrations of certain salts can lead to "salting-out" effects, reducing solubility.
-
Presence of Divalent Cations: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble salts with phosphate groups, leading to precipitation. It is advisable to avoid buffers containing high concentrations of these ions if precipitation is a concern.
Q3: My CMP solution is cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the CMP has either not fully dissolved or has come out of solution. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How should I prepare a stock solution of CMP?
A4: Due to its higher solubility and stability, it is recommended to use the disodium salt of CMP for preparing stock solutions. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What are the best practices for storing CMP solutions?
A5: To ensure the stability of your CMP solutions, follow these guidelines:
-
Short-term storage (up to a day): Aqueous solutions can be stored at 4°C.
-
Long-term storage: For longer-term storage, it is best to prepare fresh solutions. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2][3] Protect solutions from light.
Troubleshooting Guides
Issue 1: CMP Fails to Dissolve Completely
If you are experiencing difficulty in completely dissolving CMP powder in your aqueous buffer, follow this troubleshooting workflow.
References
preventing degradation of cytidine 5'-monophosphate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cytidine (B196190) 5'-monophosphate (CMP) stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your CMP for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stable CMP stock solution?
A1: For optimal stability and solubility, it is recommended to use the disodium (B8443419) salt of CMP. Prepare the stock solution by dissolving the powder in nuclease-free water. For cell culture applications, the solution should be sterilized by filtration through a 0.22 µm filter.
Q2: What are the ideal storage conditions for CMP stock solutions?
A2: To prevent degradation, stock solutions should be stored at low temperatures. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary causes of CMP degradation in a stock solution?
A3: The main factors that contribute to the degradation of CMP in solution are:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the phosphate (B84403) ester bond and the deamination of the cytosine base.[1]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.[1]
-
Enzymatic Contamination: The presence of contaminating enzymes like phosphatases or nucleotidases can lead to the rapid enzymatic degradation of CMP.[1]
-
Repeated Freeze-Thaw Cycles: This process can compromise the physical and chemical stability of the molecule.[1]
Q4: How can I tell if my CMP stock solution has degraded?
A4: Signs of CMP degradation include a noticeable decrease in the expected concentration over time, the appearance of new peaks in HPLC analysis, or a shift in the pH of the solution.[2] The primary degradation products to look for are cytidine (from hydrolysis) and uridine (B1682114) monophosphate (UMP) (from deamination).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or failed experimental results | CMP may have degraded, leading to a lower effective concentration or interfering degradation products. | 1. Verify the integrity of your CMP stock solution using the HPLC analysis protocol provided below.2. Prepare a fresh stock solution from a new vial of CMP powder following the recommended preparation and storage guidelines.3. Always check the certificate of analysis for the purity of each new batch of CMP.[1] |
| Precipitate observed in the solution after thawing | The concentration of the stock solution may be too high, or the solution may have become contaminated. | 1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.2. If the precipitate remains, it is best to discard the solution and prepare a fresh stock.3. Ensure you are using the highly soluble disodium salt of CMP for aqueous solutions. |
| Unexpected peaks in HPLC chromatogram | The CMP has likely degraded. The unknown peaks could correspond to cytidine or uridine monophosphate (UMP).[1] | 1. Analyze analytical standards of cytidine and UMP to confirm the identity of the degradation peaks by comparing their retention times.[1]2. Review your storage and handling procedures to identify potential causes for degradation (e.g., improper temperature, pH, or multiple freeze-thaw cycles).[1] |
Data Presentation: CMP Stability
Table 1: Expected Stability Profile of CMP in Aqueous Solution Based on 5-azacytidine (B1684299) Data
| Condition | Relative Degradation Rate | Notes |
| pH | ||
| Acidic (pH < 6) | Increased | Hydrolysis of the phosphate ester bond and deamination are accelerated. |
| Neutral (pH 6.5 - 7.5) | Minimal | Region of maximum stability.[1][2][3] |
| Alkaline (pH > 8) | Increased | Degradation rate increases significantly in basic conditions. |
| Temperature | ||
| -80°C | Very Low | Recommended for long-term storage. |
| -20°C | Low | Suitable for short to medium-term storage. |
| 4°C | Moderate | Degradation can occur over shorter periods. |
| Room Temperature | High | Significant degradation can be expected. |
Note: This table provides a qualitative summary based on general chemical principles and data from analogous compounds. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile CMP Stock Solution
Materials:
-
Cytidine 5'-monophosphate, disodium salt
-
Nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of CMP disodium salt powder in a sterile tube.
-
Add the appropriate volume of nuclease-free water to achieve a final concentration of 100 mM.
-
Vortex the solution until the CMP is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Quality Control of CMP Stock Solution by HPLC
This protocol provides a general method to assess the purity of a CMP solution and detect potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 15% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your CMP stock solution with nuclease-free water to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a fresh solution of a CMP reference standard at the same concentration. If available, also prepare standards of potential degradation products (cytidine, UMP).
-
Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes. b. Inject the prepared sample and standards. c. Record the chromatograms.
-
Data Interpretation: a. Determine the purity of your CMP stock by calculating the area percentage of the main CMP peak relative to the total area of all peaks in the chromatogram. b. Compare the retention time of the main peak in your sample to that of the CMP reference standard to confirm its identity. c. Look for the appearance of new peaks, which may indicate degradation. Compare their retention times to those of the cytidine and UMP standards if available.
Visualizations
Caption: Primary degradation pathways of Cytidine 5'-Monophosphate (CMP).
Caption: Troubleshooting workflow for experiments involving CMP.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing RNase Contamination in Experiments with Cytidine Monophosphate (CMP)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to RNase contamination in experiments involving Cytidine Monophosphate (CMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in the lab?
A1: RNases are ubiquitous and resilient enzymes that can degrade RNA, compromising experimental results. The main sources of contamination in a laboratory setting include:
-
Human Contact: Skin, hair, and saliva are significant sources of RNases.[1][2] Always wear gloves and change them frequently.[1][3][4]
-
Environment: Dust particles, aerosols generated during pipetting, and contaminated laboratory surfaces can introduce RNases into your experiments.[2][3][5]
-
Reagents and Solutions: Aqueous solutions, buffers, and other reagents can become contaminated if not prepared and handled using RNase-free techniques.[3][4]
-
Equipment: Non-certified plasticware, glassware, and pipettes are potential sources of RNase contamination.[1] Even autoclaving may not completely inactivate all RNases, as some can refold and regain activity upon cooling.[1][6]
Q2: How can I create and maintain an RNase-free work environment?
A2: Establishing a dedicated RNase-free workspace is critical for successful RNA and CMP experiments. Key practices include:
-
Designated Area: Whenever possible, designate a specific bench or area solely for RNA work to minimize cross-contamination.[3][4]
-
Surface Decontamination: Regularly clean benchtops, pipettors, and equipment with commercially available RNase decontamination solutions (e.g., RNaseZap™) or 3% hydrogen peroxide for materials like polycarbonate or polystyrene.[3][4]
-
Dedicated Equipment: Use a dedicated set of pipettes, filter tips, and microcentrifuge tubes that are certified RNase-free.[4][7]
Q3: Are there any specific considerations when working with CMP?
A3: Yes. 2'-CMP is a known competitive inhibitor of RNase A.[3][8] This means that at sufficient concentrations, CMP can help protect your RNA from degradation by this common RNase. However, you should not rely on CMP as the sole method of RNase control. It is still crucial to follow all standard procedures for preventing RNase contamination.
Q4: Can I use DEPC to treat my solutions for CMP experiments?
A4: Diethylpyrocarbonate (DEPC) is a chemical agent that inactivates RNases by modifying histidine residues.[9][10] While effective, DEPC can also react with other molecules, including primary amines found in buffers like Tris and HEPES.[4][7][10] There is no direct evidence of DEPC reacting with CMP, but caution is advised. If you must use DEPC, ensure it is thoroughly removed by autoclaving before adding CMP or other sensitive reagents.[4][9] An alternative is to use commercially available nuclease-free water.[4]
Q5: Are commercially available RNase inhibitors compatible with CMP?
A5: Protein-based RNase inhibitors, such as recombinant murine or human placental RNase inhibitors, are generally compatible with a wide range of enzymatic reactions and are a good choice for protecting your RNA in CMP-containing experiments.[11][12][13] These inhibitors work by non-covalently binding to and inactivating a broad spectrum of RNases.[12][13][14] They are unlikely to interfere with CMP's function in most experimental setups.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to RNase contamination in your CMP experiments.
Problem: RNA Degradation Observed in My Experiment
| Possible Cause | Troubleshooting Steps | Recommended Action |
| RNase Contamination of Solutions or Reagents | 1. Test all aqueous solutions (water, buffers) for RNase activity using a commercial detection kit.[9][15] 2. Prepare fresh solutions using certified RNase-free water and reagents. 3. Aliquot reagents into smaller, single-use volumes to prevent contamination of stock solutions. | Discard contaminated reagents and prepare fresh stocks. Implement stricter aseptic techniques when handling solutions. |
| Contaminated Lab Surfaces or Equipment | 1. Thoroughly decontaminate your entire workspace, including benchtops, pipettes, and centrifuges, with an RNase decontamination solution.[1] 2. Use a fresh box of certified RNase-free pipette tips and microfuge tubes. | Establish a routine cleaning schedule for your RNA work area. |
| Improper Handling Technique | 1. Review your lab practices. Are you consistently wearing gloves and changing them after touching non-RNase-free surfaces?[2][3] 2. Avoid talking, coughing, or sneezing over open tubes. | Reinforce proper handling techniques with all personnel working in the designated RNA area. |
| Endogenous RNases in the Sample | 1. Ensure that your RNA isolation protocol includes steps to rapidly inactivate endogenous RNases immediately upon cell lysis. 2. Add a potent RNase inhibitor to your lysis buffer and subsequent reaction mixtures.[7] | Optimize your sample preparation protocol to include robust RNase inactivation from the very first step. |
Quantitative Data Summary
The following table summarizes the effectiveness of various RNase inactivation methods.
| Method | Target | Efficacy | Key Considerations |
| Autoclaving | Solutions, Glassware, Metalware | Effective for many RNases, but some may renature upon cooling.[1][6] | Not a standalone method for complete RNase inactivation.[1] |
| Baking | Glassware, Metalware | Highly effective. | Bake at 180°C or higher for several hours.[3][4] |
| DEPC Treatment (0.1%) | Aqueous Solutions | Effective at inactivating RNases.[8][9] | Cannot be used with primary amine-containing buffers (e.g., Tris).[4] Must be removed by autoclaving.[4] |
| Hydrogen Peroxide (3%) | Polycarbonate, Polystyrene | Effective for decontaminating these materials.[4] | Soak for 10 minutes and rinse thoroughly with RNase-free water.[4] |
| Commercial Decontamination Solutions | Surfaces, Equipment | Very effective for surface decontamination. | Follow manufacturer's instructions for use. |
| UV Irradiation | Surfaces, Equipment | Can be effective in inactivating RNases.[6] | Requires specialized equipment and validation to ensure complete inactivation.[6] |
Key Experimental Protocols
Protocol 1: Preparation of RNase-Free Water by DEPC Treatment
Materials:
-
High-quality purified water (e.g., Milli-Q)
-
Diethylpyrocarbonate (DEPC)
-
Autoclave-safe glass bottle
Procedure:
-
Add 1 ml of DEPC to 1 liter of purified water in an autoclave-safe bottle (final concentration 0.1% v/v).[4]
-
Shake vigorously to ensure DEPC is well-dispersed.
-
Incubate the solution for at least 2 hours at 37°C or overnight at room temperature with stirring.[4]
-
Autoclave the treated water for at least 15-20 minutes to inactivate the DEPC.[4][9] The faint, fruity odor of ethanol (B145695) after autoclaving is normal and indicates DEPC degradation.[9]
-
Allow the water to cool completely before use. Store in a tightly sealed, sterile container.
Protocol 2: RNase Activity Detection Assay
This protocol provides a general workflow for using a fluorescence-based RNase detection kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Commercial RNase detection kit (e.g., RNaseAlert™)[9]
-
Samples to be tested (e.g., buffers, water, purified RNA)
-
RNase-free microfuge tubes or microplate
-
Fluorometer or UV transilluminator
Procedure:
-
Reconstitute the fluorescently labeled RNA substrate and reaction buffer according to the kit's instructions.
-
In an RNase-free tube or well, combine the reaction buffer, the RNA substrate, and your sample to be tested.
-
Include a positive control (containing a known amount of RNase) and a negative control (using RNase-free water).
-
Incubate the reactions at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).[9]
-
Measure the fluorescence using a fluorometer or visualize the results under a UV light source.[9] An increase in fluorescence compared to the negative control indicates the presence of RNase activity.[9]
Visualizations
References
- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. Toward RNase inhibitors: thermodynamics of 2'-CMP/RNase-A binding in multi-ion buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Inhibition of the neutrophil NADPH oxidase and associated H+ channel by diethyl pyrocarbonate (DEPC), a histidine-modifying agent: evidence for at least two target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving the case of RNase contamination - Phoseon Technology [phoseon.com]
- 7. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Toward the design of ribonuclease (RNase) inhibitors: ion effects on the thermodynamics of binding of 2'-CMP to RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DEPC-Treated Water – Cellseco [cellseco.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. RNase Detection | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Introducing synthetic thermostable RNase inhibitors to single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
improving yield of full-length transcripts with optimal CMP levels
Welcome to the technical support center for optimizing the yield of full-length transcripts in your in vitro transcription (IVT) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing your mRNA synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcription (IVT) reaction is producing a low yield of full-length RNA. What are the most common causes?
A1: Low yield of full-length transcripts is a frequent issue in IVT. The primary causes are often related to:
-
Suboptimal Nucleotide Triphosphate (NTP) Concentration: Insufficient levels of any of the four NTPs (ATP, GTP, CTP, UTP) can lead to premature termination of transcription.[1][2][3] The polymerase may stall and dissociate from the DNA template if it cannot find the next required nucleotide.
-
Poor Quality DNA Template: Contaminants such as salts, ethanol (B145695), or residual proteins from plasmid purification can inhibit RNA polymerase.[1][4] Additionally, nicks or degradation in the DNA template can cause the polymerase to fall off before reaching the end of the transcript.
-
Incorrect Magnesium (Mg²⁺) Concentration: Magnesium is a critical cofactor for RNA polymerase. The ratio of Mg²⁺ to total NTP concentration is crucial for optimal enzyme activity.[5][6] Both insufficient and excessive Mg²⁺ levels can reduce yield.
-
Enzyme Concentration and Activity: Using too little RNA polymerase can limit the overall transcript yield. Conversely, excessive enzyme concentrations may not lead to a proportional increase in yield and can be cost-ineffective. The activity of the polymerase can also be compromised by improper storage or multiple freeze-thaw cycles.
-
RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized RNA transcripts.[1]
Q2: The user query mentioned optimizing "CMP levels." How does Cytidine (B196190) Monophosphate (CMP) relate to IVT?
A2: This is an important point of clarification. In a standard in vitro transcription reaction, the direct building blocks for the RNA transcript are the nucleoside triphosphates (ATP, GTP, CTP, UTP).[7] Cytidine Monophosphate (CMP) is not directly incorporated into the growing RNA chain by RNA polymerase.
CMP is a precursor to Cytidine Triphosphate (CTP) through the nucleotide salvage pathway.[8] In this pathway, CMP is phosphorylated to Cytidine Diphosphate (CDP) and then to CTP. While this pathway is active in cells, standard IVT reactions are typically supplied with pre-mixed CTP. Therefore, for IVT optimization, the focus should be on the concentration of CTP , not CMP. If you are using a custom cell-free system that relies on nucleotide salvage, then providing CMP could be relevant for CTP generation.
Q3: What is a "limiting nucleotide" and how does it cause premature transcription termination?
A3: In an IVT reaction, the "limiting nucleotide" is the NTP that is present at the lowest concentration relative to the others. When RNA polymerase is transcribing the DNA template, it continuously adds the complementary nucleotide to the growing RNA chain. If the concentration of one of the NTPs is too low, the polymerase will pause at a position on the template that requires that specific nucleotide.[2][9] If the required nucleotide is not available in a timely manner, the transcription complex can become unstable and dissociate from the DNA template, resulting in a truncated, or prematurely terminated, transcript.[2] This is why maintaining a balanced and sufficient pool of all four NTPs is critical for synthesizing full-length transcripts.[2]
Q4: How does the Mg²⁺:NTP ratio impact the yield of full-length transcripts?
A4: The concentration of Mg²⁺ ions is critical as they are a necessary cofactor for T7 RNA polymerase activity.[5] The triphosphate groups of NTPs can chelate Mg²⁺ ions. Therefore, the optimal Mg²⁺ concentration is dependent on the total NTP concentration. An improper Mg²⁺:NTP ratio can negatively affect the reaction.[5][6]
-
Too little free Mg²⁺: If the NTP concentration is high relative to Mg²⁺, most of the magnesium ions will be chelated, leaving insufficient free Mg²⁺ for the polymerase to function optimally.
-
Too much free Mg²⁺: Excess magnesium can lead to the formation of insoluble magnesium pyrophosphate precipitates, which can inhibit the reaction.[10] It can also increase the likelihood of RNA degradation and the production of double-stranded RNA (dsRNA) byproducts.
It is crucial to optimize the Mg²⁺:NTP ratio for your specific reaction conditions.[6]
Troubleshooting Guide: Low Yield of Full-Length Transcripts
| Symptom | Possible Cause | Recommended Solution |
| Smear of smaller transcripts on a gel, with a faint or absent full-length band. | Premature termination due to limiting NTPs. | Increase the concentration of all four NTPs. Ensure a balanced ratio. For standard reactions, concentrations of 1-2 mM for each NTP are common, but for high-yield reactions, this can be increased.[6] |
| Poor quality DNA template. | Re-purify the DNA template to remove inhibitors. Consider ethanol precipitation to remove salts.[1] Verify template integrity on an agarose (B213101) gel. | |
| GC-rich template or strong secondary structures. | Lower the incubation temperature of the reaction (e.g., from 37°C to 30°C) to slow down the polymerase and allow it to transcribe through difficult regions.[3] | |
| Low overall RNA yield, but the transcript is full-length. | Suboptimal Mg²⁺:NTP ratio. | Titrate the Mg²⁺ concentration for your given NTP concentration. A good starting point is to have the Mg²⁺ concentration be 2-4 mM higher than the total NTP concentration.[11][12] |
| Insufficient enzyme. | Increase the concentration of RNA polymerase in the reaction. | |
| Inhibitors in the reaction. | Ensure all reagents are of high purity. Contaminants in the DNA template are a common source of inhibition.[4] | |
| No RNA transcript visible on the gel. | RNase contamination. | Use RNase-free water, tips, and tubes. Include an RNase inhibitor in your reaction.[1] |
| Inactive RNA polymerase. | Use a fresh aliquot of enzyme. Avoid multiple freeze-thaw cycles. Run a positive control reaction with a reliable template to check enzyme activity. | |
| Incorrectly linearized template. | Verify that the plasmid was completely digested with the restriction enzyme. Analyze an aliquot on an agarose gel.[3] |
Quantitative Data Summary
The optimal concentrations of NTPs and Mg²⁺ can vary depending on the specific template and desired yield. The following tables summarize findings from various studies to provide a starting point for optimization.
Table 1: Effect of NTP Concentration on mRNA Yield
| Total NTP Concentration (mM) | Relative mRNA Yield (%) | Observations | Reference |
| 5 | ~50 | Suboptimal for high yield. | [6] |
| 10 | 100 | Often found to be optimal for maximizing yield. | [5][6] |
| 15 | ~65 | Can be inhibitory, leading to reduced yield. | [5] |
| 20 | Lower than 10 mM | Can have a deleterious effect on IVT, causing the yield to plateau or decrease.[6] | [6] |
Table 2: Impact of Mg²⁺:NTP Ratio on IVT Reaction
| Mg²⁺:NTP Molar Ratio | Relative RNA Yield | Notes | Reference |
| 1.1875 : 1 | Optimal | Found to produce the highest RNA yield in a study with 10 mM of each NTP (40 mM total) and 75 mM Mg²⁺. | [6] |
| < 1 : 1 | Reduced Yield | Insufficient free Mg²⁺ for polymerase activity. | |
| > 2 : 1 | Reduced Yield | Can be inhibitory, especially with chloride as the counter-ion.[13] | [13] |
Experimental Protocols
Protocol 1: Optimization of NTP Concentration for Maximizing Full-Length Transcript Yield
This protocol outlines a method to determine the optimal concentration of all four NTPs for your specific DNA template.
Materials:
-
Linearized, purified DNA template (0.5 - 1.0 µg/µL)
-
T7, T3, or SP6 RNA Polymerase
-
10x Transcription Buffer
-
Stock solutions of ATP, CTP, GTP, and UTP (100 mM each)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
Apparatus for agarose gel electrophoresis and RNA quantification
Procedure:
-
Reaction Setup: Set up a series of 20 µL IVT reactions in parallel. In each reaction, vary the final concentration of each NTP. It is recommended to keep the concentration of all four NTPs equal within each reaction.
Reaction Final conc. of each NTP 100 mM NTP Mix (µL) Nuclease-free water (µL) 1 2 mM 0.8 to 20 µL 2 4 mM 1.6 to 20 µL 3 6 mM 2.4 to 20 µL 4 8 mM 3.2 to 20 µL 5 10 mM 4.0 to 20 µL To each reaction, add:
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of RNA Polymerase
-
-
Incubation: Gently mix the components and centrifuge briefly. Incubate the reactions at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Analysis:
-
Run a portion of each reaction on a denaturing agarose gel to visualize the full-length transcript and any premature termination products.
-
Quantify the RNA yield from each reaction using a spectrophotometer or a fluorometric assay.
-
Signaling Pathways and Workflows
The user's query regarding CMP relates to the synthesis of CTP. The pyrimidine (B1678525) salvage pathway illustrates how cells recycle nucleosides like cytidine to produce nucleotides. In the context of IVT, understanding this pathway helps clarify why CTP, not CMP, is the necessary substrate.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. go.zageno.com [go.zageno.com]
- 4. neb.com [neb.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 9. T7 RNA Polymerase - recombinant [sigmaaldrich.com]
- 10. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmgood.com [abmgood.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Enzymatic Assays with CMP
Welcome to the technical support center for enzymatic assays involving Cytidine (B196190) Monophosphate (CMP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or no signal in my CMP-detecting enzymatic assay?
A low or absent signal can stem from several factors, ranging from reagent integrity to suboptimal assay conditions.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in the sample. Always verify enzyme activity with a positive control.[1]
-
Suboptimal Concentrations: The concentrations of the enzyme, substrate (e.g., CTP), or co-factors may be too low to generate a detectable amount of CMP.
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time may not be optimal for your specific enzyme.[2] Enzymes have an optimal pH range for maximum activity.[2][3]
-
Substrate Instability: The substrate, such as CMP-sialic acid, can be unstable and hydrolyze, reducing the effective concentration available for the enzymatic reaction.[3][4]
-
Reagent Contamination: Reagents can become contaminated, leading to inhibition of the enzyme or degradation of the product.[5]
Q2: I'm observing a high background signal in my assay. What could be the cause?
A high background can obscure the true signal from your enzymatic reaction. Common causes include:
-
Compound Interference: The test compound itself may interfere with the assay's detection system. This can be assessed by running controls with the compound in the absence of the enzyme.[5]
-
Contaminated Reagents: Contamination of assay reagents with CMP or other interfering substances can lead to a high background signal.[5]
-
Autofluorescence/Autoluminescence: In fluorescence or luminescence-based assays, the test compound, sample matrix, or even the microplate itself can emit a signal, contributing to high background.[1][5] Using appropriate plates (e.g., white plates for luminescence, black plates for fluorescence) can help minimize this.[5][6]
-
Non-Enzymatic Product Formation: The product (CMP) may be formed non-enzymatically under the assay conditions. A "no-enzyme" control is essential to determine the extent of this issue.
Q3: The results from my assay are highly variable and not reproducible. What should I check?
High variability can undermine the reliability of your results. Key areas to investigate include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[6][7] Preparing a master mix of reagents can help ensure consistency.[6]
-
Temperature Gradients: Temperature fluctuations across the assay plate can lead to different reaction rates in different wells.[2][5] Ensure the plate and reagents are equilibrated to the assay temperature.[5]
-
Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.[2] To mitigate this, avoid using the outer wells or fill them with a sterile liquid like PBS.[5]
-
Incomplete Reagent Mixing: Failure to properly mix the reaction components can result in non-uniform reaction initiation and progress.[8]
-
Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure samples are handled and stored correctly.[6]
Troubleshooting Guides
Guide 1: Unexpected Results in a Coupled Enzymatic Assay for CMP Quantification
Coupled enzymatic assays are frequently used to quantify CMP by linking its formation to a detectable signal, such as the oxidation of NADH.[9]
Problem: Non-linear or unexpected standard curve.
| Potential Cause | Troubleshooting Step |
| Limiting Coupling Enzyme(s) | Ensure that the concentrations of all coupling enzymes (e.g., UMP-CMP Kinase, Pyruvate Kinase, Lactate Dehydrogenase) are not rate-limiting. |
| Substrate Depletion | Verify that the concentrations of all substrates for the coupling reactions (e.g., ATP, PEP, NADH) are in excess and do not become depleted during the assay.[10] |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer must be optimal for all enzymes in the coupled system. |
| Presence of Inhibitors | The sample may contain inhibitors of one or more of the coupling enzymes. |
Problem: Lower than expected CMP detection in samples.
| Potential Cause | Troubleshooting Step |
| Sample Matrix Interference | Components in the sample matrix may inhibit the coupling enzymes. Perform a spike-and-recovery experiment by adding a known amount of CMP to a sample to assess matrix effects. |
| CMP Degradation | Ensure samples are processed and stored under conditions that prevent CMP degradation. |
| Incomplete Cell Lysis | If measuring intracellular CMP, ensure the cell lysis method is efficient to release all CMP.[9] |
Guide 2: Issues with CMP-Sialic Acid Synthetase (CMAS) Assays
CMAS catalyzes the formation of CMP-sialic acid from CTP and sialic acid.
Problem: Low or no CMAS activity detected.
| Potential Cause | Troubleshooting Step |
| Suboptimal Divalent Cation Concentration | CMAS activity is dependent on divalent cations like Mg²⁺ or Mn²⁺.[11][12] The optimal cation and its concentration should be determined for your specific enzyme and assay conditions.[11] |
| Incorrect pH | The optimal pH for CMAS activity can vary. For example, Neisseria meningitidis CSS has a broad optimal pH range of 6.5 to 9.[3] |
| Substrate Quality | Ensure the purity and integrity of the CTP and sialic acid substrates. |
| Enzyme Instability | Recombinant CMAS may be unstable. Proper purification and storage are crucial.[13] |
Problem: Product (CMP-Sialic Acid) instability.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of CMP-Sialic Acid | CMP-sialic acid is prone to hydrolysis, especially at higher temperatures and lower pH.[3][4] Keep solutions on ice and in neutral pH buffers when possible.[4] |
| Contaminating Phosphatases | The enzyme preparation or sample may contain phosphatases that degrade the product. The addition of a phosphatase inhibitor like Na₃VO₄ can be beneficial.[13] |
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay for CMP Quantification
This protocol is based on a system where CMP is converted to CDP, which then participates in a series of reactions leading to NADH oxidation, monitored at 340 nm.[9]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for all coupling enzymes (e.g., Tris-HCl with MgCl₂).
-
Reaction Mixture: In the assay buffer, prepare a mixture containing Phosphoenolpyruvate (PEP), NADH, ATP, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).
-
CMP Standard Stock Solution: Prepare a 10 mM stock solution of CMP in deionized water.[9]
-
UMP-CMP Kinase (CMPK) Solution: Prepare a solution of CMPK at a suitable concentration (e.g., 1 unit/10 µL).[9]
2. Assay Procedure:
-
Prepare a standard curve by diluting the CMP stock solution to concentrations ranging from 0 to 100 µM.[9]
-
Set up the spectrophotometer to read absorbance at 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).[9]
-
To a cuvette, add the reaction mixture.
-
Add the CMP standard or sample to the cuvette.
-
Initiate the reaction by adding the UMP-CMP Kinase solution.
-
Mix gently and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the CMP concentration.
Protocol 2: HPLC-Based Assay for CMAS Activity
This method quantifies the formation of CMP-sialic acid by separating it from the substrate CTP using High-Performance Liquid Chromatography (HPLC).[13]
1. Enzymatic Reaction:
-
Prepare a reaction mixture containing purified CMAS, sialic acid, CTP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl).[13]
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[13]
-
Stop the reaction, for instance by adding chilled ethanol.[13][14]
2. HPLC Analysis:
-
Centrifuge the terminated reaction to pellet any precipitate.[13][14]
-
Inject the supernatant onto an appropriate HPLC column (e.g., a resource Q column).[13]
-
Elute the compounds using a suitable gradient (e.g., a linear gradient of NaCl in Tris-HCl buffer).[13]
-
Monitor the elution profile by absorbance at 271 nm.[13][14]
-
Quantify the amount of CMP-sialic acid formed by comparing its peak area to a standard curve prepared with an authentic CMP-sialic acid standard.[13]
Visualizations
Caption: Coupled enzymatic reaction for CMP quantification.
Caption: General troubleshooting workflow for enzymatic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Cytidine 5'-Monophosphate (CMP) Disodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cytidine (B196190) 5'-monophosphate (CMP) disodium (B8443419) salt at different pH levels. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of Cytidine 5'-Monophosphate (CMP) important for my experiments?
A1: Cytidine 5'-monophosphate (CMP) is a crucial nucleotide involved in various biological processes, including RNA synthesis.[1] The stability of your CMP samples is paramount for obtaining accurate, reproducible, and reliable experimental results. Degradation of CMP can lead to a decrease in the active compound's concentration and the formation of impurities, which can significantly impact the outcomes of your research, from in vitro assays to the development of nucleotide-based therapeutics.[1]
Q2: What are the primary factors that influence the stability of CMP?
A2: The main factors contributing to the degradation of CMP are pH, temperature, and the presence of enzymes.[1] Both acidic and alkaline conditions can promote the hydrolysis of the phosphate (B84403) ester bond and the deamination of the cytosine base.[1] Elevated temperatures accelerate these chemical degradation processes.[1] Additionally, contamination with enzymes such as phosphatases and nucleotidases can lead to enzymatic degradation of CMP.[1]
Q3: What are the common degradation products of CMP?
A3: Under degradative conditions, CMP can break down into several products. The most common are cytidine and free phosphate, resulting from the hydrolysis of the phosphate ester bond. Another significant degradation product is uridine (B1682114) monophosphate (UMP), which is formed through the deamination of the cytosine base.[1]
Q4: How can I minimize the degradation of my CMP solutions?
A4: To ensure the stability of your CMP solutions, it is recommended to:
-
Control the pH: Maintain the pH of your solution within a neutral range (approximately 6.5-7.0), as both acidic and alkaline conditions accelerate degradation.[1]
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to slow down degradation kinetics.[1]
-
Use nuclease-free water and sterile techniques: This will minimize the risk of enzymatic degradation by contaminating nucleases.[1]
-
Aliquot solutions: To avoid repeated freeze-thaw cycles, which can degrade the molecule, it is best to store CMP in smaller, single-use aliquots.[1]
Data Presentation: pH-Dependent Degradation of Cytidine 5'-Monophosphate
While specific kinetic data for the non-enzymatic degradation of cytidine 5'-monophosphate is not extensively published, the following table provides an illustrative summary of the expected stability profile at different pH values based on general knowledge and data from related compounds like 5-azacytidine.[1] The degradation is known to follow pseudo-first-order kinetics and is highly dependent on both pH and temperature.[1]
| pH | Temperature (°C) | Expected Stability | Predominant Degradation Pathway(s) | Potential Degradation Products |
| < 4 | 25 - 50 | Low | Acid-catalyzed hydrolysis of N-glycosidic bond and deamination | Cytosine, Ribose-5-phosphate, Uridine 5'-monophosphate |
| 4 - 6 | 25 | Moderate | Slow hydrolysis and deamination | Cytidine, Uridine 5'-monophosphate, Free Phosphate |
| 6.5 - 7.5 | 25 | High | Minimal degradation | - |
| > 8 | 25 - 50 | Low | Base-catalyzed hydrolysis of the phosphate ester bond and deamination | Cytidine, Free Phosphate, Uridine 5'-monophosphate |
Note: This table is for illustrative purposes. The actual degradation rates will depend on specific buffer components, ionic strength, and temperature. It is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased concentration of CMP in stored samples | 1. Inappropriate storage temperature.2. Incorrect pH of the storage buffer.3. Repeated freeze-thaw cycles.4. Enzymatic degradation from contamination.[1] | 1. Verify storage conditions. For long-term storage, use -20°C or -80°C.[1]2. Measure the pH of your stock solution and adjust to a neutral pH if your experiment allows.3. Aliquot your stock solution into smaller volumes to minimize freeze-thaw cycles.4. Prepare solutions using nuclease-free water and sterile techniques. |
| Appearance of unknown peaks in HPLC analysis | 1. Hydrolytic degradation leading to the formation of cytidine and free phosphate.2. Deamination of the cytosine base to form uridine monophosphate (UMP).[1] | 1. Compare the retention times of your unknown peaks with standards of potential degradation products like cytidine and UMP.2. If significant degradation is observed, re-evaluate your solution preparation and storage procedures, particularly the pH and temperature. |
| Variability in experimental results between different batches of CMP | 1. Inconsistent purity or quality of the CMP disodium salt.2. Different levels of degradation in stock solutions. | 1. Always source high-purity CMP from a reputable supplier and review the Certificate of Analysis.2. Prepare fresh stock solutions for critical experiments or qualify the stability of your stock solution over time. |
| Shift in the pH of the sample solution over time | Degradation of CMP can lead to the formation of acidic or basic byproducts. | This is a strong indicator of degradation. Discard the solution and prepare a fresh batch under optimal storage conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cytidine 5'-Monophosphate Disodium Salt
This protocol outlines a forced degradation study to intentionally degrade CMP under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Nuclease-free water
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CMP in nuclease-free water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 70°C) and another at 4°C (as a control).
-
Sample at various time points and analyze by HPLC.
-
-
Photostability:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light, to serve as an undegraded control.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol describes the development of an HPLC method capable of separating CMP from its potential degradation products.
1. Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.0) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is typically effective.
-
Detection: UV detection at approximately 270-280 nm is suitable for CMP.[1]
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of the parent CMP peak from any degradation peaks generated during the forced degradation study.
2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve the CMP peak from its degradation products and any matrix components. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the peak is not co-eluting with any impurities.[1]
-
Linearity: Prepare a series of standard solutions of CMP at different concentrations (e.g., 50-150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of CMP at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day, by a different analyst, and on a different instrument if possible.
-
The relative standard deviation (RSD) for both should be low (e.g., < 2%).
-
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Visualizations
Caption: Workflow for a forced degradation study of CMP.
Caption: Major degradation pathways of CMP under acidic and alkaline conditions.
References
Technical Support Center: Issues with Impurities in Commercial CMP Disodium Salt
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues that may arise from impurities in commercial preparations of Cytidine (B196190) 5'-monophosphate (CMP) disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What is CMP disodium salt and what are its common applications?
A1: Cytidine 5'-monophosphate (CMP) disodium salt is a nucleotide that serves as a fundamental building block for RNA synthesis and is involved in various cellular metabolic processes.[1] In research and drug development, it is commonly used as a supplement in cell culture media to support cellular growth, differentiation, and metabolism, particularly in cells with high metabolic demands like stem cells.[1][2] It is also a critical intermediate in the synthesis of various nucleoside-based drugs, including antiviral and anticancer therapies.[3]
Q2: Why is the purity of CMP disodium salt critical for my experiments?
A2: The purity of CMP disodium salt is crucial for obtaining reliable and reproducible experimental results.[1][3] Impurities can lead to a range of issues, from altered cell behavior in culture to interference in sensitive enzymatic assays. High-purity CMP disodium salt, typically ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC), is recommended to minimize these risks.[1][3]
Q3: What are the potential impurities in commercial CMP disodium salt?
A3: Potential impurities can include:
-
Related Nucleotides and Nucleosides: Such as Cytidine, Cytidine 5'-diphosphate (CDP), and Cytidine 5'-triphosphate (CTP).
-
Other Nucleotide Derivatives: Including 2'-Deoxycytidine 5'-monophosphate (dCMP).[4]
-
Residual Solvents and Reagents: From the manufacturing process.
-
Heavy Metals: Trace amounts of heavy metals may be present.
-
Endotoxins: Particularly important for cell culture applications.
Q4: How can I check the purity of my CMP disodium salt?
A4: The most common and reliable method for determining the purity of CMP disodium salt is High-Performance Liquid Chromatography (HPLC).[3][5] An HPLC analysis can separate and quantify CMP from related nucleotide impurities. For other potential contaminants, specific assays like inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals or the Limulus Amebocyte Lysate (LAL) test for endotoxins may be necessary.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.
Issue 1: Inconsistent or Unexpected Results in Cell Culture
Q: My cells are showing variable growth rates, altered morphology, or unexpected differentiation after supplementation with CMP disodium salt. Could impurities be the cause?
A: Yes, inconsistencies in cell culture experiments can be a sign of lot-to-lot variability or impurities in your CMP disodium salt.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Endotoxin (B1171834) Contamination | Endotoxins, even at low levels, can significantly impact cell health and function. Solution: Use CMP disodium salt certified as low-endotoxin or endotoxin-free for cell culture applications. If you suspect endotoxin contamination, test a new lot of CMP or filter your stock solution through an endotoxin removal column. |
| Presence of Other Nucleotides (e.g., Cytidine, dCMP) | The presence of other nucleosides or nucleotides could alter cellular metabolism in unintended ways, affecting proliferation and differentiation pathways. Solution: Request a certificate of analysis (CoA) from the supplier with a detailed impurity profile. If possible, analyze the purity of your CMP disodium salt by HPLC to identify and quantify any contaminating nucleotides.[4][5] |
| Heavy Metal Contamination | Heavy metals are toxic to cells and can interfere with numerous cellular processes. Solution: Source your CMP disodium salt from a reputable supplier that provides information on heavy metal content. If you suspect heavy metal contamination, consider using a different batch of the reagent. |
Issue 2: Inaccurate Results in Enzymatic Assays
Q: I am using CMP disodium salt as a substrate or component in an enzymatic assay, and I'm observing higher or lower than expected activity, or high background noise. What could be the problem?
A: Impurities in your CMP disodium salt can directly interfere with enzymatic reactions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination with CDP or CTP | If your assay involves enzymes that can utilize or are inhibited by CDP or CTP, their presence as impurities will lead to inaccurate results. For instance, contaminating enzymes in a sample, such as nucleoside diphosphokinase, can convert diphosphates to triphosphates, interfering with assays that measure nucleotide triphosphates.[2] Solution: Use highly purified CMP disodium salt (≥99% purity). Analyze your CMP sample using HPLC to quantify the levels of CDP and CTP.[5] |
| Presence of Enzyme Inhibitors | Unidentified impurities from the manufacturing process could act as inhibitors for the enzyme in your assay. Solution: Test a new lot of CMP disodium salt. If the problem persists, consider a different supplier. You can also perform control experiments by adding known amounts of potential impurities to your assay to see if they replicate the issue. |
Quantitative Data Summary
The following table summarizes the typical purity specifications for high-quality CMP disodium salt and the potential impact of key impurities.
| Parameter | Typical Specification | Potential Impact of Exceeding Specification |
| Purity (by HPLC) | ≥99.0%[1][3] | Inaccurate results in enzymatic assays, inconsistent cell culture performance. |
| Cytidine | Not more than 0.5% | Altered cellular nucleotide pools, potential for off-target effects in metabolic studies. |
| CDP/CTP | Not more than 0.5% | Interference with enzymatic assays involving nucleotide kinases or polymerases.[2] |
| Heavy Metals | e.g., < 10 ppm | Cellular toxicity, altered enzyme function. |
| Endotoxins | e.g., < 0.5 EU/mg | Inflammatory responses in cell culture, unreliable results in immunological assays. |
Experimental Protocols
Protocol 1: HPLC Analysis of CMP Disodium Salt Purity
This protocol provides a general method for the separation of CMP, CDP, and CTP. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
CMP disodium salt sample
-
CMP, CDP, and CTP reference standards
-
Deionized water (18.2 MΩ·cm)
-
Potassium phosphate (B84403) monobasic
-
Potassium phosphate dibasic
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., WAX-1)[5]
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 6.8).
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.8).
-
Mobile Phase B: 100 mM potassium phosphate buffer (pH 6.8) with 1 M KCl.
-
-
Sample and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the CMP disodium salt sample in deionized water.
-
Prepare individual 1 mg/mL stock solutions of CMP, CDP, and CTP reference standards in deionized water. Create a mixed standard solution containing all three.
-
-
HPLC Conditions:
-
Column: Anion-exchange column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm[5]
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient to 100% Mobile Phase B
-
25-30 min: 100% Mobile Phase B
-
30-35 min: Linear gradient to 100% Mobile Phase A
-
35-40 min: 100% Mobile Phase A (equilibration)
-
-
-
Analysis:
-
Inject the mixed standard to determine the retention times for CMP, CDP, and CTP. The expected elution order is CMP, CDP, then CTP.[5]
-
Inject the CMP disodium salt sample.
-
Identify and quantify impurities by comparing the retention times and peak areas to the standards.
-
Visualizations
Caption: Workflow for HPLC analysis of CMP disodium salt purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Detection of activities that interfere with the enzymatic assay of deoxyribonucleoside 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions with CMP Supplementation
Welcome to the technical support center for optimizing cell culture conditions with Cytidine Monophosphate (CMP) supplementation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing CMP to enhance protein sialylation and address common challenges encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of CMP in cell culture and protein production?
A1: Cytidine Monophosphate (CMP) is a crucial precursor for the synthesis of CMP-sialic acid, the activated sugar nucleotide required for the sialylation of glycoproteins. Sialylation is a critical post-translational modification that can significantly impact the efficacy, stability, and serum half-life of therapeutic proteins, such as monoclonal antibodies (mAbs). By supplementing cell culture media with CMP, the intracellular pool of CMP-sialic acid can be increased, potentially leading to improved sialylation of the target protein.
Q2: How does CMP supplementation improve protein sialylation?
A2: The addition of sialic acid to a glycoprotein (B1211001) is catalyzed by sialyltransferases in the Golgi apparatus, which use CMP-sialic acid as the donor substrate. The availability of CMP-sialic acid can be a rate-limiting step in this process. Supplementing the culture medium with precursors like CMP can boost the intracellular synthesis of CMP-sialic acid, thereby enhancing the extent of sialylation on the expressed protein. Studies have shown that supplementing with precursors to CMP-sialic acid, such as N-acetylmannosamine (ManNAc) and cytidine, can increase intracellular CMP-sialic acid levels by 30- to 120-fold and improve protein sialylation by up to 32%.[1]
Q3: What is the typical concentration range for CMP supplementation?
A3: The optimal concentration of CMP can vary depending on the cell line, media formulation, and specific product. Based on studies with other cell types and related precursors, a starting concentration range of 1 mM to 5 mM CMP in the cell culture medium is recommended for initial optimization experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific system, balancing the benefits of increased sialylation with any potential for cytotoxicity.
Q4: Can CMP supplementation affect cell growth and viability?
A4: While supplementation with nutrients can be beneficial, high concentrations of any media component have the potential to negatively impact cell growth and viability. It is essential to monitor cell density and viability closely when introducing CMP into your culture. If a decrease in performance is observed, lowering the CMP concentration is advised. There is currently limited direct data on CMP cytotoxicity in CHO cells, so careful monitoring is crucial.
Q5: How does increased sialylation affect the analytical profile of a monoclonal antibody?
A5: Increased sialylation adds negatively charged sialic acid residues to the glycan structures of a monoclonal antibody. This results in a shift towards more acidic species in charge variant analysis methods like ion-exchange chromatography (IEX) and capillary isoelectric focusing (cIEF).[2][3][4] Monitoring these changes can be a good indicator of the effectiveness of CMP supplementation on your product's quality attributes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in sialylation after CMP supplementation. | 1. Sub-optimal CMP concentration: The concentration of CMP may be too low to have a measurable effect. 2. Rate-limiting enzymes: Other enzymes in the sialylation pathway, such as sialyltransferases, may be the bottleneck. 3. Insufficient precursors: A lack of other necessary precursors for CMP-sialic acid synthesis (e.g., sialic acid) might be limiting the reaction. 4. Analytical method sensitivity: The method used to detect changes in sialylation may not be sensitive enough. | 1. Perform a dose-response experiment: Test a range of CMP concentrations (e.g., 0.5 mM to 10 mM) to find the optimal level. 2. Consider co-expression of sialyltransferases: Genetically engineering the host cell line to overexpress key sialyltransferases can help alleviate this bottleneck.[5] 3. Ensure adequate supply of other precursors: Check if your basal media and feed strategy provide sufficient levels of other necessary nutrients for glycosylation. 4. Use a highly sensitive analytical method: Employ methods like mass spectrometry-based glycan analysis or highly sensitive HPLC techniques to detect subtle changes. |
| Decreased cell growth or viability after adding CMP. | 1. CMP cytotoxicity: The concentration of CMP may be too high, leading to toxic effects. 2. Osmolality increase: The addition of CMP can increase the osmolality of the culture medium, which can negatively impact cell health. 3. Precipitation of media components: High concentrations of CMP might cause precipitation of other media components. | 1. Reduce CMP concentration: Lower the concentration of CMP in your next experiment. 2. Measure and adjust osmolality: Monitor the osmolality of your medium after CMP addition and adjust if necessary. Most mammalian cells tolerate an osmolality of 260 to 350 mOsm/kg.[6] 3. Prepare concentrated CMP stock in a suitable buffer: Dissolve CMP in a small volume of a biocompatible buffer before adding it to the culture medium to ensure it is fully dissolved. Visually inspect the medium for any signs of precipitation after addition. |
| Inconsistent results between experiments. | 1. Inconsistent CMP stock solution: The preparation or storage of the CMP stock solution may not be consistent. 2. Variability in cell culture conditions: Other culture parameters (e.g., pH, temperature, seeding density) may be fluctuating. 3. Batch-to-batch variation in media or supplements: Different lots of basal media or other supplements can have slight variations in composition. | 1. Standardize stock solution preparation: Prepare a large batch of filtered, sterile CMP stock solution and store it in aliquots at -20°C or below to ensure consistency. 2. Maintain tight control over culture parameters: Ensure all other cell culture parameters are kept consistent between experiments. 3. Test new lots of media and supplements: Before use in critical experiments, test new batches of media and other supplements to ensure they perform similarly to previous lots.[6] |
| Unexpected changes in other product quality attributes. | 1. Alterations in nucleotide sugar pools: Supplementing with CMP might affect the balance of other nucleotide sugars, leading to unintended changes in glycosylation. 2. Metabolic shifts: The addition of CMP could cause broader metabolic shifts in the cells, impacting other post-translational modifications. | 1. Comprehensive product characterization: Perform a thorough analysis of your product, including other glycan attributes (e.g., galactosylation, fucosylation) and other PTMs. 2. Metabolomic analysis: Consider performing metabolomic analysis of your cell culture to understand the broader impact of CMP supplementation on cellular metabolism. |
Data Presentation
The following tables summarize quantitative data from studies on the effects of supplementing with precursors to CMP-sialic acid on protein sialylation in CHO cells.
Table 1: Effect of Precursor Supplementation on Interferon-gamma (IFN-γ) Sialylation in CHO Cells [1]
| Supplement | Concentration | Increase in Intracellular CMP-sialic acid | Increase in IFN-γ Sialylation |
| N-acetylmannosamine (ManNAc) + Cytidine | Not specified | 30- to 120-fold | 32% |
| Glucosamine + Uridine | Not specified | Not specified | 28% |
| Galactose + Uridine | Not specified | Not specified | 12% |
Table 2: Effect of CMP-Sialic Acid Transporter (CMP-SAT) Overexpression on IFN-γ Sialylation in CHO Cells [7][8]
| Genetic Modification | Increase in CMP-SAT Expression | Increase in Site Sialylation |
| Overexpression of CMP-SAT | 2- to 5-fold | 9.6% to 16.3% |
| Overexpression of CMP-SAT | 1.8- to 2.8-fold (protein level) | 4% to 16% |
Experimental Protocols
Protocol 1: Preparation of CMP Stock Solution
-
Materials:
-
Cytidine 5'-monophosphate (CMP) powder
-
Cell culture grade water or a suitable buffer (e.g., PBS)
-
Sterile 0.22 µm filter
-
Sterile conical tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of CMP powder.
-
Dissolve the CMP powder in cell culture grade water or buffer to create a concentrated stock solution (e.g., 100 mM).
-
Gently mix until the CMP is completely dissolved. The pH may need to be adjusted to ensure complete dissolution and compatibility with your culture medium.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: CMP Supplementation in a Fed-Batch CHO Cell Culture
-
Materials:
-
CHO cells producing the target glycoprotein
-
Basal culture medium and feed
-
Sterile CMP stock solution (from Protocol 1)
-
Shake flasks or bioreactors
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Instruments for analyzing cell culture parameters (e.g., blood gas analyzer)
-
-
Procedure:
-
Seed the CHO cells at the desired viable cell density in your chosen culture vessel.
-
On the day of supplementation (e.g., day 0 or as part of a feeding strategy), thaw an aliquot of the sterile CMP stock solution.
-
Add the appropriate volume of the CMP stock solution to the culture medium to achieve the desired final concentration (e.g., 1 mM, 2.5 mM, 5 mM). Also, include a control group with no CMP supplementation.
-
Continue the fed-batch culture according to your standard protocol, including regular feeding and monitoring of cell growth, viability, pH, and dissolved oxygen.
-
Collect samples at regular intervals throughout the culture duration for analysis of cell density, viability, product titer, and product quality attributes (e.g., sialylation).
-
At the end of the culture, harvest the supernatant for product purification and detailed analytical characterization.
-
Protocol 3: Analysis of Protein Sialylation
A variety of methods can be used to analyze the sialylation of your purified glycoprotein. The choice of method will depend on the available equipment and the level of detail required.
-
Ion-Exchange Chromatography (IEX):
-
This method separates proteins based on their surface charge. Increased sialylation will result in a more acidic protein, leading to a shift in the elution profile towards earlier retention times on an anion-exchange column or later retention times on a cation-exchange column. This provides a good overview of changes in the charge variant distribution.
-
-
Capillary Isoelectric Focusing (cIEF):
-
cIEF separates proteins based on their isoelectric point (pI). Sialylated proteins will have a lower pI and will migrate to a different position in the pH gradient compared to their non-sialylated counterparts.
-
-
Mass Spectrometry (MS) based Glycan Analysis:
-
For detailed structural information, the glycans can be released from the protein (e.g., using PNGase F for N-glycans), labeled, and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS). This allows for the identification and quantification of different glycan structures, including the degree of sialylation.
-
Visualizations
Caption: Sialylation pathway showing the role of CMP.
Caption: Workflow for optimizing CMP supplementation.
Caption: Troubleshooting logic for low sialylation.
References
- 1. An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk-Based Control Strategies of Recombinant Monoclonal Antibody Charge Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of mammalian cell culture conditions on monoclonal antibody charge heterogeneity: an accessory monitoring tool for process development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Chinese Hamster Ovary (CHO) Host Cell Engineering to Increase Sialylation of Recombinant Therapeutic Proteins by Modulating Sialyltransferase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adl.usm.my [adl.usm.my]
- 7. Over Expression of the CMP-sialic Acid Transporter in Chinese Hamster Ovary Cells Leads to Increased Sialylation [dspace.mit.edu]
- 8. Enhancing recombinant glycoprotein sialylation through CMP-sialic acid transporter over expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Experimental Results: A Comparative Guide to HPLC Analysis of Cytidine Monophosphate (CMP)
For researchers, scientists, and drug development professionals, the accurate quantification of Cytidine (B196190) Monophosphate (CMP) is critical for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This guide provides a comprehensive comparison of HPLC methods for CMP analysis, supported by experimental data, to aid in the validation of research findings.
The analysis of CMP by HPLC is typically achieved through reversed-phase or ion-exchange chromatography.[1] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing more polar molecules like CMP to elute earlier.[1] Conversely, ion-exchange chromatography separates molecules based on their net charge, utilizing an anion-exchange column for negatively charged nucleotides like CMP.[1]
Comparative Analysis of HPLC Methods for CMP Quantification
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Anion-Exchange HPLC | Method 3: Reversed-Phase HPLC |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[3] | WAX-1 anion-exchange[4] | Polar-Endcapped C18 (e.g., Accucore aQ)[2] |
| Mobile Phase | A: 0.1 M Phosphate (B84403) Buffer (pH 6.8), B: Acetonitrile[3] | Not specified, typically a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) is used.[2] | Highly aqueous mobile phases[2] |
| Detection | UV at 272 nm[3] | UV at 260 nm[4] | UV at 260 nm[2] |
| Retention Time (min) | Not specified in source | 0.723[4] | ~1.5 (Estimated from chromatogram)[2] |
| Linear Range (µg/mL) | Not specified in source | Wide linear range reported[4] | Not specified in source |
| **Correlation Coefficient (R²) ** | Not specified in source | Not specified in source | Not specified in source |
| Reproducibility (%RSD) | Not specified in source | High precision and repeatability reported[4] | < 0.1% for Retention Time[2] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following protocols are based on established methods for CMP analysis via HPLC.
Method 1: Purity Determination by Reversed-Phase HPLC[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1 M Phosphate Buffer (pH 6.8).
-
B: Acetonitrile.
-
-
Gradient: 0-10 min, 0-15% B; 10-15 min, 15% B; 15-20 min, 15-0% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the CMP sample in HPLC-grade water to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting a stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for 20 minutes.
-
Calculate the area percentage of the CMP peak relative to the total peak area to determine purity.
-
Method 2: Rapid Analysis by Anion-Exchange HPLC[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: WAX-1 anion-exchange column.
-
Mobile Phase: Typically an ammonium acetate or phosphate salt gradient.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent.[2]
-
Procedure: A rapid HPLC method has been developed with a reported retention time for CMP of 0.723 minutes.[4] This method is noted for its wide linear range and high precision and repeatability.[4]
Validation of Analytical Methods
Method validation is a critical requirement to ensure that an analytical method is suitable for its intended purpose.[5][6] Key validation parameters as per International Conference on Harmonisation (ICH) guidelines include:[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.995 is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
System suitability tests should be regularly performed to ensure the performance of the HPLC system, checking for parameters like retention time reproducibility, peak asymmetry, and theoretical plates.[1]
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes involved in the HPLC analysis of CMP, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of CMP.
Caption: Logical relationship for validating experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmtech.com [pharmtech.com]
- 9. m.youtube.com [m.youtube.com]
Quantitative Analysis of Cytidine 5'-Monophosphate by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two powerful mass spectrometry-based techniques for the quantitative analysis of cytidine (B196190) 5'-monophosphate (CMP): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS). CMP is a crucial nucleotide, serving as a fundamental building block for RNA and DNA synthesis and playing a role in various cellular metabolic pathways.[1][2] Accurate quantification of CMP is essential for research in drug development, biotechnology, and cellular metabolism.[2][3]
Method Comparison
Both LC-MS/MS and CE-MS offer high sensitivity and selectivity for the analysis of nucleotides like CMP.[4][5] However, they operate on different separation principles, leading to distinct advantages and considerations for specific research applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and robust technique for quantitative analysis in complex matrices.[6][7] Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18 or HILIC) and a liquid mobile phase.[8][9] The subsequent tandem mass spectrometry provides excellent specificity and sensitivity for quantification.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) separates molecules based on their charge and size in an electric field within a narrow capillary.[10][11] This technique is particularly well-suited for highly polar and charged molecules like nucleotides and can often be performed without the need for chemical derivatization.[11][12]
Quantitative Performance Data
The following table summarizes key performance metrics for the quantitative analysis of CMP using LC-MS/MS and CE-MS, based on reported experimental data.
| Performance Parameter | LC-MS/MS | CE-MS |
| Limit of Detection (LOD) | 0.05 nmol/L - 1.25 µmol/L | < 22 nM |
| Limit of Quantification (LOQ) | 0.10 nmol/L - 2.50 µmol/L | < 5 nM |
| Linearity (R²) | > 0.999 | Not explicitly stated, but linear curves are used. |
| Recovery | 92.0 - 105.0% | Not explicitly stated in the provided results. |
| Analysis Time | Typically longer due to chromatographic separation. | Short analysis time.[12] |
| Derivatization | May be required for certain applications. | Generally not required.[12] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for LC-MS/MS and CE-MS analysis of CMP.
LC-MS/MS Protocol for CMP Quantification
This protocol is based on methods for analyzing nucleotides in biological samples.[5][6][7]
1. Sample Preparation (from cell culture or biological fluids):
-
Cell Lysis: For intracellular CMP, lyse cell pellets using a methanol-water mixture.[7]
-
Protein Precipitation: For biological fluids like plasma or infant formula, precipitate proteins using a solvent like acetonitrile.[6][13]
-
Centrifugation: Centrifuge the sample to pellet cell debris or precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the analyte for analysis.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.[7][8][14]
-
Mobile Phase: A typical mobile phase for a C18 column consists of a binary gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[6]
-
Flow Rate: A flow rate of around 0.2 - 1.0 mL/min is generally used.[14][15]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is common for nucleotides.[14] For CMP, the [M-H]⁻ ion at m/z 322.05 in negative mode or the [M+H]⁺ ion at m/z 324.07 in positive mode can be monitored.[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6] This involves monitoring a specific precursor ion and its characteristic product ion.
CE-MS Protocol for CMP Quantification
This protocol is based on methods for the analysis of anionic metabolites and nucleotides.[10][12]
1. Sample Preparation:
-
Sample preparation is often simpler than for LC-MS and may involve dilution of the sample in the background electrolyte.
2. Capillary Electrophoresis:
-
Capillary: A fused-silica capillary is used for separation.
-
Background Electrolyte (BGE): An acidic BGE, such as formic acid or acetic acid in water, is often used for the separation of anionic species like nucleotides.[12]
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Separation Voltage: A high voltage is applied across the capillary to effect separation.
3. Mass Spectrometry:
-
Interface: A CE-MS interface, such as a sheath-flow or sheathless interface, is used to couple the capillary to the mass spectrometer.[11]
-
Ionization: Electrospray ionization (ESI) is typically used.[12]
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.
Caption: General experimental workflow for CMP quantification by mass spectrometry.
Caption: Simplified metabolic pathway involving CMP.
References
- 1. Human Metabolome Database: Showing metabocard for Cytidine monophosphate (HMDB0000095) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 5'-monophosphate nucleotides in infant formulas by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS method for polar compounds - Chromatography Forum [chromforum.org]
- 10. Analysis of endogenous nucleotides by single cell capillary electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. glsciences.com [glsciences.com]
Comparative Analysis of CMP and UMP on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Cytidine Monophosphate (CMP) and Uridine (B1682114) Monophosphate (UMP) on cell proliferation. The information is based on available experimental data and aims to elucidate the distinct and overlapping roles of these essential pyrimidine (B1678525) nucleotides in regulating cell growth.
Introduction
Cytidine Monophosphate (CMP) and Uridine Monophosphate (UMP) are fundamental pyrimidine ribonucleotides that serve as essential precursors for the synthesis of DNA and RNA. Beyond their canonical roles as building blocks for nucleic acids, emerging evidence suggests that these molecules and their derivatives can act as signaling molecules, influencing a variety of cellular processes, including proliferation and differentiation. Understanding their differential effects is crucial for research in cancer biology, regenerative medicine, and drug development.
Intracellular Roles and Metabolic Impact on Proliferation
Both CMP and UMP are central to the de novo and salvage pathways of pyrimidine synthesis, which are intrinsically linked to cell proliferation. UMP is the initial end-product of the de novo synthesis pathway and serves as the precursor for other pyrimidine nucleotides, including CTP (derived from UTP). The enzyme UMP/CMP kinase plays a role in the phosphorylation of UMP and CMP to their diphosphate (B83284) forms (UDP and CDP), a critical step for their eventual incorporation into nucleic acids.
While adequate levels of both nucleotides are essential for DNA and RNA synthesis and thus for cell division, the direct regulatory effect of intracellular CMP versus UMP pools on the rate of proliferation is complex. Interestingly, one study on human RKO cells indicated that significant up- or down-regulation of UMP/CMP kinase did not substantially alter natural nucleotide pools or the growth-inhibitory effects of pyrimidine analogue drugs like gemcitabine[1]. This suggests that the regulation of pyrimidine metabolism for proliferation is robust and may not be solely dependent on the activity of this single kinase[1].
Extracellular Signaling and Effects on Proliferation
Extracellular nucleotides can function as signaling molecules by activating a family of G protein-coupled receptors known as P2Y receptors. The activation of these receptors can trigger diverse downstream signaling cascades that influence cell proliferation.
UMP's Role via P2Y Receptors: UMP itself is generally considered inactive at P2Y receptors. However, its phosphorylated derivatives, Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), are potent agonists for specific P2Y receptors.
-
UTP activates P2Y2 and P2Y4 receptors. Activation of these receptors is often linked to increased cell proliferation in various cell types, including human lung epithelial tumor cells and olfactory epithelium progenitor cells[2][3][4][5].
-
UDP is the primary agonist for the P2Y6 receptor, which has also been implicated in proliferative responses[4].
A key study on human lung epithelial cell lines demonstrated that while UTP stimulated DNA synthesis (measured by BrdU incorporation), UMP itself was inactive[2].
CMP's Role in Extracellular Signaling: In the same study on lung epithelial cells, CMP was also found to be inactive in stimulating proliferation[2]. Currently, there is a lack of substantial evidence demonstrating that extracellular CMP directly modulates cell proliferation through receptor-mediated signaling pathways in the same manner as uridine derivatives.
Data Presentation: Summary of Effects on Cell Lines
| Nucleotide | Cell Line | Effect on Proliferation | Key Findings | Reference |
| UMP | Human Lung Epithelial (A549) | Inactive | UMP itself did not stimulate BrdU incorporation. | [2] |
| UTP (from UMP) | Human Lung Epithelial (A549) | Stimulatory | Increased BrdU incorporation, indicating proliferation. | [2] |
| UTP (from UMP) | Mouse Olfactory Epithelium | Stimulatory | Increased number of BrdU-positive progenitor cells. | [3] |
| CMP | Human Lung Epithelial (A549) | Inactive | Did not stimulate BrdU incorporation. | [2] |
| 5'-CMP & 5'-UMP | Mouse Myoblast (C2C12) | No direct effect | Promoted myogenic differentiation and mitochondrial biogenesis, not proliferation. | [6][7] |
Divergent Roles: Proliferation vs. Differentiation
It is critical to note that the cellular context dictates the outcome of nucleotide signaling. In a study on C2C12 mouse myoblast cells, both 5'-CMP and 5'-UMP did not promote proliferation but instead induced myogenic differentiation[6][7]. This was evidenced by increased expression of myogenin, a key regulatory protein for muscle differentiation, and the formation of myotubes[6][7]. This highlights that in certain cell lineages, these pyrimidine monophosphates can push cells out of the cell cycle and towards a terminally differentiated state.
Mandatory Visualizations
Signaling Pathways
Caption: UMP is phosphorylated to UTP, which activates P2Y receptors, leading to cell proliferation.
Caption: Experimental workflow for comparing the effects of CMP and UMP on cell proliferation.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol provides a method to quantify cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom culture plates
-
CMP and UMP stock solutions (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of CMP and UMP in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CMP, UMP, or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with medium only). Plot absorbance versus concentration for each nucleotide and time point to determine the effect on cell proliferation relative to the control.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol can be used to measure changes in the expression of genes involved in proliferation (e.g., Ki-67, PCNA) or differentiation (e.g., myogenin) following treatment with CMP or UMP.
Materials:
-
Treated cells from a parallel experiment
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with CMP or UMP as described in Protocol 1.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol on a qPCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method[8]. Normalize the expression in treated samples to the housekeeping gene and compare it to the untreated control to determine the fold change in gene expression.
References
- 1. UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of purinergic receptors induces proliferation and neuronal differentiation in Swiss Webster mouse olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Pyrimidine Sources for In Vitro RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of mRNA therapeutics, the choice of nucleotide building blocks for in vitro transcription (IVT) is a critical determinant of the final product's efficacy and safety. The strategic substitution of canonical pyrimidines, uridine (B1682114) (U) and cytidine (B196190) (C), with modified alternatives has emerged as a cornerstone of modern mRNA engineering. These modifications are primarily employed to mitigate the innate immunogenicity of synthetic RNA and to enhance its translational efficiency and stability.
This guide provides an objective comparison of the most widely used alternative pyrimidine (B1678525) sources for in vitro RNA synthesis: pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), 5-methoxyuridine (B57755) (5moU), and 5-methylcytidine (B43896) (m5C). We present a synthesis of experimental data to compare their performance, detailed methodologies for their incorporation, and visual guides to the underlying biological pathways and experimental workflows.
Performance Comparison of Modified Pyrimidines
The incorporation of modified pyrimidines into in vitro transcribed mRNA can significantly impact transcription fidelity, protein expression, and the resulting immune response. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Transcription Fidelity with Modified Uridine Analogs
| Uridine Analog | Total Error Rate (errors/base) | Predominant Error Type | Reference |
| Unmodified Uridine (U) | 5.9 ± 0.8 x 10⁻⁵ | Base Substitutions | [1] |
| Pseudouridine (Ψ) | 1.3 ± 0.2 x 10⁻⁴ | Base Substitutions | [1][2] |
| N1-methylpseudouridine (m1Ψ) | 7.4 ± 0.7 x 10⁻⁵ | Base Substitutions | [1][2] |
Data from studies utilizing T7 RNA polymerase and Pacific Biosciences Single Molecule Real-Time (SMRT) sequencing.
Table 2: Impact of Pyrimidine Modifications on Protein Expression
| Pyrimidine Modification | Reporter Gene | Cell Type/System | Relative Protein Expression (Fold Change vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | Luciferase | Mammalian Cell Lines | Enhanced | [3] |
| N1-methylpseudouridine (m1Ψ) | Luciferase | Mammalian Cell Lines & Mice | Outperforms Ψ | [3] |
| 5-methoxyuridine (5moU) | GFP | Bone Marrow-derived Stem Cells | Higher than U and Ψ | [4] |
| 5-methylcytidine (m5C) & 5-methyluridine (B1664183) (m5U) | Luciferase (saRNA) | In vivo (mice) | ~7-fold lower than canonical | [5] |
Table 3: Effect of Pyrimidine Modifications on Innate Immune Response
| Pyrimidine Modification | Immune Sensor(s) Inhibited | Key Cytokine Reduction | Reference |
| Pseudouridine (Ψ) | TLRs, PKR, OAS | Reduced pro-inflammatory cytokines | [2] |
| N1-methylpseudouridine (m1Ψ) | TLRs, PKR, OAS | More effective than Ψ | [6] |
| 5-methoxyuridine (5moU) | Not specified | Negligible inflammatory response | [7] |
| 5-methylcytidine (m5C) | Not specified | Reduced innate immune response | [8] |
Experimental Protocols
This section provides a detailed methodology for the in vitro synthesis of mRNA incorporating modified pyrimidine analogs using a T7 RNA polymerase-based system.
DNA Template Preparation
-
Linearization of Plasmid DNA: The DNA template should contain a T7 promoter upstream of the sequence to be transcribed. Linearize the plasmid downstream of the desired RNA sequence using a restriction enzyme that generates blunt or 5' overhangs.
-
Template Purification: Purify the linearized DNA template using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit.
-
Quality Control: Assess the integrity and concentration of the linearized DNA template using agarose (B213101) gel electrophoresis and UV spectrophotometry.
In Vitro Transcription (IVT) Reaction
The following protocol is for a standard 20 µL IVT reaction. Reactions can be scaled up as needed.
-
Reaction Setup: Thaw all reaction components, except for the T7 RNA Polymerase, at room temperature. Keep the T7 RNA Polymerase on ice. In a nuclease-free microcentrifuge tube, combine the following components in the order listed:
| Component | Stock Concentration | Final Concentration | Volume for 20 µL Reaction |
| Nuclease-Free Water | - | - | To 20 µL |
| 10x Transcription Buffer | 10x | 1x | 2 µL |
| ATP Solution | 100 mM | 7.5 mM | 1.5 µL |
| CTP Solution or 5-mCTP | 100 mM | 7.5 mM | 1.5 µL |
| GTP Solution | 100 mM | 7.5 mM | 1.5 µL |
| UTP or Modified UTP (Ψ-TP, m1Ψ-TP, 5moU-TP) | 100 mM | 7.5 mM | 1.5 µL |
| Linearized DNA Template | 0.5 - 1 µg/µL | 25 - 50 ng/µL | 1 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| T7 RNA Polymerase | Varies | Varies | 2 µL |
-
Incubation: Gently mix the components by pipetting. Incubate the reaction at 37°C for 2 to 4 hours. The optimal incubation time may vary depending on the length and sequence of the transcript.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.
Purification of Modified RNA
Purification is crucial to remove unincorporated nucleotides, proteins, and the DNA template.
-
Lithium Chloride (LiCl) Precipitation (for RNA >300 nt):
-
Add 0.5 volumes of 7.5 M LiCl to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Column-Based Purification: For higher purity and removal of smaller contaminants, use a silica-membrane-based RNA purification kit according to the manufacturer's protocol.[9]
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, especially for therapeutic applications, HPLC purification is recommended to remove dsRNA byproducts and other contaminants.[10][11]
Quality Control of Synthesized RNA
-
Integrity and Size: Assess the integrity and size of the purified RNA using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).
-
Concentration: Determine the concentration of the RNA by UV spectrophotometry (A260).
-
Purity: Assess the purity by calculating the A260/A280 ratio (should be ~2.0 for pure RNA).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro synthesis of modified mRNA.
Caption: Innate immune sensing of in vitro transcribed RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. neb.com [neb.com]
- 5. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the function of 5-methylcytosine in mRNA biology — ASN Events [genome-2017.m.asnevents.com.au]
- 8. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 9. neb.com [neb.com]
- 10. HPLC purification of in vitro transcribed long RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Nucleotide Precursors for Metabolic Labeling of Nucleic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Metabolic labeling is a powerful technique for studying the dynamics of nucleic acid synthesis, processing, and turnover. This method involves the introduction of modified nucleoside precursors into cells or organisms, where they are incorporated into newly synthesized DNA or RNA. These labeled nucleic acids can then be detected and quantified, providing a snapshot of cellular processes in real-time. The choice of nucleotide precursor is critical and depends on the specific research question, the biological system under investigation, and the downstream analytical methods. This guide provides an objective comparison of the most commonly used nucleotide precursors for metabolic labeling, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate tool for your research.
Key Nucleotide Precursors: A Head-to-Head Comparison
The most widely used nucleotide precursors for metabolic labeling of DNA and RNA include ethynyl- and bromo-substituted deoxynucleosides and ribonucleosides, as well as thiolated ribonucleosides. Each of these analogs possesses unique characteristics that make them suitable for different applications.
| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyluridine (EU) | 4-Thiouridine (B1664626) (4sU) |
| Target Nucleic Acid | DNA | DNA | RNA | RNA |
| Principle of Detection | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry")[1] | Antibody-based immunodetection | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry")[2] | Thiol-specific biotinylation or chemical conversion inducing T-to-C transitions in sequencing (e.g., SLAM-seq)[2] |
| DNA Denaturation Required | No | Yes (harsh acid or enzymatic treatment)[3] | Not applicable | Not applicable |
| Protocol Time | ~2-4 hours[4] | >4 hours, often with overnight incubation[1] | ~2-4 hours | Variable, depending on downstream application |
| Sensitivity | High, often with a better signal-to-noise ratio than BrdU[1][5] | High, but can be limited by antibody accessibility and background | High[2] | High, especially with nucleotide conversion methods |
| Multiplexing Capability | Excellent, compatible with antibody staining for other markers[1] | Limited due to harsh denaturation steps that can destroy epitopes[1] | Excellent, compatible with antibody staining | Good, can be combined with other labeling strategies |
| Cytotoxicity | Can be cytotoxic and genotoxic at higher concentrations[6] | Can be cytotoxic and mutagenic, with effects on cell cycle progression[3][6] | Can inhibit cell proliferation; less toxic than BrdU in some contexts[7][8] | Generally low cytotoxicity at optimal concentrations, but can be cell-type dependent[9][10][11] |
Quantitative Performance Data
Direct quantitative comparison of nucleotide precursors can be challenging as performance often depends on the cell type, experimental conditions, and detection method. However, available data provides valuable insights into their relative performance.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| EdU | CHO | ~10 (in media with nucleotide/nucleoside supplement) | [12] |
| BrdU | CHO | ~100 (in media with nucleotide/nucleoside supplement) | [12] |
| 4sU | HEK293T | >50 (viability assessed after 30 min pulse) | [13] |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions. The data presented here are for comparative purposes and should be interpreted with caution.[14][15]
Signal-to-Noise Ratio
The signal-to-noise ratio is a critical parameter for the sensitive detection of labeled cells.
| Method | Cell Type | Signal-to-Noise Ratio | Reference |
| EdU-based Flow Cytometry | Mouse Embryonic Fibroblasts | ≥ 20 | [5] |
| BrdU-based Flow Cytometry | Not explicitly stated in the same study, but EdU is generally reported to have a superior signal-to-noise ratio.[7] | - |
Signaling Pathways and Experimental Workflows
Understanding the metabolic pathways involved in the incorporation of nucleotide precursors and the subsequent detection workflows is essential for designing and troubleshooting experiments.
Nucleotide Salvage Pathway
Exogenously supplied nucleoside analogs are typically processed through the cellular nucleotide salvage pathway to be converted into their active triphosphate forms before being incorporated into newly synthesized nucleic acids.
Caption: Uridine analogs are transported into the cell and phosphorylated to their triphosphate form.
Metabolic Labeling and Detection Workflow: Click Chemistry vs. Immunodetection
The workflows for detecting alkyne-modified (EdU, EU) and bromo-substituted (BrdU) nucleosides differ significantly.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Cytidine 5'-Monophosphate (CMP) and Deoxycytidine Monophosphate (dCMP) in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Efficacious DNA repair is paramount for cell survival and the prevention of diseases such as cancer. The nucleotide excision repair (NER) pathway, a key mechanism for repairing bulky DNA lesions like those induced by ultraviolet (UV) radiation, requires a sufficient supply of deoxynucleoside triphosphates (dNTPs) for the DNA synthesis step that follows lesion removal.[1] Among these, deoxycytidine triphosphate (dCTP) is essential. This guide provides a comparative analysis of two key precursors in the dCTP salvage pathway: cytidine (B196190) 5'-monophosphate (CMP) and deoxycytidine monophosphate (dCMP), to aid researchers in designing and interpreting DNA repair studies.
The fundamental difference between CMP and dCMP lies in the sugar moiety: CMP contains a ribose, while dCMP possesses a deoxyribose. This distinction has significant implications for their metabolic processing and ultimate contribution to the dNTP pool available for DNA repair.
Performance Comparison in dCTP Synthesis
The salvage pathway for dCTP synthesis involves the phosphorylation of CMP and dCMP. A key enzyme in this process is CMP/UMP kinase (CMPK), which catalyzes the phosphorylation of CMP to CDP and dCMP to dCDP. While CMPK can utilize both substrates, kinetic studies have demonstrated a significant preference for the ribonucleotide.
Quantitative Data: Kinetic Parameters of Human UMP/CMP Kinase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| CMP | 25 | 1500 | 60 |
| dCMP | 500 | 100 | 0.2 |
This data is compiled from published studies on recombinant human UMP/CMP kinase.
The data clearly indicates that CMP is a significantly more efficient substrate for human UMP/CMP kinase than dCMP, as evidenced by its lower Km and higher Vmax, resulting in a 300-fold higher catalytic efficiency. This suggests that the conversion of CMP to CDP is a much more favorable reaction than the conversion of dCMP to dCDP by this enzyme.
Role in Cellular DNA Repair: Experimental Evidence
Studies investigating the role of nucleotide precursors in DNA repair have shown that supplementation with either cytidine (which is converted to CMP) or deoxycytidine (which is converted to dCMP) can facilitate DNA repair, particularly under conditions of low endogenous dNTP pools, such as in serum-deprived cells.[1][2]
In serum-deprived human MCF-7 breast cancer cells subjected to UV irradiation, a model for inducing DNA damage repaired by NER, knockdown of CMPK was found to delay the completion of the gap-filling step of NER.[1] This delay could be rescued by the addition of either cytidine or deoxycytidine to the culture medium, indicating that both can contribute to the dCTP pool required for DNA repair synthesis.[1][2] However, a direct quantitative comparison of the rescue efficiency between cytidine and deoxycytidine supplementation in these studies is not provided. The observation that both can facilitate repair suggests that under cellular stress, both pathways contribute to maintaining the necessary dNTP supply.
Signaling Pathways and Experimental Workflows
Nucleotide Salvage Pathway for dCTP Synthesis
The following diagram illustrates the salvage pathways for the synthesis of dCTP from CMP and dCMP.
Caption: Salvage pathways for dCTP synthesis from CMP and dCMP.
Experimental Workflow for Assessing DNA Repair
This diagram outlines a typical workflow for studying the effect of CMP or dCMP on DNA repair following UV-induced damage.
Caption: Workflow for studying DNA repair with nucleotide supplementation.
Experimental Protocols
UV Micro-irradiation for Induction of Localized DNA Damage
Objective: To induce localized DNA damage in cultured cells to study the recruitment of DNA repair factors and the kinetics of repair.
Materials:
-
Cultured mammalian cells (e.g., HeLa or MCF-7) grown on glass-bottom dishes.
-
Isopore™ membrane filter with 3-µm pores.
-
UVC light source (254 nm).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes.
-
Wash the cells twice with PBS.
-
Place the Isopore™ membrane filter on top of the cells. The pores in the membrane will allow UVC light to pass through and induce damage in discrete sub-nuclear regions.
-
Expose the cells to a specific dose of UVC radiation (e.g., 100 J/m²). The exact dose should be optimized for the cell type and experimental question.
-
Immediately after irradiation, remove the filter and add fresh, pre-warmed culture medium.
-
Incubate the cells for the desired repair times before fixation and analysis.
Immunofluorescence Staining for γH2AX and PCNA Foci
Objective: To visualize and quantify DNA double-strand breaks (γH2AX foci) and sites of DNA repair synthesis (PCNA foci).
Materials:
-
Fixed cells on coverslips or in glass-bottom dishes.
-
Permeabilization buffer: 0.5% Triton X-100 in PBS.
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS.
-
Primary antibodies: mouse anti-γH2AX and rabbit anti-PCNA.
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-mouse IgG and Alexa Fluor 594-conjugated anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Quantification of dNTP Pools
Objective: To measure the intracellular concentrations of dNTPs to assess the impact of CMP or dCMP supplementation.
Method: High-Performance Liquid Chromatography (HPLC) is a commonly used method for dNTP quantification.
Procedure Outline:
-
Cell Lysis and Extraction: Lyse a known number of cells with a methanol-based extraction buffer to precipitate proteins and extract small molecules, including dNTPs.
-
Sample Preparation: Centrifuge the lysate to pellet the precipitated material. The supernatant containing the dNTPs is collected and dried.
-
HPLC Separation: Reconstitute the dried extract in a suitable buffer and inject it into an HPLC system equipped with an appropriate column (e.g., a strong anion exchange column).
-
Detection and Quantification: Separate the dNTPs based on their retention times. Detect the eluted dNTPs using a UV detector. Quantify the concentration of each dNTP by comparing the peak area to a standard curve generated with known concentrations of dNTPs.
Conclusion
Both CMP and dCMP can serve as precursors for the dCTP required for DNA repair synthesis. However, the available biochemical data strongly suggests that the enzymatic conversion of CMP to CDP by CMPK is significantly more efficient than that of dCMP to dCDP. While cellular studies confirm that supplementation with the precursors of both molecules, cytidine and deoxycytidine, can enhance DNA repair, a direct quantitative comparison of their in-cell efficacy is lacking in the current literature.
For researchers in DNA repair and drug development, this guide highlights several key considerations:
-
Biochemical Preference: The salvage pathway exhibits a clear enzymatic preference for the ribonucleotide precursor, CMP.
-
Cellular Context: In cellular environments with limited dNTPs, both pathways can be utilized to support DNA repair. The relative contribution of each may depend on the specific cellular state and the availability of downstream enzymes like ribonucleotide reductase.
-
Future Research: There is a clear need for studies that directly and quantitatively compare the efficiency of DNA repair following supplementation with CMP versus dCMP. Such studies would provide invaluable data for optimizing experimental conditions and for the development of therapeutic strategies that target nucleotide metabolism to enhance the efficacy of DNA-damaging agents.
This guide provides a framework for understanding the distinct roles of CMP and dCMP in the context of DNA repair and offers detailed protocols to facilitate further investigation in this critical area of research.
References
A Comparative Guide to Analytical Method Validation for CMP Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cytidine Monophosphate (CMP), a key nucleotide involved in various cellular processes, in biological samples is critical for pharmacokinetic studies, drug efficacy assessment, and biomarker discovery. This guide provides an objective comparison of analytical methods for CMP quantification, focusing on the validation parameters essential for regulatory submission and reliable data generation. The information presented is based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the internationally harmonized ICH M10 guideline.[1][2][3][4]
Comparison of Analytical Methods
The primary methods for quantifying small molecules like CMP in complex biological matrices such as plasma, serum, or tissue homogenates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for small molecule quantification due to its high sensitivity, specificity, and ability to multiplex.[5] The use of a stable isotope-labeled internal standard (SIL-IS) can significantly improve precision and accuracy by compensating for matrix effects and variability in sample processing.[5][6]
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte. While often simpler and higher-throughput than LC-MS/MS, immunoassays can be susceptible to cross-reactivity with structurally similar molecules, leading to a lack of specificity.[5]
The following table summarizes the key performance characteristics of these methods for CMP quantification.
| Validation Parameter | LC-MS/MS | Immunoassay (ELISA) | Key Considerations |
| Specificity/Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on antibody) | LC-MS/MS can distinguish CMP from other nucleotides and metabolites more effectively.[5] |
| Linearity & Range | Wide dynamic range (typically ng/mL to µg/mL) | Narrower dynamic range | LC-MS/MS generally offers a broader quantifiable range.[5] |
| Accuracy (% Recovery) | 85-115% | 80-120% | Both methods can achieve acceptable accuracy with proper validation.[7][8] |
| Precision (%RSD) | < 15% | < 20% | LC-MS/MS typically provides higher precision.[7][9] |
| Limit of Quantification (LOQ) | Low (pg/mL to ng/mL) | Moderate (ng/mL) | LC-MS/MS is generally more sensitive.[5] |
| Matrix Effects | Can be significant but manageable with SIL-IS and proper sample preparation.[10][11][12] | Can be significant (non-specific binding, cross-reactivity).[5] | Both methods require careful evaluation of matrix effects from biological components.[10][11][12] |
| Throughput | Moderate | High | ELISA is generally faster for large numbers of samples. |
Experimental Protocol: LC-MS/MS Method for CMP Quantification
This section outlines a typical experimental protocol for the quantification of CMP in human plasma using LC-MS/MS. This protocol should be fully validated according to regulatory guidelines.[13][14][15]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., ¹³C₉,¹⁵N₃-CMP).
-
Add 200 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CMP: Precursor ion (Q1) m/z 324.1 -> Product ion (Q3) m/z 112.1
-
¹³C₉,¹⁵N₃-CMP (IS): Precursor ion (Q1) m/z 336.1 -> Product ion (Q3) m/z 117.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for CMP quantification.
Caption: Key steps in analytical method validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. id-eptri.eu [id-eptri.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. moh.gov.bw [moh.gov.bw]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Proper Disposal of Cytidine 5'-monophosphate Disodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Cytidine 5'-monophosphate disodium (B8443419) salt (CAS No. 6757-06-8), ensuring compliance and laboratory safety.
Immediate Safety Considerations
While Cytidine 5'-monophosphate disodium salt is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it in accordance with good industrial hygiene and safety practices.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. In case of a spill, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Melting Point | > 300 °C / 572 °F | [1][3] |
| Appearance | White Powder Solid | [1][3] |
| Stability | Stable under normal conditions; hygroscopic and moisture sensitive. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local regulations.[4][5] The primary responsibility for proper waste classification lies with the waste generator.
1. Waste Characterization:
-
Determine if the waste is considered hazardous. While this chemical itself is not classified as hazardous, its mixture with other substances or any contamination may alter its characteristics.
-
Consult US EPA guidelines under 40 CFR 261.3 and relevant state and local regulations for accurate classification.[4]
2. Containment:
-
For solid waste, carefully sweep up the material, avoiding dust generation, and place it in a clearly labeled, sealed container suitable for chemical waste.[3]
-
Do not dispose of the chemical down the drain or in regular trash.[5][6]
3. Disposal Method:
-
The recommended method of disposal is through a licensed professional waste disposal service.
-
One accepted procedure is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
4. Documentation:
-
Maintain accurate records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your institution's and local regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cytidine 5'-monophosphate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Cytidine 5'-monophosphate disodium (B8443419) salt in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment. While Cytidine 5'-monophosphate disodium salt is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), proper handling and disposal are vital to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent direct contact and ensure personal safety during the handling of this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | To prevent eye contact with dust or splashes.[2] |
| Skin Protection | Nitrile or other impervious gloves and a standard laboratory coat.[2][3] | To prevent skin contact.[2][4] |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. A NIOSH/MSHA approved respirator may be necessary if dust generation is unavoidable or if irritation is experienced.[2] | To prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for a safe laboratory environment.
1. Preparation and Inspection:
-
Before beginning work, thoroughly read the Safety Data Sheet (SDS).[2]
-
Ensure that an emergency eye wash station is readily accessible.[2]
-
Inspect all PPE for any signs of damage, such as tears or holes, before use.[3]
-
Don fresh, intact nitrile or other impervious gloves, a clean lab coat, and safety glasses with side shields.[2]
2. Handling the Compound:
-
Work in a well-ventilated area, such as a chemical fume hood, particularly when handling the powdered form to minimize dust formation.[2][5]
-
When weighing or transferring the powder, do so carefully to avoid creating dust.[5]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[2][5]
3. Post-Handling Procedures:
-
Clean all equipment and work surfaces thoroughly after use.[2]
-
After removing gloves, wash hands and any other exposed skin with soap and water.[2][5]
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, refrigeration is recommended (below 4°C/39°F).[5]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical for environmental and laboratory safety.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., used gloves, wipes) in a suitable, clearly labeled, and sealed container.[2][5]
2. Spill Management:
-
In the event of a minor spill, wear the appropriate PPE, avoid generating dust, and sweep or vacuum the material into a suitable container for disposal.[2][5]
-
Thoroughly clean the spill area to remove any residual contamination.[2][5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[2]
3. Final Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[6]
-
If necessary, consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
